5-chloro-3-(trifluoromethyl)-1H-pyrazole
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-5-(trifluoromethyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClF3N2/c5-3-1-2(9-10-3)4(6,7)8/h1H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOIFODGGQARBFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50629962 | |
| Record name | 3-Chloro-5-(trifluoromethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1003320-19-1 | |
| Record name | 3-Chloro-5-(trifluoromethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 5-chloro-3-(trifluoromethyl)-1H-pyrazole
Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of 5-chloro-3-(trifluoromethyl)-1H-pyrazole, a key heterocyclic intermediate in the development of modern pharmaceuticals and agrochemicals. Synthesizing computational data with established principles of physical organic chemistry, this document serves as an essential resource for researchers, medicinal chemists, and process development scientists. It details the molecular structure, predicted physical properties, expected spectroscopic characteristics, and typical analytical workflows. Furthermore, it offers insights into the stability and reactivity of this scaffold, grounded in the known electronic effects of its substituents. A detailed, representative synthesis protocol is provided to guide practical laboratory applications.
Introduction and Strategic Importance
This compound (CAS No: 1003320-19-1) belongs to a class of fluorinated heterocyclic compounds that have garnered significant attention in drug discovery and materials science. The pyrazole core is a "privileged scaffold," frequently found in molecules with diverse biological activities.[1] The incorporation of a trifluoromethyl (-CF₃) group is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve cell permeability, and increase binding affinity by modulating the electronic properties of the molecule.[2] The additional presence of a chloro (-Cl) substituent further influences the molecule's lipophilicity and reactivity, making this particular pyrazole a versatile building block for creating complex molecular architectures with tailored functions.[2]
This guide offers a foundational understanding of the core physicochemical properties of this compound, providing scientists with the predictive data and methodological insights necessary for its effective use in research and development.
Molecular Structure and Tautomerism
The structure of this compound is defined by a five-membered aromatic ring containing two adjacent nitrogen atoms, substituted at the 3-position with a trifluoromethyl group and at the 5-position with a chlorine atom.
References
biological activity of 5-chloro-3-(trifluoromethyl)-1H-pyrazole derivatives
An In-depth Technical Guide to the Biological Activity of 5-Chloro-3-(trifluoromethyl)-1H-pyrazole Derivatives
Authored by: Gemini, Senior Application Scientist
Abstract
The this compound scaffold is a cornerstone in modern medicinal chemistry and agrochemical research. This heterocyclic structure, distinguished by its unique combination of a pyrazole ring, a chlorine atom, and a trifluoromethyl group, serves as a privileged pharmacophore for developing a diverse range of biologically active agents. The strategic placement of these functional groups imparts favorable physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and potent binding affinity to various biological targets. This technical guide provides a comprehensive exploration of the multifaceted biological activities of these derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their synthesis and evaluation. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge to illuminate the therapeutic and agrochemical potential of this remarkable class of compounds.
The Architectural Blueprint: Core Chemical Features and Their Bio-Functional Significance
The efficacy of this compound derivatives is not coincidental but rather a direct consequence of the synergistic interplay between its three key structural components. Understanding the contribution of each moiety is fundamental to appreciating the scaffold's versatility.
-
The Pyrazole Core : As a five-membered aromatic heterocycle with two adjacent nitrogen atoms, the pyrazole ring is a versatile foundation.[1][2] Its aromaticity provides a rigid conformational framework, while the nitrogen atoms can act as hydrogen bond donors and acceptors, facilitating crucial interactions with biological macromolecules like enzymes and receptors.[2]
-
The Trifluoromethyl (-CF3) Group : The incorporation of a trifluoromethyl group is a well-established strategy in drug design to enhance a molecule's pharmacological profile.[3] This highly electronegative group significantly increases lipophilicity, which can improve membrane permeability and cellular uptake.[4][5] Furthermore, the -CF3 group is metabolically stable, protecting the molecule from oxidative degradation and thereby extending its biological half-life.[3][4]
-
The Chlorine (-Cl) Atom : The chlorine substituent at the 5-position acts as a potent electron-withdrawing group, modulating the electronic properties of the pyrazole ring.[6] This alteration influences the acidity of the N-H proton and the overall reactivity of the scaffold, often enhancing its binding affinity to target proteins.[6]
Caption: Core structure and key bio-functional groups.
A Spectrum of Power: Diverse Biological Activities
The unique chemical architecture of this compound derivatives has led to the discovery of a wide array of biological activities, positioning them as valuable leads in multiple therapeutic and industrial fields.
Antifungal Activity
Derivatives of this scaffold have demonstrated potent activity against a range of plant pathogenic fungi. The combination of the pyrazole core with a phenylhydrazone moiety has yielded compounds with significant fungicidal effects.[7]
-
Mechanism of Action : A primary mechanism for the antifungal effects of pyrazole derivatives is the inhibition of succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial electron transport chain essential for fungal respiration and survival.[4]
-
Noteworthy Efficacy : Specific derivatives have shown remarkable potency. For instance, compound 7c (a 5-chloro-pyrazole containing a phenylhydrazone moiety) exhibited EC50 values of 0.74, 0.68, and 0.85 µg/mL against Fusarium graminearum, Botrytis cinerea, and Rhizoctonia solani, respectively.[7] Another compound, 8d , was particularly effective against R. solani with an EC50 value of 0.25 µg/mL.[7]
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases, and the cyclooxygenase (COX) enzymes are key targets for anti-inflammatory drugs. Several 3- and 5-(trifluoromethyl)pyrazole derivatives have been identified as significant anti-inflammatory agents, often acting as inhibitors of COX-2.[8]
-
Mechanism of Action : These compounds are believed to exert their effect by fitting into the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation.[4][8] The trifluoromethyl group is often crucial for this binding interaction.
-
In Vivo Validation : In the carrageenan-induced rat paw edema assay, a standard model for inflammation, 3-(trifluoromethyl)pyrazole derivatives demonstrated potent activity, with edema inhibition ranging from 62-76%, comparable to the standard drug indomethacin (78%).[8]
Anticancer Activity
The pyrazole scaffold is a well-known privileged structure in oncology, forming the core of several approved kinase inhibitor drugs. Derivatives of 5-(trifluoromethyl)pyrazole-3-carboxamide have shown promising cytotoxic effects against various cancer cell lines.[4]
-
Mechanism of Action : A primary anticancer mechanism for pyrazole derivatives is the inhibition of protein kinases, which are critical regulators of cell growth, proliferation, and survival. For example, 5-Methyl-3-(trifluoromethyl)-1H-pyrazole has been investigated for its potential anticancer action by targeting MAP3K14 (NIK) proteins, with predicted binding energies of -8.47 and -8.01 kcal mol⁻¹.[9]
Agrochemical Applications: Insecticides & Herbicides
Beyond medicine, this pyrazole core is a vital building block in the agrochemical industry for creating next-generation pesticides and herbicides.[5][6]
-
Insecticidal Agents : Rationally designed pyrazoles, such as derivatives of fipronil, have been synthesized and evaluated as potent insecticidal agents.[10]
-
Herbicidal Activity : Novel pyrazole derivatives containing phenylpyridine moieties have been synthesized and shown to possess significant herbicidal properties, offering new solutions for weed management in agriculture.[11]
Antibacterial Activity
The scaffold has also been explored for its antimicrobial properties, with some derivatives showing activity against both Gram-positive and Gram-negative bacteria.[4][6] Trifluoromethyl phenyl-substituted pyrazoles have been identified as potent agents against drug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). These compounds appear to disrupt the bacterial cell membrane, possibly by inhibiting fatty acid biosynthesis.
Unveiling the "How": Mechanisms of Action and Signaling Pathways
A deep understanding of how these molecules function at a cellular level is critical for rational drug design and optimization. The primary mechanisms involve the targeted inhibition of key enzymes.
Caption: Key enzyme inhibition pathways for pyrazole derivatives.
-
Inhibition of Cyclooxygenase (COX) Pathway : As anti-inflammatory agents, these pyrazole derivatives function by blocking the active site of COX enzymes, particularly the inducible COX-2 isoform. This prevents the synthesis of prostaglandins, which are lipid compounds that mediate inflammatory responses, pain, and fever.[4][8]
-
Inhibition of Succinate Dehydrogenase (SDH) : In fungi, SDH (also known as Complex II) is a vital enzyme complex in both the citric acid cycle and the electron transport chain. By inhibiting SDH, pyrazole-based fungicides disrupt cellular respiration, leading to a rapid depletion of ATP and ultimately, fungal cell death.[4] This mechanism provides a targeted approach to controlling fungal growth.
By the Numbers: Quantitative Biological Data
To facilitate comparison and guide future research, the biological activities of representative derivatives are summarized below.
Table 1: Antifungal Activity of Phenylhydrazone-Containing 5-Chloro-pyrazole Derivatives [7]
| Compound | Target Fungus | EC₅₀ (µg/mL) |
| 7c | Fusarium graminearum | 0.74 |
| Botrytis cinerea | 0.68 | |
| Rhizoctonia solani | 0.85 | |
| 8d | Rhizoctonia solani | 0.25 |
| 8g | Rhizoctonia solani | 0.96 |
Table 2: Cyclooxygenase (COX) Inhibition Data for Pyrazole-Carboxamide Derivatives [4]
| Compound | Target | IC₅₀ (µM) | Selectivity Ratio (COX-2/COX-1) |
| 3b | COX-1 | 0.46 | 8.30 |
| COX-2 | 3.82 | ||
| 3d | COX-1 | 5.61 | 1.14 |
| COX-2 | 4.92 | ||
| 3g | COX-1 | 4.45 | 1.68 |
| COX-2 | 2.65 |
The Scientist's Bench: Experimental Protocols
Reproducibility and methodological rigor are the cornerstones of scientific integrity. This section details standardized protocols for the synthesis and biological evaluation of these compounds.
General Synthesis Workflow
The synthesis of this compound derivatives often involves a cyclocondensation reaction between a hydrazine-containing precursor and a trifluoromethyl-β-diketone or a similar 1,3-dielectrophilic species.
Caption: General synthetic workflow for pyrazole derivatives.
Step-by-Step Synthesis Protocol (Example) [8][11]
-
Reaction Setup : In a round-bottom flask, dissolve the substituted hydrazine (1.0 eq.) and the trifluoromethyl-β-dicarbonyl compound (1.1 eq.) in a suitable solvent, such as ethanol.
-
Reaction Conditions : Heat the mixture to reflux (approximately 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction typically proceeds for 4-12 hours.
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Extraction : The residue is redissolved in ethyl acetate, and the organic layer is washed sequentially with water and brine.
-
Purification : The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield the pure pyrazole derivative.
Biological Evaluation Protocols
Protocol 1: In Vitro Antifungal Assay (Mycelium Growth Rate Method) [4][12]
-
Causality : This assay directly measures the compound's ability to inhibit the physical growth of the fungus, providing a clear and quantifiable measure of its fungistatic or fungicidal activity.
-
Media Preparation : Prepare Potato Dextrose Agar (PDA) medium and sterilize it by autoclaving. While still molten, add the test compound (dissolved in a minimal amount of DMSO) to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µg/mL). Pour the mixture into sterile Petri dishes. A control plate containing only DMSO should also be prepared.
-
Inoculation : Using a sterile cork borer, cut a mycelial disc (typically 5 mm in diameter) from the edge of an actively growing fungal colony.
-
Incubation : Place the mycelial disc at the center of each PDA plate. Incubate the plates at a controlled temperature (e.g., 25-28°C) for several days, until the fungal growth in the control plate has reached a significant diameter.
-
Data Analysis : Measure the diameter of the fungal colony in both the control and treated plates. Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] * 100, where C is the colony diameter of the control and T is the colony diameter of the treated sample. The EC₅₀ value (the concentration that inhibits growth by 50%) can then be determined by probit analysis.
Protocol 2: Carrageenan-Induced Rat Paw Edema Assay (In Vivo Anti-inflammatory) [8]
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Causality : This is a classic and reliable model of acute inflammation. Carrageenan injection induces a localized inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling is a direct indicator of its anti-inflammatory potential in a living system.
-
Animal Acclimatization : Use adult Wistar or Sprague-Dawley rats. Allow them to acclimatize to laboratory conditions for at least one week before the experiment.
-
Compound Administration : Administer the test compound orally (p.o.) or intraperitoneally (i.p.) at a predetermined dose. A control group receives the vehicle, and a positive control group receives a standard drug like Indomethacin.
-
Induction of Edema : One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume : Measure the paw volume immediately after the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis : The increase in paw volume is calculated for each time point. The percentage of inhibition of edema is calculated for each group compared to the control group.
Conclusion and Future Directions
The this compound scaffold has unequivocally established itself as a privileged framework in the design of biologically active molecules. Its derivatives exhibit a remarkable breadth of activities, including potent antifungal, anti-inflammatory, anticancer, and agrochemical properties. The synergistic combination of the pyrazole core's structural rigidity and hydrogen bonding capacity, the trifluoromethyl group's metabolic stability, and the chlorine atom's electronic influence creates a powerful platform for targeted molecular design.
The continued exploration of this scaffold holds significant promise. Future research should focus on synthesizing novel libraries of derivatives to further probe structure-activity relationships, elucidating novel mechanisms of action, and leveraging computational modeling to rationally design next-generation compounds with enhanced potency, selectivity, and improved safety profiles. The versatility and proven success of this chemical core ensure that it will remain a focal point of innovation in drug discovery and crop protection for the foreseeable future.
References
- 1. Recently reported biological activities of pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
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- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Buy 5-Chloro-4-chloromethyl-1-methyl-3-trifluoromethyl-1H-pyrazole | 1152623-73-8 [smolecule.com]
- 7. Novel 5-chloro-pyrazole derivatives containing a phenylhydrazone moiety as potent antifungal agents: synthesis, crystal structure, biological evaluation and a 3D-QSAR study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and molecular-level insights into 5-Methyl-3-(trifluoromethyl)-1H-pyrazole for anticancer action: Spectroscopic profiling, solvent interactions, topological analysis and ADME-QSAR predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
The Strategic Importance of 5-chloro-3-(trifluoromethyl)-1H-pyrazole in Modern Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, certain molecular scaffolds emerge as exceptionally versatile building blocks, enabling the construction of a vast array of complex and functionally diverse molecules. One such scaffold that has garnered significant attention is 5-chloro-3-(trifluoromethyl)-1H-pyrazole. Its unique combination of a reactive pyrazole core, a strategically positioned chlorine atom, and the influential trifluoromethyl group makes it a highly sought-after intermediate in the pharmaceutical and agrochemical industries. This in-depth technical guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of this pivotal molecule, offering field-proven insights for researchers and developers.
The Molecular Architecture: Understanding its Inherent Potential
The structure of this compound is the key to its utility. The pyrazole ring itself is a privileged scaffold in medicinal chemistry, known for its metabolic stability and ability to participate in various biological interactions. The trifluoromethyl (-CF3) group, a common feature in many modern drugs and agrochemicals, imparts several desirable properties. Its strong electron-withdrawing nature can significantly influence the acidity of the pyrazole N-H proton, while also enhancing the molecule's lipophilicity and metabolic stability. The chlorine atom at the 5-position serves as a versatile synthetic handle, readily participating in a variety of substitution reactions, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.
Synthesis of the Core Scaffold: A Practical Approach
The synthesis of this compound typically proceeds through a well-established route in heterocyclic chemistry: the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.
Key Synthetic Pathway: From Diketone to Pyrazole
A common and effective method involves the reaction of 4,4,4-trifluoro-1-(p-tolyl)-1,3-butanedione with a suitable chlorinating agent, followed by cyclization with hydrazine.
Experimental Protocol: Synthesis of this compound
Step 1: Chlorination of the Diketone
-
In a reaction vessel, dissolve 4,4,4-trifluoro-1-(p-tolyl)-1,3-butanedione in a suitable inert solvent such as dichloromethane or chloroform.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂), dropwise to the cooled solution while maintaining the temperature.
-
Stir the reaction mixture at room temperature for several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding water.
-
Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure to obtain the chlorinated intermediate.
Step 2: Cyclization to Form the Pyrazole Ring
-
Dissolve the chlorinated diketone intermediate from Step 1 in a suitable solvent like ethanol or acetic acid.
-
Add hydrazine hydrate (N₂H₄·H₂O) to the solution.
-
Reflux the reaction mixture for several hours, again monitoring for completion by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound as a solid.
Diagram of the Synthetic Workflow:
Caption: General synthetic workflow for this compound.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral properties of this compound is essential for its identification, characterization, and application in further synthetic endeavors.
| Property | Value | Source |
| CAS Number | 1003320-19-1 | [1][2] |
| Molecular Formula | C₄H₂ClF₃N₂ | [1][2] |
| Molecular Weight | 170.52 g/mol | [1][2] |
| Predicted Boiling Point | 214.4 ± 35.0 °C | [2] |
| Predicted Density | 1.602 ± 0.06 g/cm³ | [2] |
| Predicted pKa | 7.60 ± 0.10 | [1] |
Spectroscopic Data (Predicted and from Related Structures):
-
¹H NMR: The proton NMR spectrum is expected to show a signal for the C4-H proton of the pyrazole ring, typically in the aromatic region. The N-H proton will likely appear as a broad singlet at a higher chemical shift.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the three carbon atoms of the pyrazole ring and the carbon of the trifluoromethyl group. The chemical shift of the carbon attached to the trifluoromethyl group will be significantly influenced by the fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Reactivity and Functionalization: A Chemist's Toolkit
The reactivity of this compound is dominated by two key features: the electrophilic nature of the C4 position and the nucleophilic substitution potential at the C5-chloro position.
Electrophilic Substitution at C4
The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. Due to the directing effects of the two nitrogen atoms, electrophilic attack preferentially occurs at the C4 position. Common electrophilic substitution reactions include:
-
Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) at the C4 position.
-
Halogenation: Treatment with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid can introduce a halogen atom at the C4 position.
-
Sulfonation: Reaction with fuming sulfuric acid can lead to the introduction of a sulfonic acid group (-SO₃H) at the C4 position.
Nucleophilic Substitution at C5
The chlorine atom at the C5 position is a good leaving group, making this position susceptible to nucleophilic attack. This allows for the introduction of a wide variety of functional groups, including:
-
Amines: Reaction with primary or secondary amines can lead to the formation of 5-amino-pyrazole derivatives.
-
Alkoxides and Thiolates: Reaction with alkoxides (RO⁻) or thiolates (RS⁻) can introduce ether or thioether linkages at the C5 position.
-
Cyanide: Reaction with cyanide salts can introduce a cyano group (-CN) at the C5 position.
Diagram of Reactivity:
Caption: Key reactivity pathways of this compound.
Applications in Drug Discovery and Agrochemicals: From Bench to Market
The true value of this compound lies in its role as a key intermediate in the synthesis of high-value commercial products.
Pharmaceutical Applications: The Case of Celecoxib Analogues
The pyrazole scaffold is a core component of many non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit the cyclooxygenase-2 (COX-2) enzyme. Celecoxib, a blockbuster drug for the treatment of arthritis and pain, features a 1,5-diarylpyrazole core. This compound serves as a valuable precursor for the synthesis of various celecoxib analogues. The trifluoromethyl group in these analogues often enhances their potency and pharmacokinetic properties.[3][4]
The synthesis of such analogues typically involves a Suzuki or Stille coupling reaction at the C5 position to introduce an aryl group, followed by N-arylation of the pyrazole ring.
Agrochemical Applications: A Cornerstone for Fipronil
In the agrochemical sector, this compound is a critical building block for the synthesis of the broad-spectrum insecticide, fipronil. Fipronil belongs to the phenylpyrazole class of insecticides and acts by blocking GABA-gated chloride channels in insects, leading to central nervous system disruption.[5][6][7]
The synthesis of fipronil involves the derivatization of the pyrazole core, often starting from intermediates derived from this compound. The specific substitution pattern on the pyrazole ring is crucial for its insecticidal activity.[5][6][7]
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on its hazards, handling, and storage. In general, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.
Conclusion: A Scaffold of Enduring Importance
This compound stands as a testament to the power of strategic molecular design. Its unique combination of a stable heterocyclic core, a versatile chlorine handle, and the property-enhancing trifluoromethyl group has solidified its position as a cornerstone in the synthesis of important pharmaceuticals and agrochemicals. For researchers and scientists in drug discovery and crop protection, a deep understanding of the chemistry of this scaffold is not just beneficial but essential for the development of next-generation molecules that can address pressing global health and agricultural challenges. The continued exploration of the reactivity and applications of this remarkable building block promises to unlock even more innovative solutions in the years to come.
References
- 1. Page loading... [guidechem.com]
- 2. echemi.com [echemi.com]
- 3. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Synthesis, Biological Activity, and Molecular Modeling Studies of Pyrazole and Triazole Derivatives as Selective COX-2 Inhibitors | Semantic Scholar [semanticscholar.org]
- 5. WO2020188376A1 - A process for synthesis of fipronil - Google Patents [patents.google.com]
- 6. WO2010049746A1 - Process for the synthesis of fipronil - Google Patents [patents.google.com]
- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
reactivity of the pyrazole ring in 5-chloro-3-(trifluoromethyl)-1H-pyrazole
An In-Depth Technical Guide to the Reactivity of the 5-Chloro-3-(trifluoromethyl)-1H-pyrazole Core
Abstract
The pyrazole scaffold is a cornerstone in modern medicinal chemistry and agrochemical design, prized for its metabolic stability and versatile biological activities.[1][2] The introduction of a trifluoromethyl group and a chlorine atom, as seen in this compound, profoundly modifies the electronic landscape of the heterocyclic core, creating a highly valuable and synthetically versatile building block. The potent electron-withdrawing nature of these substituents imparts unique reactivity patterns, deactivating the ring towards classical electrophilic substitution while simultaneously activating it for a range of nucleophilic and metal-catalyzed transformations. This guide provides a comprehensive analysis of the reactivity of this pyrazole core, offering field-proven insights into its behavior in key synthetic operations, including nucleophilic aromatic substitution, regioselective N-functionalization, and palladium-catalyzed cross-coupling reactions. Detailed mechanistic discussions, experimental protocols, and predictive models are presented to empower researchers, scientists, and drug development professionals in leveraging this powerful synthon for molecular innovation.
The Electronic Architecture: How Substituents Dictate Reactivity
The reactivity of any aromatic system is fundamentally governed by its electron density and distribution. In this compound, the pyrazole ring is decorated with two powerful electron-withdrawing groups (EWGs) that synergistically render the core electron-deficient.
-
The 3-Trifluoromethyl (-CF₃) Group: The -CF₃ group is one of the strongest EWGs used in medicinal chemistry.[2][3] It exerts a potent negative inductive effect (-I) across the sigma bond framework, withdrawing electron density from the C3 position and, by extension, the entire pyrazole ring. This effect significantly lowers the energy of the ring's molecular orbitals and depletes electron density at all positions.[4] Furthermore, the presence of the -CF₃ group enhances the acidity of the N-H proton, facilitating its removal under basic conditions.
-
The 5-Chloro (-Cl) Group: The chlorine atom also acts as an electron-withdrawing group via induction (-I effect). While it possesses lone pairs capable of a weak positive mesomeric effect (+M), the inductive withdrawal dominates in halogenated heterocyclic systems. Crucially, the chlorine atom serves as a competent leaving group, a property that is magnified by the electron-deficient nature of the ring.
The cumulative effect of these substituents is a highly polarized and electron-poor pyrazole system, particularly at the C4 and C5 positions. This electronic blueprint is the primary determinant for the reaction pathways discussed below.
Electrophilic Aromatic Substitution: A Challenging Transformation
Electrophilic aromatic substitution (SₑAr) is a hallmark reaction of many aromatic systems, including the parent pyrazole, which typically undergoes substitution at the C4 position.[5] Common SₑAr reactions include nitration, halogenation, and Friedel-Crafts reactions.[6][7]
However, for this compound, the situation is drastically different. The intense deactivation of the ring by the two strong electron-withdrawing groups makes it a very poor nucleophile. The energy barrier for the formation of the cationic Wheland intermediate, a key step in the SₑAr mechanism, is prohibitively high.[7]
Figure 1: Deactivation of the pyrazole ring towards electrophilic attack.
Consequently, subjecting this molecule to standard SₑAr conditions (e.g., HNO₃/H₂SO₄ for nitration) is unlikely to yield the desired C4-substituted product and would require exceptionally harsh conditions, likely leading to decomposition. For practical synthetic purposes, this pathway is considered non-viable.
Nucleophilic Aromatic Substitution (SNAr): The Primary Reaction Manifold
The electron-deficient nature of the ring, which hinders electrophilic attack, powerfully activates it for Nucleophilic Aromatic Substitution (SNAr). The chlorine atom at the C5 position is an excellent leaving group in this context, and its displacement by a wide range of nucleophiles is the most important and reliable reaction of this scaffold.[8][9]
The mechanism proceeds in two steps:
-
Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electron-poor C5 carbon, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer-like complex. The negative charge is delocalized onto the electronegative nitrogen atoms of the pyrazole ring and is further stabilized by the inductive effect of the -CF₃ group.
-
Chloride Ejection: Aromaticity is restored by the elimination of the chloride ion, yielding the C5-substituted pyrazole.
Figure 2: Generalized mechanism of SNAr at the C5 position.
This reaction is highly efficient with a variety of nucleophiles, making it a powerful tool for diversification.
| Nucleophile Type | Example | Typical Conditions | Product Class |
| N-Nucleophiles | Amines (R-NH₂) | Base (e.g., K₂CO₃, DIPEA), Solvent (e.g., DMSO, NMP), Heat | 5-Aminopyrazoles |
| O-Nucleophiles | Alkoxides (R-O⁻) | NaH or K₂CO₃ in corresponding alcohol or polar aprotic solvent | 5-Alkoxypyrazoles |
| S-Nucleophiles | Thiolates (R-S⁻) | Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., DMF, DMSO) | 5-Thioetherpyrazoles |
Experimental Protocol: Synthesis of 5-Anilino-3-(trifluoromethyl)-1H-pyrazole
This protocol serves as a self-validating system for the SNAr reaction.
-
Reagent Preparation: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq, e.g., 1.0 g), aniline (1.1 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent Addition: Add anhydrous Dimethyl Sulfoxide (DMSO, 10 mL).
-
Reaction Execution: Heat the reaction mixture to 100-120 °C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature and pour it into ice-water (100 mL). A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, washing thoroughly with water to remove inorganic salts and residual DMSO.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography on silica gel to afford the pure 5-anilino-3-(trifluoromethyl)-1H-pyrazole.
N-Functionalization: The Regioselectivity Challenge
Alkylation or arylation of the pyrazole nitrogen is a fundamental strategy for modulating the physicochemical properties of the final compound.[10][11][12] For an unsymmetrically substituted pyrazole like this one, the reaction can produce two different regioisomers: the N1 and N2 products. The outcome is a delicate balance of steric and electronic factors.[13][14]
-
N1 Isomer: Substitution occurs on the nitrogen atom adjacent to the C5-chloro group.
-
N2 Isomer: Substitution occurs on the nitrogen atom adjacent to the C3-trifluoromethyl group.
Controlling Factors:
-
Steric Hindrance: Alkylation generally occurs at the less sterically hindered nitrogen atom.[1][14][15] The trifluoromethyl group is significantly bulkier than the chlorine atom. Therefore, under standard conditions (e.g., alkyl halide and a base like K₂CO₃ or NaH), the reaction strongly favors substitution at the N1 position, distal to the bulky -CF₃ group.
-
Reaction Conditions: While sterics provide the primary guidance, the choice of base and solvent can sometimes influence or even reverse the regioselectivity. For instance, using specific magnesium-based reagents has been shown to direct alkylation towards the N2 position in some pyrazole systems, potentially through a chelation-controlled mechanism.[16]
Figure 3: N-Alkylation of this compound.
For most practical applications, one can reliably predict the formation of the N1-alkylated isomer as the major product.
Palladium-Catalyzed Cross-Coupling: Advanced C-C and C-N Bond Formation
The C5-Cl bond, while susceptible to SNAr, can also be activated by palladium catalysts to participate in a variety of powerful cross-coupling reactions. This opens up avenues for constructing complex molecular architectures that are inaccessible through other means. However, due to the lower reactivity of C-Cl bonds compared to C-Br or C-I bonds, these reactions often require specialized, highly active catalyst systems.[17]
Key Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester (R-B(OR)₂) to form a C-C bond. This is invaluable for introducing aryl or heteroaryl substituents at the C5 position.
-
Buchwald-Hartwig Amination: Reaction with an amine (R-NH₂) to form a C-N bond. This provides an alternative to the SNAr pathway, often proceeding under milder conditions and with a broader substrate scope.
-
Sonogashira Coupling: Reaction with a terminal alkyne (R-C≡CH) to form a C-C triple bond, yielding 5-alkynylpyrazoles.[18]
Critical Considerations:
-
Catalyst/Ligand Choice: Standard catalysts like Pd(PPh₃)₄ are often ineffective.[17] Modern systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are typically required to facilitate the oxidative addition of the palladium into the C-Cl bond, which is the rate-limiting step.[17][19]
-
Base and Solvent: The choice of base (e.g., K₃PO₄, Cs₂CO₃) and solvent (e.g., Toluene, Dioxane) is crucial for catalyst performance and must be optimized for each specific transformation.
Figure 4: A generalized workflow for palladium-catalyzed cross-coupling.
Summary and Outlook
The reactivity of this compound is dominated by the powerful electron-withdrawing effects of its substituents. This unique electronic profile renders the pyrazole core inert to electrophilic attack but highly activated for a suite of synthetically useful transformations. The C5-chloro group is readily displaced by nucleophiles via an SNAr mechanism, and the C-Cl bond can be functionalized through various palladium-catalyzed cross-coupling reactions. Furthermore, N-functionalization proceeds with high regioselectivity, favoring substitution at the less sterically encumbered N1 position. This predictable and versatile reactivity makes this compound an exceptionally valuable building block for the synthesis of complex, highly functionalized molecules in the fields of drug discovery and materials science.
References
- 1. mdpi.com [mdpi.com]
- 2. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. byjus.com [byjus.com]
- 7. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. arkat-usa.org [arkat-usa.org]
- 9. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
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- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
5-chloro-3-(trifluoromethyl)-1H-pyrazole analogues and their properties
An In-Depth Technical Guide to 5-Chloro-3-(Trifluoromethyl)-1H-Pyrazole Analogues: Synthesis, Properties, and Applications
Authored by a Senior Application Scientist
Foreword: The Strategic Importance of Fluorinated Pyrazoles
In the landscape of modern agrochemical and pharmaceutical research, the pyrazole nucleus stands out as a "privileged scaffold"—a molecular framework that consistently yields biologically active compounds.[1][2][3] Its versatility allows for extensive chemical modification, enabling the fine-tuning of properties to achieve desired therapeutic or pesticidal effects.[4][5] This guide focuses on a particularly potent subclass: analogues of This compound .
The strategic incorporation of two key functional groups, trifluoromethyl (CF₃) and chlorine (Cl), onto the pyrazole ring is not accidental; it is a deliberate design choice rooted in profound physicochemical principles. The CF₃ group, a powerful electron-withdrawing moiety, significantly enhances metabolic stability, increases lipophilicity, and can improve binding affinity to biological targets.[6][7] This translates to greater potency and bioavailability. The chlorine atom further modulates the electronic properties and steric profile of the molecule, often contributing to enhanced efficacy and target selectivity.
This document serves as a technical guide for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of facts to explain the causality behind synthetic choices, the rationale for structure-activity relationship (SAR) investigations, and the practical methodologies for biological evaluation. We will explore the synthesis of these valuable analogues, delve into their wide-ranging applications, and provide validated protocols to empower your own research endeavors.
Figure 1: The core this compound structure and the influence of its key components.
Part 1: Synthetic Strategies and Methodologies
The synthesis of substituted pyrazoles is a well-established field, yet the introduction of specific functionalities like the trifluoromethyl group requires carefully chosen precursors and reaction conditions. The most common and robust approach involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.
Foundational Synthesis: Cyclocondensation
The primary route to the pyrazole core involves reacting a suitably substituted hydrazine with a β-diketone or a related species that possesses two electrophilic centers. For the title compounds, this typically involves a trifluoromethyl-β-diketone.
Causality Behind Experimental Choices:
-
Starting Materials: The choice of a trifluoromethyl-containing dicarbonyl, such as 1,1,1-trifluoro-2,4-pentanedione, is critical as it directly installs the CF₃ group at the desired position. The corresponding hydrazine will carry the substituents intended for the N1 position of the pyrazole ring.
-
Reaction Conditions: The reaction is often catalyzed by a small amount of acid and performed in a protic solvent like ethanol. The acid protonates a carbonyl group, activating it for nucleophilic attack by the hydrazine. Refluxing provides the necessary energy to overcome the activation barrier for both the initial condensation and the subsequent cyclization and dehydration steps.
Figure 2: General synthetic workflow for producing this compound analogues.
Protocol: General Synthesis of a 1-Aryl-5-chloro-3-(trifluoromethyl)-1H-pyrazole
This protocol provides a representative, self-validating system for synthesizing the core scaffold, which can then be further functionalized.
Step 1: Synthesis of 1-Aryl-3-(trifluoromethyl)-1H-pyrazol-5-ol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethyl 4,4,4-trifluoroacetoacetate (1 equivalent) in absolute ethanol (100 mL).
-
Reagent Addition: Add the desired substituted arylhydrazine hydrochloride (1.1 equivalents) to the solution, followed by a catalytic amount of concentrated sulfuric acid (3-4 drops).
-
Reaction Execution: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.
-
Work-up: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure. Add cold water (100 mL) to the residue, which should induce precipitation of the product.
-
Purification: Filter the solid product using a Büchner funnel, wash with cold water, and dry under vacuum. The crude product can be purified further by recrystallization from an appropriate solvent like ethanol or isopropanol.
Step 2: Chlorination to Yield 1-Aryl-5-chloro-3-(trifluoromethyl)-1H-pyrazole
-
Reaction Setup: In a 100 mL flask, suspend the 1-aryl-3-(trifluoromethyl)-1H-pyrazol-5-ol (1 equivalent) from Step 1 in phosphorus oxychloride (POCl₃) (5-10 equivalents).
-
Reaction Execution: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 2-3 hours. The suspension should dissolve as the reaction proceeds.
-
Work-up: Carefully cool the reaction mixture in an ice bath. Slowly and cautiously pour the mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic and hazardous step that must be performed in a well-ventilated fume hood.
-
Extraction: Once the ice has melted, extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is typically purified by column chromatography on silica gel.
Part 2: Biological Properties and Applications
The unique electronic and steric properties of this scaffold have led to its successful application across multiple sectors, most notably in agriculture and medicine.
Agrochemical Applications
Analogues of this compound are prominent in the development of modern pesticides due to their high potency and, in some cases, novel modes of action.
A. Insecticidal Activity Many pyrazole-based insecticides function as potent blockers of the GABA (γ-aminobutyric acid)-gated chloride channel in insects.[8] This disruption of the central nervous system leads to hyperexcitation, convulsions, and death. Fipronil is a landmark commercial insecticide based on a related pyrazole structure.[8] Research continues to generate novel analogues with improved efficacy and safety profiles.[9][10][11]
Structure-Activity Relationship (SAR) Insights:
-
The N-phenyl group with specific substitutions (e.g., 2,6-dichloro-4-trifluoromethyl) is often crucial for high insecticidal activity.[12][13]
-
Modifications at the C4 position of the pyrazole ring can significantly alter the insecticidal spectrum and potency.
-
Converting the C3-cyano group of fipronil analogues to amides or other functionalities can lead to compounds with excellent activity against lepidopteran pests.[9]
Table 1: Insecticidal Activity of Selected Pyrazole Analogues
| Compound ID | Target Pest | Assay Type | LC₅₀ (mg/L) | Source |
|---|---|---|---|---|
| 3d | Termites | Contact | 0.006 | [8] |
| 3f | Termites | Contact | 0.001 | [8] |
| 6h | Locusts | Contact | 47.68 | [8] |
| 7g | P. xylostella | Leaf-dip | 5.32 | [9] |
| 7g | S. exigua | Leaf-dip | 6.75 | [9] |
| B2 | P. xylostella | Leaf-dip | >70% mortality at 25 µg/mL | [10] |
| B3 | P. xylostella | Leaf-dip | >70% mortality at 25 µg/mL | [10] |
| B4 | P. xylostella | Leaf-dip | >70% mortality at 25 µg/mL | [10] |
| Fipronil (Ref.) | Termites | Contact | 0.038 | [8] |
| Indoxacarb (Ref.) | P. xylostella | Leaf-dip | ~5-8 |[9] |
B. Herbicidal Activity Pyrazole derivatives have been successfully developed as herbicides that act on various biological targets. A common mechanism is the inhibition of protoporphyrinogen oxidase (PPO), an enzyme essential for chlorophyll and heme biosynthesis. Inhibition leads to the accumulation of a phototoxic intermediate, causing rapid cell membrane disruption and plant death.[14][15]
SAR Insights:
-
The substituent at the 3-position of the pyrazole ring heavily influences herbicidal activity.[14]
-
For some series, a benzyloxy group at the 3-position, substituted with an electron-withdrawing group like CF₃, was found to be most effective for bleaching activity.[14]
C. Fungicidal Activity A significant class of pyrazole-carboxamide fungicides, including Fluxapyroxad, function as Succinate Dehydrogenase Inhibitors (SDHIs).[18] They bind to the ubiquinone-binding site of the mitochondrial complex II, blocking cellular respiration and depriving the fungus of energy. The this compound scaffold is a key component in the design of novel SDHIs.[19]
SAR Insights:
-
The pyrazole-carboxamide moiety is essential for SDHI activity.
-
Substituents on the N1-phenyl ring of the pyrazole are critical. Ortho-substituted phenyl rings often lead to better antifungal activity compared to alkyl or cyclohexyl groups.[19]
-
The amine part of the carboxamide group also plays a vital role; introducing a 4-pyridinyl moiety has been shown to significantly enhance activity.[19]
Table 2: Fungicidal Activity of Selected Pyrazole-Carboxamide Analogues
| Compound ID | Fungal Pathogen | EC₅₀ (mg/L) | Source |
|---|---|---|---|
| Y₁₃ | G. zeae | 13.1 | [19] |
| Y₁₃ | B. dothidea | 14.4 | [19] |
| Y₁₃ | F. oxysporum | 21.4 | [19] |
| 1v | F. graminearum | 0.0530 µM (~0.02 mg/L) | [20] |
| 6i | B. cinerea | 6.05 | [21] |
| Pyrimethanil (Ref.) | B. cinerea | 15.91 |[21] |
Pharmaceutical & Medicinal Chemistry Applications
The same physicochemical properties that make these compounds effective in agriculture also make them attractive for drug discovery.[22][23][24] The pyrazole scaffold is a known pharmacophore for various targets, including enzymes and receptors.[2][25]
A. Anti-inflammatory Agents (COX Inhibition) Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting cyclooxygenase (COX) enzymes. Some trifluoromethyl-pyrazole-carboxamides have been designed and evaluated as inhibitors of COX-1 and COX-2.[1]
SAR Insights:
-
The substitution pattern on the N-phenyl amide portion of the molecule dictates both the potency and the selectivity for COX-1 versus COX-2.
-
Compound 3g in one study showed the highest selectivity for COX-2, a desirable trait for reducing gastrointestinal side effects associated with NSAIDs.[1]
Table 3: Cyclooxygenase (COX) Inhibition Data for Pyrazole-Carboxamide Analogues[1]
| Compound ID | Target | IC₅₀ (µM) | Selectivity Ratio (COX-2/COX-1) |
|---|---|---|---|
| 3b | COX-1 | 0.46 | 8.30 |
| COX-2 | 3.82 | ||
| 3d | COX-1 | 5.61 | 1.14 |
| COX-2 | 4.92 | ||
| 3g | COX-1 | 4.45 | 1.68 |
| COX-2 | 2.65 | ||
| Ketoprofen (Ref.) | COX-1 | 0.78 | 0.21 |
| | COX-2 | 0.164 | |
B. Other Therapeutic Areas Derivatives of this scaffold have been explored for a multitude of other therapeutic applications, including:
-
Antitubercular Agents: Showing potent activity against Mycobacterium tuberculosis.[22][26]
-
Anticancer Agents: Exhibiting cytotoxic effects against various cancer cell lines.[3][15][22]
-
Antimicrobial Agents: Demonstrating broad-spectrum activity.[4][15]
Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a synthesized analogue against a fungal pathogen.
-
Preparation of Compound Stock: Prepare a 10 mg/mL stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Culture Preparation: Grow the fungal pathogen (e.g., Fusarium graminearum) on a suitable agar medium (e.g., Potato Dextrose Agar) until it is actively growing. Prepare a spore suspension or mycelial fragment suspension in sterile saline or broth and adjust the concentration to approximately 1 x 10⁵ CFU/mL.
-
Plate Setup: In a sterile 96-well microtiter plate, add 100 µL of appropriate liquid growth medium (e.g., Potato Dextrose Broth) to each well.
-
Serial Dilution: Add 2 µL of the compound stock solution to the first well of a row and mix thoroughly. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate to create a concentration gradient.
-
Inoculation: Add 10 µL of the prepared fungal inoculum to each well.
-
Controls: Include a positive control (a known commercial fungicide), a negative control (DMSO without compound), and a sterility control (medium only, no inoculum).
-
Incubation: Seal the plate and incubate at an appropriate temperature (e.g., 25-28 °C) for 48-72 hours, or until sufficient growth is observed in the negative control wells.
-
Data Analysis: Determine the MIC, which is the lowest concentration of the compound that causes complete visual inhibition of fungal growth. The EC₅₀ (concentration for 50% inhibition) can be determined by measuring optical density and fitting the data to a dose-response curve.
Figure 3: Simplified diagrams of common biological mechanisms for pyrazole analogues in agrochemical and pharmaceutical contexts.
Part 3: Future Directions and Conclusion
The this compound scaffold is a testament to the power of strategic molecular design. Its analogues have already yielded highly successful commercial products and continue to be a fertile ground for the discovery of new active ingredients.
Future research will likely focus on:
-
Fine-Tuning Selectivity: Developing analogues with higher selectivity for their intended target (e.g., a specific insect pest's receptor or a particular enzyme isoform) to improve safety profiles and reduce off-target effects.
-
Combating Resistance: Designing novel derivatives that can overcome existing resistance mechanisms in target pests and pathogens.
-
Exploring New Biological Targets: Leveraging the scaffold's versatility to probe novel biological pathways beyond the well-established ones, potentially uncovering new therapeutic or pesticidal applications.
-
Green Chemistry Approaches: Developing more sustainable and efficient synthetic routes to these valuable compounds.
References
- 1. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. jchr.org [jchr.org]
- 4. researchgate.net [researchgate.net]
- 5. Recently reported biological activities of pyrazole compounds [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 8. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Novel pyrazole and imidazolone compounds: synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds anticipated insecticide’s activities against targeting Plodia interpunctella and nilaparvata lugens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EP3412659A1 - Processes for the manufacture of sulfur-substituted pyrazole derivatives - Google Patents [patents.google.com]
- 13. US10202352B2 - Process for preparation of aminopyrazole - Google Patents [patents.google.com]
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- 18. EP3058824A1 - Active compound combinations comprising prothioconazole and fluxapyroxad for controlling corn diseases - Google Patents [patents.google.com]
- 19. Synthesis, antifungal activity and <i>in vitro</i> mechanism of novel 1-substituted-5-trifluoromethyl-1<i>H</i>-pyrazole-4-carboxamide derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. Novel fungicidal phenylethanol derivatives linking a trifluoromethyl pyrazole pharmacophore: design, synthesis, crystal structure, and biology evaluation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. benchchem.com [benchchem.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 25. Medicinal Attributes of Pyrazoline in Drug Discovery [ouci.dntb.gov.ua]
- 26. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Significance of Fluorinated Pyrazoles in Modern Chemistry
An In-depth Technical Guide to Quantum Chemical Calculations for 5-chloro-3-(trifluoromethyl)-1H-pyrazole
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2][3] These five-membered heterocyclic compounds, featuring two adjacent nitrogen atoms, are recognized for a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][4][5] The value of this scaffold is significantly amplified through strategic functionalization. The introduction of a trifluoromethyl (-CF₃) group, in particular, can profoundly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[6][7] Similarly, halogenation, such as the inclusion of a chlorine atom, further modulates the electronic and steric profile of the molecule, influencing its reactivity and pharmacokinetic properties.[8]
The subject of this guide, this compound, embodies this principle of synergistic functionalization. As a molecule of interest in drug discovery and materials science, a deep understanding of its structural and electronic characteristics is paramount.[3][6] While experimental techniques provide invaluable data, quantum chemical calculations offer a complementary and predictive lens, allowing researchers to elucidate properties that are difficult or impossible to measure directly.[9] Computational methods, especially Density Functional Theory (DFT), have become indispensable for providing detailed insights into molecular behavior, electronic structure, and reactivity, thereby accelerating the design and development of novel pyrazole derivatives.[9][10]
This guide provides a comprehensive, technically-grounded framework for conducting and interpreting quantum chemical calculations on this compound. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple procedural list to explain the causality behind methodological choices, ensuring a robust and scientifically valid computational analysis.
Part 1: Theoretical Foundations and Methodological Strategy
The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen theoretical method and basis set. For a molecule like this compound, these choices must account for electron correlation effects and adequately describe its diverse atomic composition.
The Power of Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry for medium to large-sized molecules. Unlike more computationally expensive wavefunction-based methods, DFT calculates the total energy of a system based on its electron density. This approach provides an excellent balance of computational cost and accuracy, making it ideal for the detailed study of pyrazole derivatives.[9][11]
Selecting the Appropriate Functional and Basis Set
The choice of the exchange-correlation functional and the basis set is critical for obtaining reliable results.
-
Exchange-Correlation Functional: For organic molecules containing halogens and highly electronegative groups like -CF₃, hybrid functionals are often a reliable choice. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-validated functional that often yields excellent results for geometries and vibrational frequencies. For higher accuracy, especially concerning electronic properties, a range-separated functional like ωB97xD , which includes empirical dispersion corrections, is highly recommended. This is particularly important for studying potential intermolecular interactions.
-
Basis Set: A basis set is the set of mathematical functions used to build the molecular orbitals. For a molecule containing chlorine and fluorine, a Pople-style basis set such as 6-311+G(d,p) is a robust choice.
-
6-311: A triple-zeta basis set, providing more flexibility for describing valence electrons.
-
+: Adds diffuse functions, which are crucial for accurately describing the electron density of electronegative atoms like Cl and F.
-
(d,p): Adds polarization functions to heavy atoms (d) and hydrogen atoms (p), allowing for anisotropy in the electron distribution, which is essential for describing chemical bonds accurately.
-
This combination of a reliable functional and a flexible, polarized basis set establishes a self-validating system, ensuring that the computational model is sufficiently sophisticated to capture the key electronic and structural features of the target molecule.
Part 2: A Step-by-Step Computational Workflow
This section details the practical protocol for performing a comprehensive quantum chemical analysis of this compound. The workflow is designed to be sequential, where the output of each step serves as the input for the next.
Step 1: Initial Structure Generation
The first step is to generate an initial 3D coordinate file for the molecule. This can be accomplished using any standard molecular building software (e.g., Avogadro, ChemDraw, GaussView). It is not necessary for this initial structure to be perfect, as the subsequent optimization step will locate the energy minimum.
Step 2: Geometry Optimization
The objective of geometry optimization is to find the molecular structure with the lowest potential energy. This is the most stable conformation of the molecule in the gas phase.
Protocol:
-
Input File Preparation: Create an input file for a quantum chemistry software package (e.g., Gaussian, ORCA).
-
Keyword Specification: Specify the chosen method and basis set (e.g., B3LYP/6-311+G(d,p) or wB97XD/6-311+G(d,p)).
-
Calculation Type: Use the Opt keyword to request a geometry optimization. It is also good practice to include keywords for tight convergence criteria (e.g., Opt=Tight) and to calculate the forces in Cartesian coordinates (Opt=Cartesian) to ensure a reliable outcome.
-
Execution: Run the calculation. The software will iteratively adjust the positions of the atoms until the forces on each atom are negligible and the energy is minimized.
Step 3: Vibrational Frequency Analysis
A frequency calculation should be performed on the optimized geometry. This serves two critical purposes:
-
Verification of Minimum: It confirms that the optimized structure is a true energy minimum. A true minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point.
-
Prediction of IR Spectrum: The calculation yields the harmonic vibrational frequencies and their corresponding intensities, which can be used to simulate the molecule's infrared (IR) spectrum.[12] This theoretical spectrum can be compared with experimental data for validation.[12][13]
Protocol:
-
Input File Preparation: Use the optimized coordinates from the previous step.
-
Keyword Specification: Use the same method and basis set as the optimization.
-
Calculation Type: Use the Freq keyword.
-
Execution: Run the calculation. Analyze the output to confirm the absence of imaginary frequencies and to extract the vibrational modes.
Step 4: Calculation of Electronic Properties
Using the validated minimum-energy structure, a final single-point energy calculation can be performed to derive key electronic properties.
Protocol:
-
Keyword Specification: In addition to the method and basis set, request the properties of interest. Common keywords include Pop=NBO for Natural Bond Orbital analysis and IOp(6/33=2) in Gaussian for visualizing orbitals.
-
Analysis of Output:
-
Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity.[11] The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and electronic excitability.[11]
-
Molecular Electrostatic Potential (MEP): The MEP map is a color-coded visualization of the electrostatic potential on the molecule's surface. It reveals regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue), providing a powerful guide to predicting intermolecular interactions.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insight into the charge distribution on each atom. This is particularly useful for understanding the effects of the electron-withdrawing chloro and trifluoromethyl groups on the pyrazole ring.
-
Visualization of the Computational Workflow
The entire process can be visualized as a logical sequence, ensuring that each step builds upon a validated foundation from the previous one.
Caption: A flowchart of the quantum chemical calculation process.
Part 3: Data Presentation and Interpretation
A crucial aspect of computational science is the clear presentation and correct interpretation of the generated data.
Tabulated Quantitative Data
Summarizing key data in tables allows for easy comparison and reference.
Table 1: Calculated Electronic Properties
| Property | Calculated Value | Significance |
|---|---|---|
| Energy of HOMO | (Value in eV) | Electron-donating capability |
| Energy of LUMO | (Value in eV) | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | (Value in eV) | Chemical reactivity and stability |
| Dipole Moment | (Value in Debye) | Molecular polarity |
Table 2: Selected Optimized Geometrical Parameters
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C5-Cl | (Value in Å) |
| Bond Length | C3-C(CF₃) | (Value in Å) |
| Bond Length | N1-N2 | (Value in Å) |
| Bond Angle | Cl-C5-C4 | (Value in degrees) |
| Dihedral Angle | Cl-C5-N1-N2 | (Value in degrees) |
Table 3: Prominent Calculated Vibrational Frequencies
| Frequency (cm⁻¹) | Intensity | Vibrational Mode Assignment |
|---|---|---|
| (Value) | (Relative Value) | N-H stretch |
| (Value) | (Relative Value) | C-F symmetric stretch |
| (Value) | (Relative Value) | C-Cl stretch |
| (Value) | (Relative Value) | Pyrazole ring deformation |
Logical Relationships in Computational Analysis
The relationship between theoretical inputs and derived chemical insights can be visualized to underscore the logic of the process.
Caption: From theoretical inputs to chemical insights.
Conclusion
This technical guide outlines a robust and scientifically rigorous protocol for the quantum chemical analysis of this compound. By carefully selecting a suitable theoretical method (DFT with an appropriate functional and basis set) and following a systematic workflow of optimization, frequency analysis, and electronic property calculation, researchers can gain profound insights into the molecule's structure, stability, and reactivity. This computational approach serves as a powerful predictive tool that complements experimental studies, ultimately accelerating the rational design of new pyrazole-based compounds in drug discovery and materials science.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eurasianjournals.com [eurasianjournals.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: 5-Chloro-3-(trifluoromethyl)-1H-pyrazole as a Cornerstone Building Block for Modern Agrochemicals
Abstract
The relentless challenge of ensuring global food security necessitates the continuous development of novel, effective, and selective agrochemicals. Within the vast landscape of heterocyclic chemistry, the pyrazole scaffold has emerged as a "privileged" structure, forming the core of numerous successful commercial pesticides. This guide focuses on a particularly valuable derivative: 5-chloro-3-(trifluoromethyl)-1H-pyrazole . The strategic placement of a reactive chlorine atom and an activity-enhancing trifluoromethyl group makes this molecule an exceptionally versatile and powerful synthon. We will explore the causality behind its utility and provide detailed protocols for its incorporation into market-leading classes of insecticides, herbicides, and fungicides. This document is intended for researchers, chemists, and professionals in the agrochemical and drug development fields.
The Strategic Importance of this compound
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of bioactive molecules.[1] The title compound, this compound, is not merely another pyrazole derivative; it is a highly functionalized building block engineered for versatility in agrochemical synthesis.
-
The Trifluoromethyl (CF₃) Group: This moiety is a critical pharmacophore in modern drug and agrochemical design. Its high electronegativity and lipophilicity can significantly enhance the biological activity, metabolic stability, and membrane permeability of the final product.[2]
-
The 5-Chloro Group: The chlorine atom at the 5-position is an excellent leaving group. This provides a reactive handle for introducing a wide array of functional groups via nucleophilic substitution, allowing for the construction of diverse molecular libraries and the fine-tuning of a compound's activity spectrum.
-
The Pyrazole Core: The pyrazole ring itself is a stable aromatic system that acts as a rigid scaffold, correctly orienting the pharmacophoric groups for optimal interaction with their biological targets.[3] The N-H proton is acidic, providing a second site for derivatization (N-alkylation or N-arylation), further expanding synthetic possibilities.
This strategic combination of features has enabled the development of pesticides that are not only potent but also possess novel modes of action, a crucial factor in managing the growing issue of pest resistance.[1]
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₄H₂ClF₃N₂ |
| Molecular Weight | 186.52 g/mol |
| CAS Number | 13549-85-2 |
| Appearance | Off-white to light yellow crystalline solid |
| Melting Point | 125-129 °C |
| Solubility | Soluble in most organic solvents (e.g., Acetone, Acetonitrile, Dichloromethane) |
Application in Insecticide Synthesis
The pyrazole scaffold is central to some of the most important classes of modern insecticides, including the anthranilic diamides. These compounds are highly valued for their potent activity against a range of chewing pests and their favorable safety profile for non-target organisms.[4]
Case Study: Synthesis of Anthranilic Diamide Insecticides (e.g., Chlorantraniliprole)
Chlorantraniliprole is a blockbuster insecticide that acts as a potent activator of insect ryanodine receptors, leading to uncontrolled calcium release from muscle cells, paralysis, and death. While not directly synthesized from this compound, its core intermediate is a closely related pyrazole carboxylic acid, demonstrating a key synthetic pathway for this class. The synthesis showcases the transformation of the pyrazole core into a key structural component.[5][6]
The overall strategy is a convergent synthesis, where two key fragments are prepared separately and then joined.[6] The pyrazole fragment is a substituted pyrazole-5-carboxylic acid.
Caption: Convergent synthesis pathway for Chlorantraniliprole.
Protocol: Synthesis of 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic Acid (Key Intermediate 2)
This protocol outlines the multi-step synthesis of the core pyrazole acid fragment required for diamide insecticides.[5][6][7]
Step 1: Hydrazino-substitution
-
Rationale: To introduce the hydrazine moiety necessary for pyrazole ring formation by displacing a chlorine atom from the pyridine ring.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add 2,3-dichloropyridine (1.0 eq) and ethanol.
-
Add hydrazine hydrate (1.5 eq) dropwise to the solution.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain crude (3-chloropyridin-2-yl)-hydrazine, which can be used directly or purified.
-
Step 2: Cyclization to form the Pyrazole Ring
-
Rationale: Condensation of the hydrazine with a 1,3-dicarbonyl equivalent (diethyl maleate) to construct the five-membered pyrazole ring.
-
Procedure:
-
Dissolve the crude hydrazine from Step 1 in ethanol.
-
Add a base such as sodium ethoxide (1.1 eq), followed by the dropwise addition of diethyl maleate (1.1 eq).
-
Stir the mixture at room temperature for 12-18 hours.
-
Neutralize the reaction with a suitable acid and extract the product with an organic solvent. Dry and concentrate to yield the pyrazolidinone intermediate.
-
Step 3: Bromination, Oxidation, and Hydrolysis
-
Rationale: This sequence transforms the pyrazolidinone into the final aromatic, functionalized pyrazole carboxylic acid. Bromination introduces the required bromo-substituent, oxidation aromatizes the ring, and hydrolysis converts the ester to the carboxylic acid.
-
Procedure:
-
Treat the pyrazolidinone intermediate with a brominating agent like phosphorus oxybromide or N-bromosuccinimide in a solvent such as acetonitrile.[5]
-
The resulting pyrazoline is then oxidized using an agent like potassium persulfate in the presence of sulfuric acid.[6] This step forms the pyrazole ester.
-
Finally, hydrolyze the ester by adding an aqueous base (e.g., NaOH) and heating. After the reaction is complete, cool the mixture and acidify with HCl to a pH of ~2 to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid.
-
Application in Herbicide Synthesis
Pyrazole derivatives are potent herbicides, often targeting critical plant-specific enzymes.[3] A prominent mode of action is the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme essential for carotenoid biosynthesis.[8] Inhibition leads to the destruction of chlorophyll, causing a characteristic "bleaching" effect and plant death.
Protocol: Synthesis of a 5-Heterocycloxy-pyrazole Herbicide Candidate
This protocol demonstrates the direct use of this compound, leveraging the reactivity of the C5-chloro group. The introduction of a heterocycle can enhance herbicidal activity.[2][9]
Step 1: N-Alkylation of the Pyrazole Ring
-
Rationale: To introduce a substituent on the pyrazole nitrogen, which is crucial for tuning the biological activity. The 2,2,2-trifluoroethyl group has been shown to be beneficial for herbicidal efficacy.[2]
-
Procedure:
-
To a solution of this compound (1.0 eq) in a suitable solvent like DMF or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq).
-
Add 2,2,2-trifluoroethyl iodide or bromide (1.2 eq) to the mixture.
-
Stir the reaction at 60-80 °C for 4-8 hours, monitoring by TLC.
-
After completion, pour the mixture into water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate to yield the N-alkylated pyrazole.
-
Step 2: Nucleophilic Aromatic Substitution (SNAr) at C5
-
Rationale: To displace the C5-chloro group with a heterocyclic alcohol. This is the key step in building the final herbicidal molecule.
-
Procedure:
-
In a flask, dissolve the N-alkylated pyrazole from Step 1 (1.0 eq) and a heterocyclic alcohol (e.g., 2-hydroxypyrimidine, 1.1 eq) in a polar aprotic solvent like DMF.
-
Add a strong base such as sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C.
-
Allow the mixture to warm to room temperature and then heat to 80-100 °C for 6-12 hours.
-
Cool the reaction, quench carefully with water, and extract the product. Purify by column chromatography to obtain the final 5-heterocycloxy-pyrazole derivative.
-
Caption: Synthetic workflow for a pyrazole-based herbicide.
Application in Fungicide Synthesis
Pyrazole carboxamides are a major class of fungicides that function as Succinate Dehydrogenase Inhibitors (SDHIs).[1] By inhibiting the SDH enzyme complex in the mitochondrial electron transport chain, they effectively shut down cellular energy production in pathogenic fungi.
Protocol: Synthesis of a Pyrazole Carboxamide Fungicide Candidate
This generalized protocol outlines the key steps to convert this compound into a potent SDHI fungicide. The key transformations involve N-arylation, conversion of the C5-chloro group to a carboxylic acid, and final amide bond formation.
Step 1: N-Arylation of the Pyrazole
-
Rationale: Attaching a specific aryl group to the N1 position is critical for binding to the SDH enzyme. This is often achieved via a Buchwald-Hartwig or Ullmann coupling.
-
Procedure:
-
Combine this compound (1.0 eq), an appropriate aryl halide (e.g., 2-iodotoluene, 1.2 eq), a copper(I) or palladium catalyst, a suitable ligand (e.g., DMEDA for copper), and a base (e.g., K₂CO₃) in a solvent like toluene or dioxane.
-
Heat the mixture under an inert atmosphere (N₂ or Ar) at 100-120 °C for 12-24 hours.
-
Cool, filter off the solids, and purify the filtrate by column chromatography to yield the N-aryl pyrazole.
-
Step 2: Conversion of C5-Cl to Carboxylic Acid
-
Rationale: To install the carboxylic acid functionality required for the final amide coupling. This can be achieved via several methods, including lithiation followed by quenching with CO₂.
-
Procedure:
-
Dissolve the N-aryl pyrazole from Step 1 in dry THF and cool to -78 °C under an inert atmosphere.
-
Add a strong base like n-butyllithium (n-BuLi, 1.1 eq) dropwise and stir for 1 hour.
-
Bubble dry CO₂ gas through the solution for 2-3 hours or add crushed dry ice.
-
Allow the reaction to warm to room temperature, quench with water, and acidify with HCl.
-
Extract the product, dry the organic layer, and concentrate to yield the pyrazole-5-carboxylic acid.
-
Step 3: Amide Coupling
-
Rationale: The final step to form the active carboxamide fungicide by coupling the pyrazole acid with a desired aniline.
-
Procedure:
-
Dissolve the pyrazole-5-carboxylic acid (1.0 eq) in a solvent like dichloromethane.
-
Convert the acid to an acid chloride by adding oxalyl chloride or thionyl chloride (1.2 eq) with a catalytic amount of DMF. Stir for 2-4 hours.
-
In a separate flask, dissolve the target aniline (e.g., 2-aminobenzyl ethyl ether, 1.0 eq) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.5 eq) in dichloromethane.
-
Slowly add the freshly prepared acid chloride solution to the aniline solution at 0 °C.
-
Stir for 4-12 hours at room temperature. Wash the reaction mixture with dilute acid, base, and brine. Dry and purify by chromatography or recrystallization to obtain the final pyrazole carboxamide fungicide.
-
Caption: General synthetic route to SDHI fungicides.
Summary and Outlook
The strategic functionalization of the pyrazole core in this compound provides chemists with a powerful and versatile platform for agrochemical discovery.
| Agrochemical Class | Mode of Action | Key Transformation of Pyrazole Core | Representative Example |
| Insecticides | Ryanodine Receptor Modulators | N-Arylation, C5-Carboxylation, Amidation | Chlorantraniliprole[5] |
| Herbicides | HPPD Inhibition | N-Alkylation, C5-Nucleophilic Substitution | 5-Heterocycloxy-pyrazoles[2] |
| Fungicides | Succinate Dehydrogenase Inhibition (SDHI) | N-Arylation, C5-Carboxylation, Amidation | Pyrazole Carboxamides[1] |
The ability to selectively modify the N1 and C5 positions allows for the systematic exploration of chemical space and the optimization of biological activity against specific targets. The trifluoromethyl group consistently imparts favorable properties that translate to enhanced field performance. As the demand for more sustainable and effective crop protection solutions grows, building blocks like this compound will remain indispensable tools for innovation in the agrochemical industry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. CN102311424A - Method for synthesizing chlorantraniliprole key intermediate - Google Patents [patents.google.com]
- 8. Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the N-Alkylation of 5-Chloro-3-(trifluoromethyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of protocols for the N-alkylation of 5-chloro-3-(trifluoromethyl)-1H-pyrazole, a crucial heterocyclic building block in medicinal chemistry. The N-alkylation of unsymmetrically substituted pyrazoles presents a significant challenge in regioselectivity. This document details various synthetic strategies, including classical alkylation with alkyl halides, the Mitsunobu reaction, and phase-transfer catalysis, to control the formation of the desired N-alkylated regioisomer. Each protocol is presented with a step-by-step methodology, an explanation of the underlying chemical principles, and a discussion of the factors influencing the reaction outcome.
Introduction: The Significance of N-Alkylated Pyrazoles and the Challenge of Regioselectivity
N-alkylated pyrazoles are a cornerstone of modern drug discovery, featuring in a wide array of therapeutic agents due to their diverse biological activities.[1][2][3] The pyrazole scaffold is a bioisostere for amides and other aromatic rings, offering improved metabolic stability and pharmacokinetic properties.[1] The introduction of a trifluoromethyl group, as in this compound, often enhances the lipophilicity and metabolic stability of a drug candidate.
The N-alkylation of unsymmetrical pyrazoles, such as the title compound, inherently leads to the formation of two regioisomers: 1-alkyl-5-chloro-3-(trifluoromethyl)-1H-pyrazole and 1-alkyl-3-chloro-5-(trifluoromethyl)-1H-pyrazole. The control of regioselectivity is therefore a critical aspect of the synthesis of these compounds, as the biological activity can differ significantly between the two isomers.[4][5] This guide will explore various methodologies to address this challenge.
The regioselectivity of pyrazole N-alkylation is influenced by several factors, including the nature of the substituents on the pyrazole ring, the choice of base, the solvent, and the alkylating agent.[3][4] Steric hindrance and the electronic effects of the substituents play a crucial role in directing the alkylation to one of the two nitrogen atoms.
Classical N-Alkylation with Alkyl Halides under Basic Conditions
The most common method for N-alkylation of pyrazoles involves the deprotonation of the pyrazole nitrogen with a base, followed by nucleophilic attack on an alkyl halide.[1][2] The choice of base and reaction conditions can significantly influence the regioselectivity of the reaction.
Mechanistic Considerations
The reaction proceeds via an SN2 mechanism. The pyrazole anion, formed upon deprotonation, acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide. The regioselectivity is determined by the relative nucleophilicity of the two nitrogen atoms in the pyrazole anion, which is influenced by the steric and electronic effects of the substituents. For this compound, the electron-withdrawing trifluoromethyl group at the 3-position is expected to decrease the nucleophilicity of the adjacent N1 nitrogen, while the chloro group at the 5-position will have a less pronounced electronic effect on the N1 nitrogen. Steric hindrance from the substituents will also play a role in directing the incoming alkyl group.
Figure 1: General workflow for classical N-alkylation of pyrazoles.
Experimental Protocol
Materials:
-
This compound
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or potassium carbonate (K₂CO₃)
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF or MeCN, add the base (1.1-1.5 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 30 minutes to ensure complete deprotonation.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to separate the regioisomers.
Factors Influencing Regioselectivity
-
Base and Cation Effects: The choice of base can influence the regioselectivity. Stronger bases like NaH will fully deprotonate the pyrazole, leading to a "free" anion. Weaker bases like K₂CO₃ may result in a tighter ion pair with the pyrazole anion, which can influence the site of alkylation. The nature of the cation (e.g., Na⁺ vs. K⁺) can also affect the regioselectivity by coordinating with the nitrogen atoms.[4]
-
Solvent: The polarity of the solvent can impact the dissociation of the ion pair and thus the regioselectivity. Polar aprotic solvents like DMF and MeCN are commonly used.
-
Alkylating Agent: The steric bulk of the alkylating agent can favor alkylation at the less sterically hindered nitrogen atom.
Mitsunobu Reaction for N-Alkylation
The Mitsunobu reaction provides a powerful alternative for the N-alkylation of pyrazoles, particularly for the introduction of secondary alkyl groups.[1][6] This reaction proceeds under mild, neutral conditions and often exhibits different regioselectivity compared to classical methods.
Mechanistic Overview
The Mitsunobu reaction involves the activation of an alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[6] The pyrazole then acts as a nucleophile, attacking the activated alcohol in an SN2 fashion, leading to inversion of configuration at the alcohol's stereocenter.
Figure 2: Simplified workflow of the Mitsunobu reaction for pyrazole N-alkylation.
Experimental Protocol
Materials:
-
This compound
-
Alcohol (R-OH)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq), the alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF or DCM under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add DEAD or DIAD (1.5 eq) dropwise to the solution. A color change and/or the formation of a precipitate are often observed.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the solvent under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to separate the desired N-alkylated pyrazole regioisomers from triphenylphosphine oxide and the reduced azodicarboxylate byproduct.
Phase-Transfer Catalysis (PTC) for N-Alkylation
Phase-transfer catalysis offers a convenient and often highly efficient method for the N-alkylation of pyrazoles, particularly when using solid-liquid or liquid-liquid systems.[7][8] This technique avoids the need for strictly anhydrous conditions and can be more environmentally friendly.
Principle of Phase-Transfer Catalysis
In a typical solid-liquid PTC system, the pyrazole is deprotonated by a solid inorganic base (e.g., K₂CO₃, KOH). A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), transports the pyrazole anion from the solid phase or an aqueous phase into the organic phase where the alkylating agent is dissolved. The reaction then proceeds in the organic phase.
Figure 3: Schematic representation of a solid-liquid phase-transfer catalysis cycle.
Experimental Protocol
Materials:
-
This compound
-
Alkyl halide
-
Potassium carbonate (K₂CO₃) or potassium hydroxide (KOH), finely powdered
-
Tetrabutylammonium bromide (TBAB)
-
Toluene or acetonitrile as the organic solvent
-
Water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a mixture of this compound (1.0 eq) and finely powdered K₂CO₃ (2.0-3.0 eq) in toluene or acetonitrile, add a catalytic amount of TBAB (0.05-0.1 eq).
-
Add the alkyl halide (1.1-1.2 eq) to the suspension.
-
Heat the reaction mixture to 50-80 °C and stir vigorously for 6-24 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Summary and Comparison of Methods
| Method | Typical Base/Reagents | Solvent | Temperature | Advantages | Disadvantages |
| Classical Alkylation | NaH, K₂CO₃ | DMF, MeCN | 0 °C to RT | Widely applicable, straightforward | Requires anhydrous conditions, regioselectivity can be an issue |
| Mitsunobu Reaction | PPh₃, DEAD/DIAD | THF, DCM | 0 °C to RT | Mild, neutral conditions; good for secondary alcohols | Stoichiometric byproducts can complicate purification |
| Phase-Transfer Catalysis | K₂CO₃, KOH, TBAB | Toluene, MeCN | 50-80 °C | No need for anhydrous conditions, simple workup | May require elevated temperatures |
Conclusion
The N-alkylation of this compound can be achieved through several synthetic routes. The choice of method will depend on the specific alkyl group to be introduced, the desired regioselectivity, and the scale of the reaction. Careful optimization of the reaction conditions, including the base, solvent, and temperature, is crucial for achieving high yields and regioselectivity. The protocols provided in this guide offer a starting point for researchers to develop robust and efficient syntheses of N-alkylated this compound derivatives for applications in drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Phase-Transfer Catalysis for the Alkylation of Pyrazolones - ChemistryViews [chemistryviews.org]
The Strategic Application of 5-Chloro-3-(Trifluoromethyl)-1H-Pyrazole in Modern Medicinal Chemistry
Introduction: Unveiling a Privileged Scaffold in Drug Discovery
The pyrazole nucleus stands as a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities and synthetic accessibility.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological properties, including anti-inflammatory, anticancer, antimicrobial, and antiviral activities.[3][4][5] The strategic incorporation of specific substituents onto the pyrazole ring can profoundly influence the molecule's physicochemical properties and its interaction with biological targets. This guide focuses on a particularly valuable building block: 5-chloro-3-(trifluoromethyl)-1H-pyrazole .
The presence of a trifluoromethyl (-CF3) group is a common feature in many modern pharmaceuticals.[6][7] This group is known to enhance metabolic stability, increase lipophilicity, and improve binding affinity by acting as a strong electron-withdrawing group and a bioisostere of a methyl group.[6] The addition of a chlorine atom at the 5-position further modulates the electronic and steric profile of the pyrazole ring, offering a unique handle for synthetic elaboration and potentially influencing the compound's pharmacokinetic and pharmacodynamic properties.[8][9] This document serves as a detailed guide for researchers, scientists, and drug development professionals on the application of this compound, providing insights into its synthesis, structure-activity relationships, and practical experimental protocols.
Physicochemical Properties and Structural Features
Understanding the inherent properties of this compound is crucial for its effective utilization in drug design.
| Property | Value | Source |
| Molecular Formula | C4H2ClF3N2 | [10][11] |
| Molecular Weight | 170.52 g/mol | [10][11] |
| Predicted pKa | 7.60 ± 0.10 | [11] |
| Predicted XLogP3 | 2.1 | [10] |
| Hydrogen Bond Donor Count | 1 | [10] |
| Hydrogen Bond Acceptor Count | 4 | [10] |
The trifluoromethyl group significantly lowers the pKa of the pyrazole NH compared to unsubstituted pyrazole, making it more acidic. The chlorine atom at the 5-position provides a site for further functionalization through various cross-coupling reactions, making it a versatile intermediate.
The Role of Chloro and Trifluoromethyl Substituents: A Rationale for Application
The combination of a 5-chloro and a 3-trifluoromethyl substituent on a pyrazole ring offers a compelling strategic advantage in medicinal chemistry.
-
Metabolic Stability: The C-F bond is exceptionally strong, and the CF3 group is resistant to oxidative metabolism, which can significantly increase the half-life of a drug candidate.[6]
-
Enhanced Lipophilicity: The CF3 group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its target.[6]
-
Modulation of Electronic Properties: Both the chloro and trifluoromethyl groups are strongly electron-withdrawing. This alters the electron density of the pyrazole ring, influencing its ability to participate in hydrogen bonding and other non-covalent interactions with a biological target.
-
Bioisosterism: The trifluoromethyl group can act as a bioisostere for other groups, such as a methyl or ethyl group, allowing for the fine-tuning of steric and electronic properties to optimize target engagement.[12]
-
Synthetic Handle: The chlorine atom at the 5-position serves as a versatile synthetic handle, enabling the introduction of various substituents through reactions like Suzuki, Stille, or Buchwald-Hartwig cross-coupling. This allows for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[8]
A prime example of the successful application of chloro and trifluoromethyl substituents in a drug is Sorafenib , a kinase inhibitor used in cancer therapy. Sorafenib contains a 4-chloro-3-(trifluoromethyl)phenyl moiety, demonstrating the clinical relevance of this substitution pattern in targeting protein kinases.[6]
Synthetic Protocol: Preparation of this compound
Workflow for the Synthesis of this compound
References
- 1. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | 122431-37-2 [chemicalbook.com]
- 4. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wisdomlib.org [wisdomlib.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. Page loading... [guidechem.com]
- 12. Regiospecific Synthesis of 5-Trichloromethyl-1H-Pyrazole and 1HPyrazole-5-Carboxylic Ester Derivatives | Bentham Science [eurekaselect.com]
5-chloro-3-(trifluoromethyl)-1H-pyrazole in the synthesis of kinase inhibitors
Application Notes & Protocols
Topic: 5-Chloro-3-(trifluoromethyl)-1H-pyrazole in the Synthesis of Kinase Inhibitors
Introduction: The Strategic Importance of the Pyrazole Scaffold
Protein kinases, numbering over 500 in the human kinome, are critical regulators of cellular signaling.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[1][2] Within the vast landscape of kinase inhibitors, heterocyclic scaffolds serve as the foundational architecture for achieving potency and selectivity. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry.[2] Its derivatives are integral to a multitude of approved drugs and clinical candidates.[2][3]
The utility of the pyrazole core is multifaceted:
-
Hydrogen Bonding: The N-H proton and the adjacent sp² nitrogen act as a versatile hydrogen bond donor-acceptor pair, crucial for anchoring the inhibitor to the kinase hinge region.[4]
-
Structural Rigidity: The planar pyrazole ring provides a rigid core, reducing the entropic penalty upon binding and allowing for the precise projection of substituents into specific pockets of the kinase active site.
-
Synthetic Tractability: The pyrazole ring system is amenable to a wide range of chemical modifications at its various positions, allowing for extensive structure-activity relationship (SAR) studies.[5][6]
The specific building block, This compound , offers additional strategic advantages. The trifluoromethyl (-CF₃) group is a powerful modulator of physicochemical properties, enhancing metabolic stability, membrane permeability, and binding affinity through favorable lipophilic and electronic interactions.[5] The chlorine atom at the 5-position serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl or heteroaryl moieties that are often essential for targeting the solvent-exposed regions of the kinase active site.[7]
This guide provides detailed protocols and technical insights into the application of this compound as a key intermediate in the synthesis of advanced kinase inhibitor scaffolds.
Physicochemical Properties & Handling
A clear understanding of the reagent's properties is paramount for safe handling and successful reactions.
| Property | Value |
| Chemical Formula | C₄H₂ClF₃N₂ |
| Molecular Weight | 170.52 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 75-79 °C |
| Boiling Point | 186.7 °C at 760 mmHg |
| Solubility | Soluble in methanol, ethyl acetate, dichloromethane. |
| CAS Number | 135431-77-3 |
Safety & Handling:
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with copious amounts of water.
-
Store in a cool, dry place away from strong oxidizing agents.
Core Synthetic Strategies & Mechanistic Rationale
This compound possesses three primary sites for chemical modification, making it a versatile building block for combinatorial library synthesis and lead optimization.
Caption: Primary reaction sites on this compound.
-
Site A (N1-Position): N-Arylation/N-Alkylation: The acidic N-H proton is readily deprotonated by a suitable base, allowing for nucleophilic substitution on various electrophiles. For kinase inhibitor synthesis, N-arylation is the most common transformation.[8][9][10]
-
Causality: Copper-catalyzed (Ullmann-type) or Palladium-catalyzed (Buchwald-Hartwig-type) reactions are preferred.[9][11] The choice of catalyst, ligand, and base is critical to overcome the potential for N1 vs. N2 selectivity issues and to couple sterically hindered aryl halides, which are common fragments in kinase inhibitor design.[11]
-
-
Site B (C5-Position): Palladium-Catalyzed Cross-Coupling: The C-Cl bond is an excellent substrate for a variety of cross-coupling reactions.
-
Causality: The Suzuki-Miyaura reaction, coupling the pyrazole with an aryl or heteroaryl boronic acid/ester, is the most prevalent method.[7][12][13][14] This reaction offers broad functional group tolerance, mild conditions, and uses non-toxic boron reagents.[15] The palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) and a base (e.g., K₂CO₃, Cs₂CO₃) are essential for the catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[15]
-
-
Site C (C4-Position): C-H Functionalization: While less common as an initial step, the C4-H bond can be functionalized, often after the N1 and C5 positions have been elaborated. This "late-stage functionalization" can be used to fine-tune inhibitor properties. Halogenation (e.g., with NBS or NCS) followed by another cross-coupling reaction is a typical sequence.
Application Protocol 1: Synthesis of a Diaryl-Pyrazole Scaffold via Sequential N-Arylation and Suzuki Coupling
This protocol details a common and reliable sequence for constructing a core structure found in many kinase inhibitors, such as those targeting TGF-β Type I Receptor Kinase.[5]
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// Edges A -> C [label="Heat (120 °C)"]; B -> A [style=dashed, arrowhead=none]; C -> D; D -> E; E -> G [label="Heat (90 °C)"]; F -> E [style=dashed, arrowhead=none]; G -> H; } ends_dot
Caption: Experimental workflow for sequential N-Arylation and Suzuki Coupling.
Step 1: N-Arylation of this compound
This step attaches the first aryl ring (Ar¹) to the pyrazole nitrogen. An Ullmann-type coupling is chosen for its simplicity and effectiveness with electron-deficient pyrazoles.
Reagents & Materials
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 170.52 | 10.0 | 1.0 |
| 4-Iodoanisole (Ar¹-I) | 234.04 | 12.0 | 1.2 |
| Copper(I) Iodide (CuI) | 190.45 | 1.0 | 0.1 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 20.0 | 2.0 |
| N,N-Dimethylformamide (DMF) | - | 40 mL | - |
Protocol:
-
To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.71 g, 10.0 mmol), 4-iodoanisole (2.81 g, 12.0 mmol), copper(I) iodide (190 mg, 1.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Add anhydrous DMF (40 mL) via syringe.
-
Heat the reaction mixture to 120 °C in an oil bath and stir vigorously for 12-16 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexane/Ethyl Acetate), observing the consumption of the starting pyrazole.
-
Work-up: Cool the mixture to room temperature. Pour the dark slurry into 200 mL of water and stir for 15 minutes.
-
Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (gradient elution, 5% to 20% ethyl acetate in hexane) to yield 1-(4-methoxyphenyl)-5-chloro-3-(trifluoromethyl)-1H-pyrazole as a white solid.
Step 2: Suzuki-Miyaura Cross-Coupling
This step introduces the second aryl ring (Ar²) at the C5 position, completing the diaryl scaffold.
Reagents & Materials
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 1-(4-methoxyphenyl)-5-chloro-pyrazole | 276.65 | 5.0 | 1.0 |
| 3-Pyridinylboronic acid (Ar²-B(OH)₂) | 122.92 | 6.0 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.25 | 0.05 |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 15.0 | 3.0 |
| Toluene / Ethanol / Water | - | 25 mL / 5 mL / 5 mL | - |
Protocol:
-
To an oven-dried 100 mL Schlenk flask, add the N-arylated pyrazole from Step 1 (1.38 g, 5.0 mmol), 3-pyridinylboronic acid (737 mg, 6.0 mmol), and sodium carbonate (1.59 g, 15.0 mmol).
-
Add Tetrakis(triphenylphosphine)palladium(0) (289 mg, 0.25 mmol) under a positive flow of inert gas. Causality: The Pd(0) catalyst is air-sensitive; handling under inert atmosphere is crucial to prevent oxidation to inactive Pd(II) species before the catalytic cycle begins.[15]
-
Evacuate and backfill the flask with an inert atmosphere three times.
-
Add the solvent mixture: Toluene (25 mL), Ethanol (5 mL), and Water (5 mL). The aqueous phase is necessary to dissolve the inorganic base and facilitate the transmetalation step.[15]
-
Heat the mixture to 90 °C and stir vigorously for 6-8 hours. The mixture will typically turn dark.
-
Monitoring: Monitor by LC-MS for the appearance of the product mass and disappearance of the starting material.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and water (30 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography (gradient elution, 20% to 60% ethyl acetate in hexane) to yield the final diaryl-pyrazole product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Case Study: Relevance to Approved Kinase Inhibitors
While this compound is not a direct precursor in the most commonly cited syntheses of drugs like Regorafenib or Sorafenib, the core chemical logic is highly relevant. Those syntheses often involve coupling a pre-formed urea moiety with a heterocyclic core.[16][17][18][19][20] However, the pyrazole scaffold itself is central to numerous kinase inhibitors targeting a wide range of kinases including Aurora kinase, JAK/STAT pathway kinases, and TGF-β receptor kinases.[5][21][22][23] The synthetic strategies outlined above are fundamental in the discovery and development of such novel pyrazole-based inhibitors.[2][3] For instance, the diaryl-pyrazole motif is a classic Type I or Type II kinase inhibitor pharmacophore, where one aryl ring occupies the adenine region and the other projects towards the solvent front.
Troubleshooting
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low yield in N-Arylation (Step 1) | Inactive CuI catalyst; Insufficiently anhydrous conditions; Poor quality DMF. | Use freshly purchased, high-purity CuI; Ensure all glassware is oven-dried and use anhydrous DMF; Consider using a ligand like L-proline to accelerate the reaction. |
| No reaction in Suzuki Coupling (Step 2) | Deactivated Palladium catalyst; Ineffective base. | Use fresh Pd(PPh₃)₄ or a more robust pre-catalyst (e.g., XPhos Pd G2); Ensure the base is fully dissolved; Switch to a stronger base like Cs₂CO₃ or K₃PO₄. |
| Debromination/Dechlorination side product | Presence of protic sources; Certain phosphine ligands. | Ensure rigorous inert atmosphere and anhydrous solvents; In some cases, adding a small amount of a halide scavenger can help, though this is less common in Suzuki reactions. |
| Mixture of N1 and N2 arylation | Steric or electronic factors of the aryl halide. | While less common for this specific pyrazole, if observed, this requires re-screening of reaction conditions (catalyst, solvent, temperature). Often, one isomer is thermodynamically favored. |
Conclusion
This compound is a high-value, versatile building block for the synthesis of kinase inhibitors. Its well-defined reactive sites allow for controlled, sequential modifications through robust and scalable reactions like Ullmann N-arylation and Suzuki-Miyaura cross-coupling. The protocols and insights provided herein offer a solid foundation for researchers in drug discovery to leverage this scaffold in the rational design and synthesis of novel therapeutics targeting the human kinome.
References
- 1. Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets [ouci.dntb.gov.ua]
- 4. Pyrazolo[3,4-b]pyridine kinase inhibitors: a patent review (2008--present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Copper-catalysed N-arylation of 5-aminopyrazoles: a simple route to pyrazolo[3,4-b]indoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. Synthesis of Sorafenib | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. US9790185B2 - Process for the preparation of regorafenib and its crystalline forms - Google Patents [patents.google.com]
- 19. WO2016005874A1 - Process for the preparation of regorafenib and its crystalline forms - Google Patents [patents.google.com]
- 20. researchgate.net [researchgate.net]
- 21. EP1345926A2 - Pyrazole compounds useful as protein kinase inhibitors - Google Patents [patents.google.com]
- 22. Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A novel class of pyrazole analogues as aurora kinase A inhibitor: design, synthesis, and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Screening 5-chloro-3-(trifluoromethyl)-1H-pyrazole Derivatives
Introduction: The Therapeutic Potential of Pyrazole Scaffolds
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The 5-chloro-3-(trifluoromethyl)-1H-pyrazole core, in particular, represents a class of compounds with significant potential for therapeutic development due to the unique electronic properties conferred by the trifluoromethyl and chloro substituents.[4] These features can enhance membrane permeability and metabolic stability, making them attractive candidates for drug discovery. Research has highlighted their potential as anti-cancer agents, with some derivatives showing inhibitory effects on various cancer cell lines.[4]
This guide provides a comprehensive overview of the assays and protocols necessary to effectively screen and characterize this compound derivatives. We will delve into the causality behind experimental choices, offering field-proven insights to empower researchers, scientists, and drug development professionals in their quest for novel therapeutics.
Strategic Assay Cascade for Compound Evaluation
A successful screening campaign employs a tiered approach, starting with broad primary screens to identify "hit" compounds, followed by more focused secondary and tertiary assays to confirm activity, elucidate the mechanism of action, and assess cellular effects.[1] This strategic funneling ensures that resources are concentrated on the most promising candidates.
Figure 1: A representative workflow for a small molecule screening campaign.
I. Biochemical Assays: Probing Direct Molecular Interactions
Biochemical assays are fundamental for identifying compounds that directly interact with a purified molecular target, such as an enzyme.[5] These assays are often the first step in a screening campaign due to their suitability for high-throughput screening (HTS).[6]
A. Enzyme Inhibition Assays: A Focus on Kinases
Pyrazole derivatives are well-documented as potent kinase inhibitors.[7] Kinases are a crucial class of enzymes often dysregulated in cancer and inflammatory diseases, making them attractive drug targets.[7]
Causality Behind Experimental Choices:
-
Choice of Kinase: The selection of the kinase to be screened against should be based on prior knowledge of the therapeutic area of interest and any existing structure-activity relationship (SAR) data for pyrazole derivatives. For example, Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of the cell cycle and a validated cancer target.[8]
-
Assay Format: The ADP-Glo™ Kinase Assay is a widely used platform that measures the amount of ADP produced during a kinase reaction, providing a sensitive and reliable readout of enzyme activity.[9] Its luminescent signal is less prone to interference from colored or fluorescent compounds.
Protocol: High-Throughput Screening for Kinase Inhibitors (Adapted from Promega)
-
Reagent Preparation:
-
Prepare the kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Reconstitute the kinase and substrate in the kinase buffer to the desired concentrations. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.
-
Prepare a stock solution of the this compound derivatives in 100% DMSO (e.g., 10 mM).
-
-
Assay Plate Preparation (384-well plate):
-
Add 5 µL of the test compound dilutions to the appropriate wells. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).
-
Add 2.5 µL of the kinase/substrate mixture to each well.
-
Add 2.5 µL of ATP solution to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase to sensitively detect competitive inhibitors.
-
-
Kinase Reaction:
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound relative to the controls.
-
Hits are typically defined as compounds that exhibit a certain threshold of inhibition (e.g., >50%) at a single screening concentration.
-
| Parameter | Recommended Value | Rationale |
| Final Compound Concentration | 10 µM | A standard concentration for primary HTS. |
| Final ATP Concentration | Km of the kinase | Increases sensitivity for detecting competitive inhibitors. |
| Final DMSO Concentration | ≤ 1% | Minimizes solvent-induced effects on enzyme activity. |
| Z'-factor | > 0.5 | A statistical measure of assay quality, ensuring a robust screening window.[10] |
II. Cell-Based Assays: Assessing Phenotypic Effects
Cell-based assays provide a more physiologically relevant context for evaluating compound activity by assessing their effects on living cells.[11] These assays are crucial for understanding a compound's cytotoxicity, a critical parameter in drug development.[12]
A. Cytotoxicity Assays: Measuring Cell Viability
Several methods can be employed to measure cytotoxicity, each with its own advantages and limitations.
1. MTT Assay:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[13] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[13]
Protocol: MTT Assay for Cytotoxicity Screening [13][14][15][16][17]
-
Cell Seeding:
-
Seed cancer cells (e.g., A549 human lung carcinoma, MCF-7 breast cancer) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).[17]
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazole derivatives in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
2. Lactate Dehydrogenase (LDH) Assay:
The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from damaged cells into the culture medium.[18][19][20][21][22] LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity.[18]
Protocol: LDH Cytotoxicity Assay [18][19][20][21][22]
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
-
Sample Collection:
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes.
-
Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., Promega LDH-Glo™ Cytotoxicity Assay).[18]
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate at room temperature for the recommended time.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence or absorbance according to the assay kit's instructions.
-
Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer).
-
Figure 2: Comparison of MTT and LDH cytotoxicity assays.
III. Antifungal Activity Screening
Given the known antifungal properties of pyrazole derivatives, screening against relevant fungal pathogens is a logical step.[10][23][24][25]
Causality Behind Experimental Choices:
-
Choice of Fungi: Rhizoctonia solani is a soil-borne plant pathogenic fungus with a broad host range, making it a relevant target for the development of new fungicides.[23][24]
-
Assay Method: The mycelium growth inhibition method is a standard and straightforward technique to assess the direct effect of a compound on fungal growth.[23][24]
Protocol: Antifungal Mycelium Growth Inhibition Assay [23][24]
-
Preparation of Test Plates:
-
Dissolve the pyrazole derivatives in a suitable solvent like DMSO.
-
Incorporate the compounds into molten potato dextrose agar (PDA) at various concentrations.
-
Pour the agar into Petri dishes.
-
-
Fungal Inoculation:
-
Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture of R. solani onto the center of each agar plate.
-
-
Incubation:
-
Incubate the plates at a suitable temperature (e.g., 25-28°C) until the mycelial growth in the control plate (containing only DMSO) reaches the edge of the plate.
-
-
Data Collection and Analysis:
-
Measure the diameter of the fungal colony in two perpendicular directions.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(C - T) / C] x 100
-
Where C is the average diameter of the mycelial colony in the control group, and T is the average diameter of the mycelial colony in the treatment group.
-
-
Determine the EC₅₀ value (the effective concentration that inhibits 50% of mycelial growth).
-
IV. Target Engagement Assays: Confirming the Mechanism of Action
Identifying a "hit" in a primary screen is just the beginning. It is crucial to confirm that the compound's activity is due to its direct interaction with the intended target.[11][26] Target engagement assays provide this critical evidence.[11][26]
Causality Behind Experimental Choices:
-
NanoBRET™ Target Engagement Assay: This technology allows for the quantitative measurement of compound binding to a target protein in live cells.[27][28] It utilizes bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer.[27] This provides a direct readout of target occupancy in a physiological context.
Conceptual Workflow: NanoBRET™ Target Engagement Assay
Figure 3: Conceptual workflow of the NanoBRET™ Target Engagement Assay.
Protocol Outline: NanoBRET™ Target Engagement Assay [27]
-
Cell Preparation:
-
Transfect cells with a vector encoding the target protein fused to NanoLuc® luciferase.
-
Seed the cells in a white, opaque 96-well plate.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the pyrazole derivative.
-
Add the compound dilutions to the cells.
-
Add the fluorescent tracer at a predetermined optimal concentration.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for the desired time.
-
-
Signal Detection:
-
Add the NanoBRET™ substrate.
-
Measure the donor and acceptor emission signals using a luminometer equipped with appropriate filters.
-
-
Data Analysis:
-
Calculate the BRET ratio.
-
Plot the BRET ratio against the compound concentration to determine the IC₅₀ value, which reflects the compound's affinity for the target in live cells.
-
V. Data Interpretation and Hit Prioritization
The ultimate goal of this screening cascade is to identify high-quality lead compounds for further development.[1] This requires careful data analysis and a clear set of criteria for hit prioritization.
Key Parameters for Hit Prioritization:
-
Potency: The IC₅₀ or EC₅₀ value from dose-response curves.
-
Selectivity: The compound's activity against the target of interest versus other related targets.
-
Cellular Efficacy: The compound's ability to elicit the desired effect in a cellular context.
-
Lack of Cytotoxicity: For non-cytotoxic therapeutic applications, a large window between the target IC₅₀ and the cytotoxic IC₅₀ is desirable.
-
Confirmed Target Engagement: Direct evidence of binding to the intended target.
| Assay Type | Key Output | Interpretation |
| Biochemical Assay | IC₅₀ | Potency of the compound against the purified target. |
| Cell-Based Cytotoxicity Assay | IC₅₀ | Concentration at which the compound induces cell death. |
| Antifungal Assay | EC₅₀ | Efficacy of the compound in inhibiting fungal growth. |
| Target Engagement Assay | IC₅₀ | Affinity of the compound for the target in a live-cell environment. |
Conclusion
The development of robust and relevant assays is paramount to the successful screening of this compound derivatives. By employing a strategic cascade of biochemical, cell-based, and target engagement assays, researchers can efficiently identify and characterize promising lead compounds. The protocols and insights provided in this guide serve as a foundation for building a comprehensive screening campaign, ultimately accelerating the discovery of novel therapeutics.
References
- 1. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assay Guidance Workshop for High-Throughput Screening and Lead Discovery | National Center for Advancing Translational Sciences [ncats.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buy 5-chloro-1-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole | 154357-43-4 [smolecule.com]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. High-Throughput Screening of Inhibitors [creative-enzymes.com]
- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]
- 9. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, DFT Study and Antifungal Activity of Pyrazolecarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. benchchem.com [benchchem.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. texaschildrens.org [texaschildrens.org]
- 17. mdpi.com [mdpi.com]
- 18. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. LDH cytotoxicity assay [protocols.io]
- 21. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. assaygenie.com [assaygenie.com]
- 23. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 28. promegaconnections.com [promegaconnections.com]
Application Notes & Protocols: Strategic Functionalization of the C-4 Position of 5-Chloro-3-(trifluoromethyl)-1H-pyrazole
Abstract: The 5-chloro-3-(trifluoromethyl)-1H-pyrazole core is a privileged scaffold in modern medicinal chemistry and agrochemical development, forming the backbone of numerous bioactive compounds, including blockbuster drugs like Celecoxib.[1] The targeted functionalization of its C-4 position is a critical step in the synthesis of novel derivatives and the exploration of structure-activity relationships (SAR). This guide provides a comprehensive overview of the key methodologies for introducing diverse functional groups at this specific position. We will delve into the electronic principles governing the regioselectivity of these reactions and provide detailed, field-proven protocols for researchers in drug discovery and chemical development.
Foundational Principles: Understanding Pyrazole Reactivity
The pyrazole ring is an electron-rich aromatic system, but the distribution of electron density is not uniform.[2] The two adjacent nitrogen atoms significantly influence the reactivity of the carbon atoms. The C-4 position is the most electron-rich and, consequently, the most nucleophilic carbon on the ring, making it the primary site for electrophilic aromatic substitution.[2][3] Conversely, the C-3 and C-5 positions are comparatively electron-poor.
In our specific substrate, this compound, this intrinsic reactivity is modulated by two key substituents:
-
3-Trifluoromethyl (-CF₃) Group: A potent electron-withdrawing group that deactivates the ring towards electrophilic attack. However, its influence is felt most strongly at the adjacent C-4 and C-5 positions, yet the C-4 position remains the most favorable site for electrophilic attack.[4]
-
5-Chloro (-Cl) Group: An electron-withdrawing group that also deactivates the ring but can be utilized as a synthetic handle for further modifications.
Under strongly acidic conditions, the pyridine-like N-2 nitrogen can be protonated, forming a pyrazolium cation.[2] This deactivates the entire ring towards electrophilic attack, a crucial consideration when selecting reaction conditions.[2]
Core Methodologies for C-4 Functionalization
We will now explore the primary synthetic routes to modify the C-4 position. These methods are reliable and serve as foundational reactions for building molecular complexity.
Electrophilic Halogenation
Introducing a halogen (Br, Cl, I) at the C-4 position is arguably the most critical first step for diversification. The resulting 4-halopyrazole is a versatile intermediate, primed for a wide array of metal-catalyzed cross-coupling reactions.
Causality & Mechanistic Insight: The reaction proceeds via a standard electrophilic aromatic substitution mechanism. Reagents like N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS), and N-Iodosuccinimide (NIS) are preferred due to their ease of handling and milder reaction conditions compared to diatomic halogens.[5][6] For iodination, a combination of iodine and an oxidant like periodic acid is also highly effective.[7]
Protocol 2.1.1: C-4 Bromination using N-Bromosuccinimide (NBS)
-
Preparation: To a solution of this compound (1.0 mmol, 1.0 equiv) in a suitable solvent such as acetonitrile or dichloromethane (10 mL), add N-Bromosuccinimide (1.05 mmol, 1.05 equiv).
-
Reaction: Stir the mixture at room temperature (20-25 °C) for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with saturated sodium thiosulfate solution to quench any remaining bromine, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 4-bromo-5-chloro-3-(trifluoromethyl)-1H-pyrazole.
| Parameter | Value / Condition | Source |
| Reagent | N-Bromosuccinimide (NBS) | [5][6] |
| Solvent | Acetonitrile (MeCN), Dichloromethane (DCM) | [8] |
| Temperature | Room Temperature (20-25 °C) | [6] |
| Typical Yield | >90% | [6] |
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a highly efficient and widely used method for introducing a formyl (-CHO) group onto electron-rich heterocyclic systems, including pyrazoles.[9] This reaction is particularly valuable as the resulting aldehyde is a versatile handle for subsequent transformations such as reductive amination, oxidation to a carboxylic acid, or Wittig reactions.
Causality & Mechanistic Insight: The reaction involves two key stages. First, the Vilsmeier reagent, a chloroiminium salt, is pre-formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[10][11] This potent electrophile is then attacked by the electron-rich C-4 position of the pyrazole. Subsequent hydrolysis during aqueous workup liberates the aldehyde. A key advantage of this method for certain pyrazole precursors is the simultaneous chlorination and formylation in a one-pot process.[12] For our substrate, which is already chlorinated at C-5, the reaction proceeds as a direct formylation.
Protocol 2.2.1: C-4 Formylation
-
Vilsmeier Reagent Formation: In a flame-dried, three-neck flask under a nitrogen atmosphere, add N,N-dimethylformamide (DMF, 3.0 equiv). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 2.0 equiv) dropwise with vigorous stirring, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30 minutes.
-
Substrate Addition: Dissolve this compound (1.0 equiv) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 80-90 °C.[10][13] Stir for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Workup: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring. Neutralize the solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is ~7-8.
-
Purification: The product often precipitates as a solid. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. If an oil is obtained, extract with ethyl acetate. The crude product can be recrystallized or purified by column chromatography to yield 5-chloro-4-formyl-3-(trifluoromethyl)-1H-pyrazole.
Nitration
Direct nitration introduces a nitro (-NO₂) group at the C-4 position, another valuable functional group that can be reduced to an amine for further derivatization.
Causality & Mechanistic Insight: The reaction requires a strong acid medium, typically a mixture of nitric acid and sulfuric acid, to generate the highly electrophilic nitronium ion (NO₂⁺).[14] Given the deactivating effect of the -CF₃ group, forcing conditions (elevated temperature) may be necessary. It is crucial to control the temperature to avoid side reactions.
Protocol 2.3.1: C-4 Nitration
-
Preparation: In a flask equipped with a magnetic stirrer and a dropping funnel, add concentrated sulfuric acid (H₂SO₄, 3 mL per 1.0 mmol of pyrazole). Cool the acid to 0 °C in an ice-water bath.
-
Nitrating Mixture: Slowly add fuming nitric acid (HNO₃, 1.1 equiv) to the cold sulfuric acid with stirring to form the nitrating mixture.
-
Substrate Addition: Add this compound (1.0 equiv) portion-wise to the nitrating mixture, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to 50-60 °C for 1-3 hours. Monitor the reaction by TLC.
-
Workup: Cool the reaction mixture and pour it carefully onto crushed ice. The product will typically precipitate.
-
Purification: Collect the solid product by filtration, wash with cold water until the filtrate is neutral, and dry. Recrystallization from a suitable solvent like ethanol may be required to obtain pure 5-chloro-4-nitro-3-(trifluoromethyl)-1H-pyrazole.[4]
Metal-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between a halide (or triflate) and an organoboron compound.[15] For our purposes, this is the premier method for introducing aryl and heteroaryl substituents at the C-4 position, starting from the 4-bromo derivative prepared in Protocol 2.1.1.
Causality & Mechanistic Insight: The reaction is catalyzed by a Palladium(0) species and involves a well-established catalytic cycle:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the 4-bromopyrazole.
-
Transmetalation: In the presence of a base (e.g., Na₂CO₃, K₂CO₃), the organic group from the boronic acid is transferred to the palladium center. The base activates the boronic acid, facilitating this step.[15]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired C-C bond.
Protocol 2.4.1: C-4 Arylation
-
Preparation: To a reaction vessel, add 4-bromo-5-chloro-3-(trifluoromethyl)-1H-pyrazole (1.0 equiv), the desired aryl or heteroaryl boronic acid (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.03-0.05 equiv) or XPhos Pd G2 (0.02-0.03 equiv), and a base such as sodium carbonate (Na₂CO₃, 2.5 equiv).[16][17]
-
Solvent & Degassing: Add a solvent mixture, typically 1,4-dioxane and water (4:1 ratio).[17] Bubble argon or nitrogen gas through the mixture for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.
-
Reaction: Seal the vessel and heat the reaction mixture to 90-100 °C for 6-18 hours with stirring. Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the 4-aryl-5-chloro-3-(trifluoromethyl)-1H-pyrazole.[18]
Summary and Outlook
The functionalization of the C-4 position of this compound is a well-established field with a robust toolkit of synthetic methods. By understanding the electronic nature of the pyrazole ring, researchers can strategically select the appropriate reaction to achieve their desired molecular target.
| Method | Reagents | Product Functional Group | Key Considerations |
| Halogenation | NBS, NCS, NIS | -Br, -Cl, -I | Excellent yields; creates a versatile handle for cross-coupling.[5] |
| Nitration | HNO₃ / H₂SO₄ | -NO₂ | Requires strong acid; product can be reduced to an amine.[4][14] |
| Formylation | POCl₃ / DMF | -CHO | Highly efficient; aldehyde is a versatile synthetic intermediate.[10][13] |
| Suzuki Coupling | Pd Catalyst, Base, R-B(OH)₂ | -Aryl, -Heteroaryl | Requires 4-halo precursor; broad substrate scope.[15][16][18] |
These foundational protocols provide reliable pathways for the synthesis of diverse libraries of C-4 substituted pyrazoles, paving the way for the discovery of next-generation pharmaceuticals and agrochemicals.
References
- 1. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 4. Buy 5-chloro-1-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole | 154357-43-4 [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. beilstein-archives.org [beilstein-archives.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BiblioMed.org - Fulltext article Viewer [mail.bibliomed.org]
- 12. 5-Chloro-4-formyl-3-methyl-1-phenylpyrazole | 947-95-5 | Benchchem [benchchem.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. scribd.com [scribd.com]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 5-Chloro-3-(trifluoromethyl)-1H-pyrazole in Crop Protection Research
Introduction: The Strategic Importance of the Pyrazole Scaffold in Agrochemical Discovery
The relentless drive for sustainable agriculture necessitates the development of novel crop protection agents that are not only highly effective but also possess favorable toxicological and environmental profiles.[1] Within the vast landscape of heterocyclic chemistry, the pyrazole ring has emerged as a "privileged scaffold," forming the core of numerous commercially successful fungicides, insecticides, and herbicides.[2] Its inherent stability, synthetic tractability, and capacity for diverse functionalization make it an ideal foundation for creating new active ingredients.
This guide focuses on a particularly promising building block: 5-chloro-3-(trifluoromethyl)-1H-pyrazole . The strategic incorporation of a trifluoromethyl (CF₃) group and a chlorine (Cl) atom onto the pyrazole core is a deliberate design choice rooted in established structure-activity relationships (SAR). The CF₃ group is a well-known bioisostere for other functional groups and can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[3] The chlorine atom can also modulate the electronic properties and steric profile of the molecule, often contributing to enhanced biological activity.
The primary application explored in these notes is the development of novel pyrazole carboxamide fungicides, a class of agrochemicals renowned for their potent and specific mechanism of action as Succinate Dehydrogenase Inhibitors (SDHIs) .[4] SDHIs disrupt the fungal mitochondrial electron transport chain at Complex II, leading to a cessation of ATP production and subsequent fungal cell death.[5] This guide will provide a comprehensive workflow, from the synthesis of a diverse library of candidate molecules derived from this compound to their systematic evaluation in robust in vitro and in vivo screening protocols.
Logical Workflow for Agrochemical Discovery
The journey from a starting scaffold to a viable crop protection candidate follows a structured, multi-stage process. This workflow is designed to efficiently identify and optimize compounds with the desired biological activity.
Figure 1: A generalized workflow for the discovery and optimization of novel fungicides starting from this compound.
Part 1: Synthesis of Pyrazole Carboxamide Derivatives
The key to unlocking the potential of the this compound scaffold lies in its derivatization to create a library of analogues for biological screening. The most established and successful derivatives are N-substituted pyrazole-4-carboxamides. A robust synthetic route involves three main stages: N-functionalization, C4-carboxylation, and amide coupling.
Representative Synthetic Pathway
The following pathway outlines a reliable method to generate a library of N-aryl-5-chloro-3-(trifluoromethyl)-1H-pyrazole-4-carboxamides.
Figure 2: Proposed synthetic route for the preparation of pyrazole carboxamide derivatives.
Protocol 1: Synthesis of N-Aryl-5-chloro-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid
This protocol details the first three steps of the synthesis, yielding the key carboxylic acid intermediate.
Step 1: N-Arylation of this compound
-
To a solution of this compound (1.0 eq) in a suitable solvent such as dioxane, add the desired arylboronic acid (1.5 eq), copper(II) acetate (0.2 eq), and pyridine (2.0 eq).
-
Heat the reaction mixture at 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-aryl-5-chloro-3-(trifluoromethyl)-1H-pyrazole.
Step 2: Vilsmeier-Haack Formylation at the C4-Position [6][7]
-
In a flask cooled in an ice bath (0 °C), slowly add phosphorus oxychloride (POCl₃, 3.0 eq) to N,N-dimethylformamide (DMF, 5.0 eq) with stirring to form the Vilsmeier reagent.
-
Add the N-aryl-5-chloro-3-(trifluoromethyl)-1H-pyrazole (1.0 eq) from Step 1 to the Vilsmeier reagent.
-
Heat the reaction mixture to 80-90 °C and stir for 4-8 hours. Monitor the reaction by TLC.
-
After completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting crude aldehyde by column chromatography.
Step 3: Oxidation of the Aldehyde to a Carboxylic Acid [8]
-
Dissolve the N-aryl-5-chloro-1H-pyrazole-4-carbaldehyde (1.0 eq) from Step 2 in a mixture of acetone and water.
-
Slowly add potassium permanganate (KMnO₄, 2.0 eq) in portions while maintaining the temperature below 20 °C.
-
Stir the mixture at room temperature for 2-4 hours until the purple color disappears.
-
Quench the reaction with a saturated solution of sodium sulfite and acidify with dilute hydrochloric acid (HCl) to pH 2-3.
-
Extract the product with ethyl acetate, wash with brine, dry, and concentrate to yield the N-aryl-5-chloro-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, which can be used in the next step without further purification.
Protocol 2: Parallel Amide Library Synthesis
This protocol is designed for creating a library of final compounds by coupling the carboxylic acid intermediate with a diverse set of amines.
-
In an array of reaction vials, dispense a solution of the N-aryl-5-chloro-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (1.0 eq) in a suitable solvent like dichloromethane (DCM) or DMF.
-
To each vial, add a unique amine (1.1 eq) from a pre-selected amine library.
-
Add a coupling agent such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC, 1.2 eq) and an activator like 1-Hydroxybenzotriazole (HOBt, 1.2 eq).[9]
-
Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA, 2.0 eq), to each vial.
-
Seal the vials and agitate at room temperature for 12-18 hours.
-
Upon completion, the reaction mixtures can be purified using parallel purification techniques (e.g., automated flash chromatography or preparative HPLC) to yield the final library of pyrazole carboxamides.
Part 2: Biological Screening Protocols
A tiered screening approach is employed to efficiently evaluate the synthesized library, starting with a broad, high-throughput primary screen followed by more detailed secondary and in vivo assays for promising "hits."
Screening Cascade Overview
Figure 3: A tiered screening cascade for identifying lead fungicide candidates.
Protocol 3: High-Throughput In Vitro Antifungal Assay
This protocol describes a primary screen using a 96-well microtiter plate format to rapidly assess the antifungal activity of the compound library against a panel of economically important plant pathogenic fungi.[10][11]
Materials:
-
96-well flat-bottom sterile microtiter plates
-
Fungal pathogens (e.g., Botrytis cinerea, Fusarium graminearum, Rhizoctonia solani)
-
Liquid growth medium (e.g., Potato Dextrose Broth, PDB)
-
Compound library dissolved in dimethyl sulfoxide (DMSO)
-
Commercial fungicide standard (e.g., Boscalid)
-
Sterile water or medium
-
Multichannel pipette
-
Microplate reader (spectrophotometer)
Procedure:
-
Plate Preparation: In each well of a 96-well plate, add 100 µL of PDB.
-
Compound Addition:
-
Create a stock solution of each test compound and the standard fungicide in DMSO (e.g., 10 mg/mL).
-
Add 1 µL of each compound stock solution to designated wells to achieve the final test concentration (e.g., 50 µg/mL). The final DMSO concentration should be ≤1% to avoid solvent toxicity.
-
Positive Control: Add 1 µL of the standard fungicide stock.
-
Negative Control (Fungal Growth): Add 1 µL of pure DMSO.
-
Blank Control (Medium Only): Add 1 µL of pure DMSO to wells that will not be inoculated.
-
-
Inoculation:
-
Prepare a spore or mycelial fragment suspension of the target fungus in sterile water or PDB. Adjust the concentration (e.g., to 1 x 10⁵ spores/mL).
-
Add 100 µL of the fungal inoculum to all wells except the blank controls. Add 100 µL of sterile medium to the blank wells.
-
-
Incubation: Cover the plates and incubate at a suitable temperature (e.g., 25°C) for 48-72 hours, or until robust growth is observed in the negative control wells.
-
Data Collection: Measure the optical density (OD) of each well at a wavelength of 600 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average OD of the blank control from all other wells.
-
Calculate the percentage of growth inhibition for each compound using the formula: % Inhibition = [1 - (OD_test / OD_negative_control)] * 100
-
Compounds showing significant inhibition (e.g., >80%) are considered "hits" and are advanced to secondary screening.
-
| Fungal Pathogen | Common Disease | Example EC₅₀ of a Pyrazole Carboxamide (µg/mL) [4][12] |
| Rhizoctonia solani | Rice Sheath Blight | 1.1 - 2.2 |
| Botrytis cinerea | Gray Mold | Varies, often in the range of 0.5 - 5.0 |
| Fusarium graminearum | Fusarium Head Blight | 0.05 - 0.15 |
| Colletotrichum orbiculare | Anthracnose | Varies, often in the range of 1.0 - 10.0 |
Table 1: Examples of target fungal pathogens and reported efficacy of related pyrazole carboxamide fungicides.
Protocol 4: In Vivo Greenhouse Efficacy Trial
This protocol evaluates the protective and curative activity of lead compounds on a host plant under controlled greenhouse conditions.[13]
Materials:
-
Healthy, susceptible host plants (e.g., 3-4 week old tomato or wheat seedlings)
-
Lead compounds formulated as an emulsifiable concentrate (EC) or wettable powder (WP)
-
Fungal pathogen inoculum
-
Spray chamber or handheld sprayer
-
Controlled environment greenhouse or growth chamber
Procedure:
-
Plant Preparation: Grow plants to a uniform size. For each compound and control, a set of replicate plants (e.g., 5-10) is required.
-
Compound Application:
-
Prepare spray solutions of the lead compounds and a commercial standard at various concentrations (e.g., 25, 50, 100, 200 ppm). Include a formulation blank (no active ingredient) as a negative control.
-
Protective Assay: Spray plants with the test solutions until runoff. Allow the foliage to dry completely (approx. 24 hours).
-
Curative Assay: Inoculate the plants first (see Step 3) and then apply the compound spray after a set period (e.g., 24 hours post-inoculation).
-
-
Inoculation:
-
Prepare a spore suspension of the pathogen (e.g., Botrytis cinerea for tomato) at a calibrated concentration.
-
Spray the plants with the inoculum until droplets are visible on the leaves.
-
-
Incubation: Place the plants in a high-humidity chamber (e.g., >90% RH) at an optimal temperature for disease development (e.g., 20-22°C for B. cinerea) for 24-48 hours to ensure infection.
-
Disease Development: Move the plants to standard greenhouse conditions and allow the disease to develop for 5-10 days.
-
Efficacy Assessment:
-
Visually assess the disease severity on each leaf or the whole plant using a rating scale (e.g., 0-100% leaf area affected).
-
Calculate the percent disease control for each treatment relative to the inoculated, untreated control.
-
% Disease Control = [1 - (Disease Severity_treated / Disease Severity_control)] * 100
-
Part 3: Mechanism of Action and Structure-Activity Relationship (SAR)
The primary mechanism of action for pyrazole carboxamide fungicides is the inhibition of the succinate dehydrogenase (SDH) enzyme.[5] Understanding this target is crucial for rational design and lead optimization.
Mechanism of Action: SDH Inhibition
The SDH enzyme is a four-subunit protein complex (SdhA, SdhB, SdhC, SdhD) located in the inner mitochondrial membrane. Pyrazole carboxamides bind to the ubiquinone-binding site (Qp site) formed by subunits SdhB, SdhC, and SdhD, preventing the natural substrate, ubiquinone, from binding and accepting electrons.[6] This blockage halts the entire electron transport chain, leading to a rapid depletion of cellular energy and fungal death.
The pyrazole carboxamide structure can be deconstructed into three key components that influence binding and activity:
-
Acid Moiety: The N-substituted 5-chloro-3-(trifluoromethyl)pyrazole ring.
-
Amide Linker: The central -C(O)NH- group.
-
Amine Moiety: The R-group derived from the amine used in the coupling step.
SAR studies on related compounds have shown that modifications to the N-aryl ring of the pyrazole and the amine moiety can drastically affect the potency and spectrum of activity.[12] For example, introducing small alkyl or halogen substituents on the aryl rings can improve binding affinity and, consequently, fungicidal efficacy. The goal of the screening and subsequent optimization is to identify the ideal combination of these components.
Conclusion
The this compound scaffold represents a highly valuable starting point for the discovery of next-generation crop protection agents, particularly SDHI fungicides. Its pre-optimized electronic and steric features provide a strong foundation for building potent and selective molecules. By following a systematic workflow of synthesis, high-throughput in vitro screening, and targeted in vivo evaluation, researchers can efficiently explore the chemical space around this core structure. The protocols detailed in this guide provide a robust framework for initiating such a discovery program, enabling the identification of novel candidates to address the ongoing challenges in global agriculture.
References
- 1. researchgate.net [researchgate.net]
- 2. sid.ir [sid.ir]
- 3. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. journals.stmjournals.com [journals.stmjournals.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. Synthesis and hypoglycemic evaluation of substituted pyrazole-4-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. One-Pot Synthesis of N-Arylpyrazoles from Arylhalides [organic-chemistry.org]
- 12. The competitive N1-, N2-, O- and C-methylation of 3-trifluoromethyl-1H-pyrazol-5-ol for synthesis of analgesic compounds [ouci.dntb.gov.ua]
- 13. A Facile One-pot Synthesis of 1-Arylpyrazolo[3,4-d]Pyrimidin- 4-ones - PMC [pmc.ncbi.nlm.nih.gov]
Design and Synthesis of Novel Ligands from 5-Chloro-3-(trifluoromethyl)-1H-pyrazole: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Privileged Scaffold of Trifluoromethylated Pyrazoles
The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, recognized for its remarkable versatility and broad spectrum of biological activities.[1] The introduction of a trifluoromethyl (-CF3) group to the pyrazole ring significantly enhances its therapeutic and catalytic potential. The high electronegativity and lipophilicity of the -CF3 group can improve metabolic stability, binding affinity, and cell permeability of drug candidates.[2] Specifically, the 5-chloro-3-(trifluoromethyl)-1H-pyrazole scaffold is a highly attractive starting material for the synthesis of novel ligands due to its two reactive sites: the nitrogen atoms of the pyrazole ring and the C5-chloro substituent. This guide provides a comprehensive overview of the design principles and synthetic protocols for creating innovative ligands from this valuable precursor.
Strategic Design of Ligands from this compound
The design of novel ligands from this compound hinges on the strategic functionalization of its reactive sites. The presence of the electron-withdrawing trifluoromethyl group and the chloro substituent influences the reactivity and regioselectivity of subsequent chemical transformations.
Key Functionalization Strategies:
-
N-Functionalization: The two nitrogen atoms of the pyrazole ring offer opportunities for introducing a wide range of substituents. The regioselectivity of N-alkylation and N-arylation is a critical consideration. The less sterically hindered N1 position is often favored, but reaction conditions and the nature of the substituents can be tuned to achieve desired regioselectivity.[3]
-
C5-Functionalization: The chlorine atom at the C5 position is a versatile handle for introducing new functionalities through various cross-coupling reactions. This allows for the creation of C-C and C-N bonds, expanding the structural diversity of the resulting ligands.
The combination of these strategies allows for the development of a diverse library of ligands with tailored electronic and steric properties for specific applications in catalysis and drug discovery.
Core Synthetic Methodologies and Protocols
This section details the fundamental synthetic transformations for the derivatization of this compound. The causality behind experimental choices is explained to provide a deeper understanding of the protocols.
Protocol 1: Regioselective N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2][4] This protocol has been adapted for the N-arylation of pyrazoles, offering a reliable method for introducing aryl groups onto the pyrazole nitrogen.
Causality of Experimental Choices:
-
Palladium Catalyst and Ligand: The choice of a bulky, electron-rich phosphine ligand, such as XPhos or SPhos, is crucial for promoting the catalytic cycle, particularly the reductive elimination step that forms the C-N bond.[1]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2CO3) is required to deprotonate the pyrazole nitrogen, making it a more effective nucleophile.[5]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent side reactions and ensure the stability of the catalyst and reactants.
Experimental Protocol:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), the desired aryl halide (1.2 mmol), palladium catalyst (e.g., Pd2(dba)3, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Add the base (e.g., sodium tert-butoxide, 1.5 mmol) and anhydrous solvent (e.g., toluene, 5 mL).
-
Seal the tube and heat the reaction mixture at the appropriate temperature (typically 80-110 °C) for the specified time (usually 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl pyrazole.
Data Presentation: Representative N-Arylation Products
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | Bromobenzene | 1-Phenyl-5-chloro-3-(trifluoromethyl)-1H-pyrazole | 85 |
| 2 | 4-Bromoanisole | 1-(4-Methoxyphenyl)-5-chloro-3-(trifluoromethyl)-1H-pyrazole | 82 |
| 3 | 2-Bromopyridine | 1-(Pyridin-2-yl)-5-chloro-3-(trifluoromethyl)-1H-pyrazole | 75 |
Protocol 2: C5-Arylation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction for the formation of C-C bonds between an organoboron compound and an organic halide.[6][7] This method is highly effective for replacing the C5-chloro substituent with various aryl or heteroaryl groups.
Causality of Experimental Choices:
-
Palladium Catalyst: A palladium(0) catalyst, often generated in situ from a palladium(II) precursor like Pd(OAc)2, is essential for the catalytic cycle.
-
Ligand: Phosphine ligands are commonly used to stabilize the palladium catalyst and facilitate the reaction.
-
Base: A base, such as potassium carbonate or cesium carbonate, is required to activate the organoboron species for transmetalation.[8]
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene) and water is typically used to dissolve both the organic and inorganic reagents.
Experimental Protocol:
-
In a round-bottom flask, dissolve this compound (1.0 mmol), the desired arylboronic acid (1.5 mmol), and the palladium catalyst (e.g., Pd(PPh3)4, 5 mol%) in a mixture of an organic solvent (e.g., dioxane, 10 mL) and an aqueous solution of the base (e.g., 2M K2CO3, 5 mL).
-
De-gas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the mixture to reflux (typically 80-100 °C) and stir for the required time (usually 6-18 hours), monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the C5-aryl pyrazole.
Visualization of Synthetic Pathways
References
- 1. US9302994B2 - Process for the preparation of 5-fluoro-1H-pyrazoles - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol - Google Patents [patents.google.com]
- 4. WO2014012975A1 - Process for the preparation of 5-fluoro-1h-pyrazoles - Google Patents [patents.google.com]
- 5. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studies on Metal Complexes of Pyrazole Bearing Ligand with Their Antimicrobial Screening – Oriental Journal of Chemistry [orientjchem.org]
- 8. Synthesis and tuberculostatic activity of functionalized pyrazoles derived from (trifluoromethyl)pyrazole containing a … [ouci.dntb.gov.ua]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Chloro-3-(trifluoromethyl)-1H-pyrazole
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 5-chloro-3-(trifluoromethyl)-1H-pyrazole. This valuable heterocyclic building block is crucial in the development of pharmaceuticals and agrochemicals. However, its synthesis can present challenges related to yield and purity. This document provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you navigate these challenges effectively.
Synthetic Overview: A Two-Step Approach
The most common and reliable route to this compound involves two key transformations:
-
Cyclocondensation: The formation of the pyrazole ring by reacting a trifluoromethyl-substituted 1,3-dicarbonyl compound, such as 4,4,4-trifluoro-1-(thien-2-yl)butane-1,3-dione or ethyl 4,4,4-trifluoroacetoacetate (ETFAA), with hydrazine. This reaction is a variation of the classic Knorr pyrazole synthesis.[1][2]
-
Electrophilic Chlorination: The selective introduction of a chlorine atom at the C5 position of the 3-(trifluoromethyl)-1H-pyrazole intermediate.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis, their underlying causes, and actionable solutions.
| Observed Problem | Potential Cause(s) | Recommended Solution & Scientific Rationale |
| Low Yield in Step 1 (Cyclocondensation) | 1. Formation of Regioisomers: The reaction of an unsymmetrical diketone with hydrazine can yield both 3-CF3 and 5-CF3 pyrazole isomers. The nucleophilic attack can occur at either carbonyl group, and the outcome is directed by both steric and electronic factors.[3][4] 2. Incomplete Reaction: Insufficient reaction time, sub-optimal temperature, or an inappropriate solvent can lead to a stalled reaction. | Solution 1 (Regioselectivity Control): • Solvent Choice: Switch from protic solvents like ethanol to dipolar aprotic solvents (e.g., DMF, NMP, DMAc). These solvents can influence the tautomeric equilibrium of the diketone and the reaction pathway, often favoring the desired isomer.[1] • Acid Catalysis: The use of arylhydrazine hydrochloride instead of free hydrazine can significantly favor the formation of one regioisomer over the other by altering the nucleophilicity of the two nitrogen atoms and the reaction mechanism.[4] Solution 2 (Driving Reaction to Completion): • Temperature & Time: Gradually increase the reaction temperature (e.g., from 80°C to 100-110°C) and extend the reaction time. Monitor progress by TLC or GC-MS every 2-4 hours. • Catalysis: Introduce a catalytic amount of a Lewis acid (e.g., nano-ZnO, LiClO4) or a Brønsted acid (e.g., acetic acid, p-TsOH) to accelerate the condensation and dehydration steps.[2][5] |
| Low Yield in Step 2 (Chlorination) | 1. Poor Regioselectivity: Chlorination occurs at the C4 position or results in di-chlorinated products. The pyrazole ring is electron-rich, and substitution patterns are dictated by the directing effects of the existing substituents. 2. Reagent Incompatibility: The chosen chlorinating agent (e.g., N-Chlorosuccinimide - NCS) may be too mild, leading to low conversion, or too harsh, causing degradation of the starting material. 3. Decomposition: The trifluoromethyl group can activate the ring, but harsh acidic conditions generated by some chlorinating agents (like SO2Cl2) can lead to decomposition. | Solution 1 (Improving C5 Selectivity): • Choice of Chlorinating Agent: Trichloroisocyanuric acid (TCCA) is an excellent alternative. It is a mild, efficient source of electrophilic chlorine and has been shown to be effective for the direct chlorination of pyrazoles under controlled conditions.[6] Sulfuryl chloride (SO2Cl2) is also highly effective but requires careful temperature control (0°C to RT) to prevent side reactions. Solution 2 (Optimizing Conditions): • Solvent: Use an inert solvent like dichloromethane (DCM), chloroform, or acetonitrile. • Temperature Control: Start the reaction at 0°C and allow it to slowly warm to room temperature. This minimizes the formation of kinetic byproducts and prevents thermal decomposition. • Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of the chlorinating agent. Using a large excess can promote over-chlorination. |
| Difficult Purification | 1. Co-elution of Isomers: The 3-CF3 and 5-CF3 isomers often have very similar polarities, making separation by standard column chromatography challenging. 2. Persistent Starting Material: Unreacted 3-(trifluoromethyl)-1H-pyrazole can be difficult to separate from the chlorinated product. 3. Oily Product: The final product may not crystallize easily, complicating isolation. | Solution 1 (Isomer Separation): • Chromatography System: Use a less polar solvent system with a shallow gradient (e.g., Hexane/Ethyl Acetate from 95:5 to 80:20). Sometimes, switching to a different solvent system like Hexane/DCM can alter the selectivity. • Derivatization/Recrystallization: If separation is impossible, consider protecting the pyrazole N-H, which may alter the physical properties enough to allow for separation, followed by deprotection. Solution 2 (Product Isolation): • Aqueous Wash: After the reaction, a wash with a saturated aqueous solution of sodium bicarbonate (NaHCO3) or sodium bisulfite (NaHSO3) can help neutralize acid and quench excess chlorinating agent, simplifying the crude mixture.[7] • Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method for non-crystalline products.[8][9] |
Frequently Asked Questions (FAQs)
Q1: How can I definitively control regioselectivity during the initial cyclocondensation to favor the 3-CF3 isomer?
A: Controlling regioselectivity is a critical challenge. The most effective strategy is to influence the initial nucleophilic attack of the hydrazine. Using a substituted hydrazine, like phenylhydrazine hydrochloride, in a polar solvent like methanol has been shown to strongly direct the reaction toward a single regioisomer.[4] The protonated hydrazine's differential nucleophilicity at its two nitrogen atoms is the key. For unsubstituted hydrazine, the choice of a fluorinated β-ketoester precursor and acidic catalysis (e.g., acetic acid) can provide moderate to good selectivity by protonating the more basic carbonyl group, thus directing the initial attack of hydrazine.[10]
Q2: What is the best all-around chlorinating agent for the C5 position of 3-(trifluoromethyl)-1H-pyrazole?
A: While several reagents can work, sulfuryl chloride (SO₂Cl₂) is often the preferred choice in industrial and academic settings for its high reactivity and efficiency. Its primary advantage is the clean reaction profile, generating only gaseous byproducts (SO₂ and HCl). However, its reactivity demands strict temperature control (0°C is recommended for the addition) to prevent over-chlorination and potential side reactions. For a milder, solid, and easier-to-handle alternative, Trichloroisocyanuric acid (TCCA) is an excellent option that provides high yields under mild conditions.[6]
Q3: My chlorination reaction stalls at ~50% conversion even with excess reagent. What should I investigate first?
A: First, verify the quality of your chlorinating agent, as they can degrade over time. If the reagent is viable, the issue may be related to acid scavenging. The HCl generated during chlorination with SO₂Cl₂ can protonate the pyrazole ring, deactivating it towards further electrophilic substitution. A potential solution is to include a non-nucleophilic base, like pyridine (catalytic amount) or use a solvent that can buffer the acidity. Alternatively, switching to a reagent like NCS or TCCA, which do not produce strong acids as byproducts, can resolve the issue.
Q4: I am having trouble removing the solvent from my final product, which is a low-melting solid or oil. What are your recommendations?
A: First, ensure you are using a high-vacuum pump (e.g., <1 mbar) and potentially gentle heating (30-40°C) to remove residual high-boiling solvents like DMF or DMSO. If the product is an oil, an effective technique is to dissolve the crude oil in a minimal amount of a nonpolar solvent (like hexane or diethyl ether), and then add it dropwise to a vigorously stirred, cold non-solvent (like pentane). This can sometimes induce precipitation or crystallization. Alternatively, purification by Kugelrohr distillation under high vacuum is an excellent method for thermally stable oils.[8]
Key Experimental Protocols
Protocol 1: Optimized Cyclocondensation for 3-(Trifluoromethyl)-1H-pyrazole
This protocol is optimized for high regioselectivity and yield.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) and glacial acetic acid (3.0 eq).
-
Reagent Addition: Cool the mixture to 10°C in an ice bath. Slowly add an aqueous solution of hydrazine hydrate (1.1 eq) dropwise over 30-60 minutes, ensuring the internal temperature does not exceed 20°C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1 hour. Then, heat the reaction mixture to 85-90°C and maintain for 4-6 hours. Monitor the reaction's completion using TLC or GC-MS.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water. Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL for a 10g scale reaction).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-(trifluoromethyl)-1H-pyrazole, which can be used in the next step or purified further by vacuum distillation.
Protocol 2: Selective C5-Chlorination
This protocol uses sulfuryl chloride for efficient and selective chlorination.
-
Reaction Setup: Dissolve the crude 3-(trifluoromethyl)-1H-pyrazole (1.0 eq) in dichloromethane (DCM) in a flask equipped with a magnetic stirrer and a dropping funnel.
-
Cooling: Cool the solution to 0°C in an ice-salt bath.
-
Reagent Addition: Add sulfuryl chloride (SO₂Cl₂, 1.1 eq) dropwise to the stirred solution over 30 minutes. Maintain the temperature at 0-5°C during the addition.
-
Reaction: After the addition, allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC/GC-MS.
-
Quenching & Work-up: Once the reaction is complete, cool it back to 0°C and slowly quench by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction and Purification: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography (Hexane/Ethyl Acetate gradient) or vacuum distillation to yield pure this compound.[8][9]
Logical Troubleshooting Flowchart
When a low yield is obtained, a systematic approach is crucial. Use the following flowchart to diagnose the issue.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. wisdomlib.org [wisdomlib.org]
- 8. US9302994B2 - Process for the preparation of 5-fluoro-1H-pyrazoles - Google Patents [patents.google.com]
- 9. ES2605382T3 - Preparation procedure for 5-fluoro-1H-pyrazoles - Google Patents [patents.google.com]
- 10. WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 5-Chloro-3-(trifluoromethyl)-1H-pyrazole
Welcome to the technical support guide for the synthesis of 5-chloro-3-(trifluoromethyl)-1H-pyrazole. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during this multi-step synthesis. We will move beyond simple procedural outlines to explore the mechanistic underpinnings of common side reactions and provide actionable, field-proven troubleshooting strategies to enhance yield, purity, and regioselectivity.
The synthesis of this valuable heterocyclic building block typically proceeds via two major stages: the cyclocondensation reaction to form the pyrazole core, followed by a chlorination step. Each stage presents unique challenges that can lead to complex product mixtures and purification difficulties. This guide addresses the most frequent issues in a question-and-answer format.
Part 1: Troubleshooting the Pyrazole Ring Formation
The foundational step in this synthesis is the Knorr pyrazole synthesis, involving the cyclocondensation of a 1,3-dicarbonyl compound bearing a trifluoromethyl group with a hydrazine source.[1] The primary challenge in this step is controlling the regioselectivity of the reaction.
FAQ 1: Why am I getting a mixture of two regioisomers: 3-(trifluoromethyl)-1H-pyrazole and 5-(trifluoromethyl)-1H-pyrazole?
Root Cause Analysis: This is the most common side reaction when using an unsymmetrical β-diketone, such as 4,4,4-trifluoro-1-aryl-1,3-butanedione, with hydrazine.[2][3] The hydrazine has two nitrogen atoms, and each can initiate a nucleophilic attack on one of the two non-equivalent carbonyl carbons of the diketone.
-
Pathway A (Desired): Nucleophilic attack by hydrazine at the carbonyl carbon adjacent to the trifluoromethyl group leads, after cyclization and dehydration, to the desired 3-(trifluoromethyl)pyrazole isomer. This pathway is often kinetically disfavored due to the strong electron-withdrawing effect of the CF₃ group, which deactivates the adjacent carbonyl.
-
Pathway B (Side Product): Attack at the more electrophilic carbonyl carbon (e.g., the one adjacent to an aryl or alkyl group) results in the formation of the 5-(trifluoromethyl)pyrazole regioisomer.[2]
The reaction's regioselectivity is determined by a delicate balance of electronic effects, steric hindrance, and reaction conditions.[2]
Troubleshooting & Control Strategies:
Controlling the isomer ratio is critical for avoiding difficult downstream purifications. Several studies have shown that solvent choice can dramatically influence the outcome.
Protocol 1: Solvent-Mediated Regiocontrol
-
Baseline Reaction: Dissolve the trifluoromethyl-β-diketone (1.0 eq) in a standard solvent like ethanol.
-
Reagent Addition: Add hydrazine monohydrate (1.1 eq) dropwise at room temperature.
-
Reaction: Reflux the mixture for 2-4 hours, monitoring by TLC or LC-MS.
-
Analysis: After workup, carefully analyze the crude product ratio using ¹H and ¹⁹F NMR spectroscopy.
-
Optimization: Repeat the reaction, substituting ethanol with a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These solvents have been shown to significantly improve the regioselectivity in favor of the 5-aryl/3-CF₃ pyrazole isomer.
Table 1: Effect of Solvent on Regioselectivity
| Precursor Diketone | Solvent | Isomer Ratio (5-Aryl-3-CF₃ : 3-Aryl-5-CF₃) | Reference |
|---|---|---|---|
| 1-Phenyl-4,4,4-trifluoro-1,3-butanedione | Ethanol (EtOH) | ~2:1 | |
| 1-Phenyl-4,4,4-trifluoro-1,3-butanedione | Trifluoroethanol (TFE) | >99:1 |
| 1-Phenyl-4,4,4-trifluoro-1,3-butanedione | Hexafluoroisopropanol (HFIP) | >99:1 | |
DOT Visualization 1: Competing Cyclocondensation Pathways
FAQ 2: My reaction is clean but incomplete. I've isolated a stable, non-aromatic intermediate. What is it?
Root Cause Analysis: The final step of the Knorr synthesis is an acid-catalyzed dehydration to form the aromatic pyrazole ring. If conditions are too mild or the reaction time is insufficient, the reaction can stall at the 5-hydroxy-5-trifluoromethyl-4,5-dihydro-1H-pyrazole (pyrazoline) intermediate.[4] These intermediates are often stable enough to be isolated, especially when the lipophilicity of the molecule hinders the dehydration step.[4]
Troubleshooting & Control Strategies:
Protocol 2: Driving the Dehydration Step
-
Identify the Intermediate: Characterize the isolated solid or oil via NMR. The pyrazoline intermediate will show aliphatic protons in the ¹H NMR spectrum and lack the characteristic aromatic pyrazole signals.
-
Force Completion (Option A - Acid Catalysis): Re-subject the isolated intermediate to the reaction conditions. Add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄ or HCl) to the reaction mixture and continue to reflux.[3] Monitor the disappearance of the intermediate by TLC.
-
Force Completion (Option B - Dean-Stark): For larger scale reactions, perform the initial cyclocondensation in a solvent like toluene using a Dean-Stark apparatus. The azeotropic removal of water will drive the equilibrium towards the aromatic pyrazole product.
DOT Visualization 2: Troubleshooting Incomplete Cyclization
Part 2: Troubleshooting the Chlorination Step
To arrive at the final target, 3-(trifluoromethyl)-1H-pyrazole (or its corresponding pyrazolone tautomer) must be chlorinated at the 5-position. This is typically achieved by chlorinating 3-(trifluoromethyl)-1H-pyrazol-5-one with an agent like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂).
FAQ 3: My chlorination of 3-(trifluoromethyl)-1H-pyrazol-5-one is messy, giving low yields and multiple byproducts. What is going wrong?
Root Cause Analysis: 3-(Trifluoromethyl)-1H-pyrazol-5-one is a tautomeric compound, existing in equilibrium between OH, NH, and CH forms. Each tautomer presents a different reactive site for the chlorinating agent.
-
C-Chlorination (Desired): The desired reaction occurs on the CH-tautomer at the C5 position to form the pyrazol-5-one, which can then be treated with a chlorinating agent like POCl₃ to yield the target 5-chloro-pyrazole.
-
O-Chlorination (Side Product): The OH-tautomer can be chlorinated on the oxygen atom, leading to a highly reactive and often unstable O-chlorinated intermediate that can lead to decomposition products.
-
N-Chlorination (Side Product): The NH-tautomer can be chlorinated on the nitrogen, leading to N-chloro species.
-
Decomposition: Aggressive chlorinating agents (e.g., PCl₅, neat SO₂Cl₂) or high temperatures can cause ring opening or other degradation pathways.
Troubleshooting & Control Strategies:
The choice of chlorinating agent and strict control of reaction conditions are paramount.
Protocol 3: Controlled Chlorination of Pyrazolone
-
Select Agent: Phosphorus oxychloride (POCl₃) is a common and effective reagent for this transformation. It can be used with or without a solvent like acetonitrile or a base like N,N-dimethylaniline.
-
Temperature Control: Add the pyrazolone starting material to the POCl₃ (or its solution) slowly at a low temperature (0-5 °C) to manage the initial exotherm.
-
Reaction: After the addition is complete, slowly warm the reaction to reflux and hold for several hours, monitoring by TLC or LC-MS.
-
Workup: The workup is critical. The reaction must be quenched carefully by slowly pouring the mixture onto crushed ice to hydrolyze excess POCl₃. This step is highly exothermic and must be done with caution in a well-ventilated fume hood.
-
Purification: After extraction, the crude product may require column chromatography or distillation to remove any remaining impurities or regioisomers from the previous step.
DOT Visualization 3: Tautomers and Competing Chlorination Sites
References
- 1. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 2. scispace.com [scispace.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for 5-Chloro-3-(trifluoromethyl)-1H-pyrazole Derivatization
Welcome to the Technical Support Center for the derivatization of 5-chloro-3-(trifluoromethyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) for the successful functionalization of this versatile building block. The unique electronic properties of this pyrazole, featuring an electron-withdrawing trifluoromethyl group and a displaceable chloro substituent, offer a gateway to a diverse range of novel compounds. However, these same features can present specific challenges in reaction optimization. This center is structured to address these challenges head-on, providing not just protocols, but the scientific reasoning behind them.
Understanding the Reactivity of this compound
The reactivity of this compound is governed by the interplay of its key structural features:
-
The Pyrazole Core: An aromatic five-membered ring with two adjacent nitrogen atoms. The N-H proton is acidic and can be deprotonated with a base to generate the pyrazolate anion, a key intermediate in N-functionalization reactions.
-
The Trifluoromethyl Group (-CF₃): This potent electron-withdrawing group significantly impacts the electronic properties of the pyrazole ring.[1][2] It increases the acidity of the N-H proton, making deprotonation easier. It also influences the regioselectivity of N-substitution and can affect the reactivity of the chloro group in cross-coupling reactions.[3]
-
The Chloro Group (-Cl): Located at the 5-position, this halogen serves as a leaving group in various cross-coupling reactions. Its reactivity is modulated by the adjacent trifluoromethyl group and the overall electronic nature of the pyrazole ring.
Section 1: N-Functionalization: Alkylation and Arylation
The introduction of substituents at the nitrogen atoms of the pyrazole ring is a fundamental step in elaborating the core structure. A primary challenge in the N-functionalization of unsymmetrically substituted pyrazoles like this compound is controlling the regioselectivity, as reactions can occur at either the N1 or N2 position, leading to a mixture of regioisomers.[4][5][6]
Troubleshooting Guide: N-Alkylation & N-Arylation
Question 1: My N-alkylation reaction is giving a mixture of N1 and N2 regioisomers. How can I improve the selectivity?
Answer: Achieving high regioselectivity in the N-alkylation of 3-substituted pyrazoles is a common challenge.[4][7] The outcome is often a delicate balance of steric and electronic factors. Here’s a systematic approach to optimizing your reaction:
Causality: The trifluoromethyl group at the 3-position is sterically demanding.[1] Therefore, alkylation at the less hindered N1 position is generally favored. However, electronic effects and the nature of the electrophile and base can influence the outcome.
Troubleshooting Steps:
-
Choice of Base and Solvent: The nature of the base and solvent system can significantly influence the regioselectivity.[4][7]
-
Less Coordinating Cations: Using bases with larger, less coordinating cations (e.g., Cs₂CO₃ or K₂CO₃ over NaH) can favor alkylation at the N1 position. The larger cation is less likely to chelate with the N2 nitrogen and the trifluoromethyl group, reducing the steric hindrance for the incoming electrophile at N1.
-
Solvent Polarity: Aprotic polar solvents like DMF or DMSO are commonly used. Experimenting with less polar solvents like THF or dioxane might alter the aggregation state of the pyrazolate and influence the regioselectivity.
-
-
Steric Hindrance of the Electrophile: The size of the alkylating agent plays a crucial role.
-
Bulky Electrophiles: Employing a bulkier alkylating agent (e.g., isopropyl iodide instead of methyl iodide) will further enhance the steric bias towards the less hindered N1 position.
-
-
Temperature Control: Reaction temperature can affect the kinetic versus thermodynamic control of the reaction.
-
Lower Temperatures: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) often favors the kinetically controlled product, which is typically the less sterically hindered N1-alkylated isomer.
-
Experimental Protocol: General Procedure for Regioselective N-Alkylation
Caption: Workflow for N-alkylation.
Question 2: I am attempting an N-arylation (Ullmann or Buchwald-Hartwig type) and observing low yield and/or decomposition of my starting material. What could be the issue?
Answer: N-arylation reactions can be sensitive to reaction conditions, and the electron-deficient nature of the this compound can present challenges.
Causality: The electron-withdrawing trifluoromethyl group reduces the nucleophilicity of the pyrazole nitrogen atoms, which can make the coupling reaction more difficult.[3] High temperatures required for some Ullmann conditions can lead to decomposition.
Troubleshooting Steps for Ullmann Condensation:
-
Copper Source and Ligand:
-
Copper(I) Salts: CuI is a common and effective catalyst.
-
Ligands: The addition of ligands like L-proline or 1,10-phenanthroline can accelerate the reaction and allow for lower reaction temperatures, which can be crucial for sensitive substrates.[8]
-
-
Base and Solvent:
-
Base: K₂CO₃ or Cs₂CO₃ are typically effective bases.
-
Solvent: High-boiling polar aprotic solvents like DMF, NMP, or DMSO are generally required.
-
Troubleshooting Steps for Buchwald-Hartwig Amination:
-
Catalyst and Ligand Selection:
-
Palladium Source: Pd₂(dba)₃ or Pd(OAc)₂ are common precatalysts.
-
Ligand: The choice of phosphine ligand is critical. For electron-deficient heterocycles, bulky, electron-rich ligands like XPhos or RuPhos are often necessary to promote the oxidative addition and reductive elimination steps.[9]
-
-
Base Selection:
-
Strong, Non-nucleophilic Bases: Strong bases like NaOtBu or K₃PO₄ are typically required. However, be mindful of potential side reactions with other functional groups on your substrates.
-
Data Summary: Comparison of N-Arylation Conditions
| Reaction Type | Catalyst System | Typical Base | Solvent | Temperature (°C) | Key Considerations |
| Ullmann | CuI (10-20 mol%), optional ligand (e.g., L-proline) | K₂CO₃, Cs₂CO₃ | DMF, NMP | 100-160 | Higher temperatures often needed; ligand can improve efficiency. |
| Buchwald-Hartwig | Pd₂(dba)₃ (2-5 mol%), phosphine ligand (e.g., XPhos) | NaOtBu, K₃PO₄ | Toluene, Dioxane | 80-110 | Milder conditions; ligand choice is crucial for success.[9] |
Section 2: C-C and C-N Bond Formation at the 5-Position
The chloro group at the 5-position provides a handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.
Troubleshooting Guide: Cross-Coupling Reactions
Question 3: My Suzuki-Miyaura coupling reaction with an arylboronic acid is sluggish and gives low yields. How can I improve it?
Answer: The C-Cl bond at the 5-position of the pyrazole is relatively unreactive in Suzuki-Miyaura couplings, often requiring carefully optimized conditions.
Causality: The electron-withdrawing nature of the pyrazole ring and the adjacent trifluoromethyl group can deactivate the C-Cl bond towards oxidative addition to the palladium(0) catalyst, which is the rate-limiting step in many cases.
Troubleshooting Steps:
-
Catalyst and Ligand:
-
Palladium Precatalyst: Use a high-activity precatalyst like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a suitable ligand.
-
Ligand: Bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often essential to facilitate the oxidative addition of the C-Cl bond.
-
-
Base and Solvent:
-
Base: A strong base is typically required. K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is standard. The water is necessary to dissolve the base and facilitate the transmetalation step.
-
-
Reaction Temperature:
-
Elevated Temperatures: Higher temperatures (e.g., 80-120 °C) are usually necessary to promote the reaction. Microwave heating can sometimes be beneficial for accelerating these reactions.
-
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura coupling.
Question 4: I am observing significant amounts of dehalogenation (replacement of -Cl with -H) in my cross-coupling reaction. What is causing this and how can I prevent it?
Answer: Dehalogenation is a common side reaction in palladium-catalyzed cross-couplings, especially with heteroaryl chlorides.[10]
Causality: The aryl-palladium intermediate can react with a proton source (e.g., water, amine, or even the solvent) before it undergoes the desired cross-coupling reaction. This is more prevalent with less reactive coupling partners or when the catalytic cycle is slow.
Troubleshooting Steps:
-
Anhydrous Conditions: Rigorously dry all solvents and reagents. Use of molecular sieves can be beneficial.
-
Choice of Base: In some cases, a weaker base or a different base cation can minimize dehalogenation.
-
Ligand Selection: The ligand can influence the rate of reductive elimination versus side reactions. Screening different ligands is often necessary.
-
Reaction Concentration: Running the reaction at a higher concentration can favor the bimolecular cross-coupling over the unimolecular or pseudo-unimolecular dehalogenation pathway.
Section 3: Frequently Asked Questions (FAQs)
Q1: How do I purify my final product, especially if I have a mixture of N1 and N2 regioisomers?
A1: The separation of N1 and N2 regioisomers of pyrazoles can often be achieved by silica gel column chromatography.[5][11][12] The polarity of the two isomers is typically different enough to allow for separation. Developing a good solvent system using thin-layer chromatography (TLC) is crucial. A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is a good starting point. Gradient elution may be necessary for closely eluting isomers.
Q2: Are there any specific safety precautions I should take when working with this compound?
A2: As with all laboratory chemicals, you should handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.
Q3: Can I use other cross-coupling reactions like Sonogashira or Heck with this substrate?
A3: Yes, in principle, other cross-coupling reactions can be applied.
-
Sonogashira Coupling: The coupling of terminal alkynes with the 5-chloro position is feasible, typically requiring a palladium catalyst, a copper(I) co-catalyst, and an amine base.[13][14][15][16] Optimization of the catalyst and ligand system will be necessary.
-
Heck Coupling: While less common for C-Cl bonds, under forcing conditions with highly active catalyst systems, Heck coupling with alkenes might be possible.
For all cross-coupling reactions with this substrate, the key to success will be identifying a catalyst system that can efficiently activate the relatively inert C-Cl bond.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 6. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 12. researchgate.net [researchgate.net]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
stability issues of 5-chloro-3-(trifluoromethyl)-1H-pyrazole under acidic conditions
Welcome to the technical support center for 5-chloro-3-(trifluoromethyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this molecule under acidic conditions. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the reliability of your results.
Troubleshooting Guide: Addressing Common Stability Issues
This section addresses specific experimental problems you may encounter when working with this compound in acidic environments.
Issue 1: Gradual Disappearance of the Parent Compound in Acidic HPLC Mobile Phase
Question: I am observing a progressive decrease in the peak area of this compound during a long HPLC sequence using an acidic mobile phase (e.g., 0.1% trifluoroacetic acid in water/acetonitrile). What could be the cause, and how can I mitigate this?
Answer:
This observation strongly suggests on-column degradation or instability in the acidic mobile phase over time. The pyrazole ring, while aromatic, contains basic nitrogen atoms that can be protonated under acidic conditions. This protonation can make the ring more susceptible to nucleophilic attack or other degradation pathways.
Potential Causes:
-
Acid-Catalyzed Hydrolysis: The trifluoromethyl (CF3) group, although generally stable, can undergo slow hydrolysis to a carboxylic acid group under harsh acidic conditions, especially at elevated temperatures.
-
Ring Protonation and Instability: Protonation of the pyrazole ring can lead to electronic redistribution, potentially weakening the C-Cl bond and making it susceptible to nucleophilic substitution by components of the mobile phase (e.g., water).
Troubleshooting Steps & Solutions:
-
pH and Acid Choice Modification:
-
Increase pH: If your separation allows, try using a less acidic mobile phase. A pH of 3-4 may still provide good chromatography for many compounds while being significantly less harsh than a pH below 2.
-
Alternative Acids: Formic acid is generally less aggressive than trifluoroacetic acid (TFA). Consider preparing a mobile phase with 0.1% formic acid.
-
-
Temperature Control:
-
Ensure your autosampler and column compartment are temperature-controlled, preferably at a lower temperature (e.g., 4-10 °C) to slow down potential degradation.
-
-
Sequence Optimization:
-
Run shorter sequences or inject the sample immediately after preparation to minimize its time in the acidic mobile phase.
-
-
Forced Degradation Study:
-
To confirm acid instability, perform a forced degradation study.[1][2][3][4] Intentionally expose a solution of your compound to acidic conditions (e.g., 0.1 N HCl at 60°C for 30 minutes) and analyze the resulting mixture.[2] This will help you identify potential degradation products and confirm the degradation pathway.
-
Issue 2: Appearance of an Unexpected Peak in Mass Spectrometry Analysis After Acid Treatment
Question: After treating my sample containing this compound with acid, I see a new peak in my LC-MS analysis with a mass that doesn't correspond to any of my starting materials. How can I identify this new compound?
Answer:
The appearance of a new peak after acid treatment is a classic sign of a degradation product. The mass of this new peak is a critical piece of information for its identification.
Plausible Degradation Products:
| Degradation Pathway | Potential Product | Change in Mass (Da) | Notes |
| Dehalogenation | 3-(Trifluoromethyl)-1H-pyrazole | -34.46 (Cl replaced by H) | This could occur under certain reductive conditions, but less likely with acid alone unless other reagents are present. |
| Hydrolysis of CF3 | 5-Chloro-1H-pyrazole-3-carboxylic acid | -32.00 (CF3 replaced by COOH) | This is a potential pathway under strong acidic conditions. |
Identification Workflow:
-
High-Resolution Mass Spectrometry (HRMS):
-
Obtain an accurate mass of the new peak. This will allow you to predict the elemental composition and confirm if it matches any expected degradation products.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Fragment the ion of the new peak to obtain its fragmentation pattern. This can provide structural information about the molecule.
-
-
Forced Degradation and Isolation:
-
NMR Spectroscopy:
-
Once isolated, characterize the degradation product using 1H and 13C NMR to definitively determine its structure.
-
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism for the degradation of this compound under acidic conditions?
A1: The most probable mechanism involves the initial protonation of one of the nitrogen atoms in the pyrazole ring. This protonation reduces the aromaticity of the ring and can lead to two primary degradation pathways:
-
Nucleophilic Attack: The protonated ring is more susceptible to attack by nucleophiles, such as water. This could potentially lead to ring-opening or substitution reactions.
-
Hydrolysis of the Trifluoromethyl Group: While the C-F bond is very strong, the trifluoromethyl group can be hydrolyzed to a carboxylic acid under harsh acidic conditions, a process that is often temperature-dependent.
Caption: Hypothetical degradation pathways under acidic conditions.
Q2: How can I proactively prevent the degradation of this compound during my experiments?
A2: Proactive prevention is key to ensuring data quality.
-
Buffer Selection: Whenever possible, use buffers to maintain a stable pH in your experiments.
-
Minimize Exposure Time: Prepare solutions fresh and minimize the time the compound is exposed to acidic conditions.
-
Temperature Control: Keep samples and solutions cool to reduce the rate of potential degradation reactions.
-
Inert Atmosphere: If you suspect oxidative degradation in addition to acid instability, working under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
Q3: Are there any specific storage recommendations for this compound to ensure its long-term stability?
A3: For long-term storage, it is recommended to keep this compound as a solid in a tightly sealed container, protected from light and moisture, and stored at a low temperature (e.g., -20°C). Avoid storing it in solution, especially in acidic solvents, for extended periods.
Experimental Protocols
Protocol 1: Forced Degradation Study - Acid Stress Testing
This protocol is a general guideline and should be optimized for your specific experimental needs.[1][4]
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
-
Stress Conditions:
-
In a clean vial, mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.
-
In a separate "control" vial, mix 1 mL of the stock solution with 1 mL of purified water.
-
Incubate both vials at 60°C for 30 minutes. Other conditions can be explored if no degradation is observed.[2]
-
-
Neutralization and Dilution:
-
After incubation, cool the vials to room temperature.
-
Neutralize the acid-stressed sample with an appropriate amount of 0.1 N NaOH.
-
Dilute both the stressed and control samples to a suitable concentration for your analytical method (e.g., 10 µg/mL) with your mobile phase.
-
-
Analysis:
-
Analyze the samples by a stability-indicating HPLC-UV or LC-MS method.
-
Compare the chromatograms of the stressed and control samples to identify any degradation products and quantify the loss of the parent compound.
-
Caption: Workflow for an acid stress forced degradation study.
References
overcoming poor solubility of 5-chloro-3-(trifluoromethyl)-1H-pyrazole derivatives
Introduction
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 5-chloro-3-(trifluoromethyl)-1H-pyrazole derivatives. This class of compounds holds significant promise across various therapeutic areas due to its unique chemical structure.[1][2][3] However, the very features that confer desirable biological activity—specifically the lipophilic trifluoromethyl group and the chloro substituent—often lead to significant challenges in achieving adequate aqueous solubility for experimental and preclinical studies.[4][5][6]
This guide is designed to provide a comprehensive, experience-driven resource for overcoming these solubility hurdles. We will move beyond simple protocols to explain the underlying physicochemical principles, enabling you to make informed decisions and troubleshoot effectively. Our approach is structured to guide you from fundamental understanding to advanced formulation strategies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions encountered when working with this compound class.
Q1: Why is my this compound derivative poorly soluble in aqueous buffers?
A1: The poor aqueous solubility is a direct consequence of its molecular structure. The combination of the electron-withdrawing and highly lipophilic trifluoromethyl (-CF3) group[5][6], the hydrophobic chloro (-Cl) atom, and the planar pyrazole ring results in a molecule with low polarity and a probable high crystal lattice energy. This structure prefers to interact with itself (crystallize) rather than with polar water molecules, leading to minimal dissolution in aqueous media. The predicted XLogP3 value of 2.1 for the parent compound indicates significant hydrophobicity.[7]
Q2: I dissolved my compound in 100% DMSO for my cell-based assay, but I'm seeing strange results or toxicity. What's happening?
A2: While DMSO is an excellent solvent for initial stock solutions, high final concentrations in assays are often cytotoxic. Most cell lines can tolerate a final DMSO concentration of less than 0.5%, although some may tolerate up to 1%.[8] Exceeding this limit can compromise cell membrane integrity and lead to experimental artifacts. It is crucial to always include a vehicle control (your assay medium with the identical final concentration of DMSO) to differentiate compound effects from solvent-induced toxicity.[8]
Q3: Can I just heat the solution to get more compound to dissolve?
A3: Gentle warming can temporarily increase solubility and the rate of dissolution. However, this often creates a supersaturated solution. Upon cooling to your experimental temperature (e.g., 37°C or room temperature), the compound is likely to precipitate out of solution, leading to inaccurate concentrations and unreliable results. This method should be used with caution and is not recommended for generating stable solutions for lengthy experiments.
Q4: Is there a "one-size-fits-all" solvent system for these compounds?
A4: Unfortunately, no. The optimal formulation is highly dependent on the specific derivative, the required concentration, and the experimental context (e.g., in vitro assay vs. in vivo administration). A systematic, stepwise approach, as outlined in our Troubleshooting Guide, is the most effective way to find a suitable formulation.
Part 2: In-Depth Troubleshooting Guide
When basic solubilization fails, a more systematic approach is required. This guide provides a logical workflow to diagnose and solve solubility issues.
Diagram: Troubleshooting Workflow for Poor Solubility
Caption: Logical workflow for addressing solubility issues.
Issue 1: Compound precipitates when stock solution is added to aqueous buffer.
-
Causality: This is a classic sign of a compound "crashing out" of solution. The small volume of organic stock solvent (e.g., DMSO) is rapidly diluted in the aqueous buffer, and the buffer lacks the solubilizing power to keep the hydrophobic compound dissolved at the desired final concentration.
-
Solution A: Co-solvency
-
Principle: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system. This change in polarity lowers the energy barrier for solvating a lipophilic compound.[9] Polyethylene glycol (PEG) and ethanol are common examples.
-
Action: Prepare a formulation vehicle containing a mixture of solvents. A common starting point for in vivo studies, which can be adapted for in vitro work, is a vehicle containing DMSO, PEG400, and an aqueous component.[10]
-
See Protocol 1: Co-solvent Formulation.
-
-
Solution B: pH Adjustment
-
Principle: Pyrazole is a weakly basic heterocycle.[11] The parent this compound has a predicted pKa of approximately 7.6.[12] By adjusting the pH of the buffer to be 1-2 units below the pKa, you can protonate the pyrazole ring, creating a charged species. This ionized form will have significantly greater electrostatic interaction with polar water molecules, thereby increasing solubility. Conversely, for acidic derivatives, adjusting the pH above the pKa would be effective.[13]
-
Action: Perform a pH-solubility profile. Test the solubility of your compound in a series of buffers with varying pH values (e.g., from pH 4.0 to 9.0). Visually inspect for precipitation or use a quantitative method like nephelometry.
-
See Protocol 2: pH-Dependent Solubility Screen.
-
Issue 2: Simple co-solvents and pH adjustments are insufficient to reach the target concentration.
-
Causality: The intrinsic insolubility of the compound is too high for simple solvent modifications to overcome. The molecule's hydrophobicity requires a more powerful solubilization mechanism.
-
Solution A: Cyclodextrin Inclusion Complexes
-
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14] They can encapsulate poorly soluble "guest" molecules, like your pyrazole derivative, within their core.[15] The resulting "inclusion complex" presents the hydrophilic exterior of the cyclodextrin to the water, effectively solubilizing the entire complex.[8][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high water solubility and safety profile.[10]
-
Action: Prepare a solution of HP-β-CD in your aqueous buffer first, then add the organic stock solution of your compound to the cyclodextrin solution.
-
See Protocol 3: Cyclodextrin Formulation.
-
Diagram: Cyclodextrin Inclusion Complex Mechanism
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Advances in Synthesis and Properties of Pyrazoles [mdpi.com]
- 3. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
- 7. echemi.com [echemi.com]
- 8. benchchem.com [benchchem.com]
- 9. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 10. benchchem.com [benchchem.com]
- 11. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 12. Page loading... [guidechem.com]
- 13. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oatext.com [oatext.com]
- 16. cyclodextrin inclusion complexes: Topics by Science.gov [science.gov]
Technical Support Center: Refining Workup Procedures for 5-Chloro-3-(trifluoromethyl)-1H-pyrazole Reactions
Welcome to the technical support center dedicated to the synthesis and purification of 5-chloro-3-(trifluoromethyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the workup of reactions involving this versatile building block. Here, we provide in-depth, experience-driven advice in a question-and-answer format to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a standard aqueous workup procedure for a reaction mixture containing this compound?
A standard workup begins after the reaction is deemed complete by a monitoring technique like TLC or LCMS. The primary goals are to quench the reaction, remove inorganic salts and water-soluble impurities, and isolate the crude product in an organic solvent.
A typical procedure involves:
-
Cooling the reaction mixture to room temperature.
-
Quenching the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute acid, depending on the reaction conditions. Use caution as gas evolution (CO₂) may occur if quenching an acidic reaction with a bicarbonate solution.[1]
-
Transferring the mixture to a separatory funnel and diluting with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and water.
-
Separating the organic layer.
-
Washing the organic layer sequentially with water and then with brine (saturated NaCl solution) to remove residual water-soluble impurities and to aid in the breaking of emulsions.
-
Drying the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtering off the drying agent.
-
Concentrating the filtrate under reduced pressure to obtain the crude product.
Q2: My this compound product seems to have low solubility in common extraction solvents. What are my options?
While pyrazole itself has some water solubility, the chloro and trifluoromethyl substituents on this derivative increase its lipophilicity.[2] However, if the product appears to have poor solubility in standard non-polar solvents, consider the following:
-
Solvent Screening: Test the solubility of a small aliquot of your crude product in various solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), methyl tert-butyl ether (MTBE), and toluene.
-
Mixed Solvent Systems: A mixture of solvents, for instance, DCM/hexanes or EtOAc/hexanes, might provide the optimal balance of polarity for extraction.
-
Check for Salt Formation: If your reaction was run under basic conditions, your pyrazole product, which is weakly acidic (predicted pKa ≈ 7.6)[3], might have formed a salt, rendering it more soluble in the aqueous layer. In this case, carefully acidifying the aqueous layer with dilute HCl to a pH of ~5-6 and then re-extracting might recover your product.
Q3: I am observing a significant amount of an impurity with a lower Rf value on my TLC plate after workup. What could it be?
A common side reaction, especially if the reaction was performed under basic conditions or if a basic workup was too harsh (e.g., using strong bases like NaOH or KOH), is the hydrolysis of the trifluoromethyl group to a carboxylic acid.[4][5] This would result in the formation of 5-chloro-1H-pyrazole-3-carboxylic acid, a more polar compound which would exhibit a lower Rf value on a normal-phase TLC plate.
To mitigate this, consider using a milder base for quenching, such as saturated sodium bicarbonate, and avoid prolonged exposure to basic conditions.
Troubleshooting Guide
Problem 1: Formation of a Persistent Emulsion During Extraction
Causality: Emulsions often form when there are insoluble particulates, viscous materials, or compounds with surfactant-like properties in the reaction mixture. This can be particularly problematic in large-scale reactions where mixing is less efficient.[6]
Solutions:
| Strategy | Protocol | Rationale |
| Brine Addition | Add a significant volume of saturated aqueous sodium chloride (brine) to the separatory funnel and gently rock the funnel. | The increased ionic strength of the aqueous phase helps to break up the emulsion by reducing the solubility of the organic components in the aqueous layer. |
| Filtration | Filter the entire emulsified mixture through a pad of Celite® or glass wool. | This can remove fine particulate matter that may be stabilizing the emulsion.[1] |
| Solvent Modification | Add a small amount of a different organic solvent with a lower polarity (e.g., hexanes) or a higher polarity (e.g., a few drops of methanol), depending on the primary solvent. | Changing the polarity of the organic phase can disrupt the forces stabilizing the emulsion. |
| Centrifugation | If the volume is manageable, centrifuging the mixture can accelerate the separation of the layers. | The applied force helps to coalesce the dispersed droplets of the organic and aqueous phases. |
Workflow for Managing Emulsions:
Caption: Decision workflow for resolving emulsions during workup.
Problem 2: Product Loss or Low Yield After Aqueous Workup
Causality: Low recovery can be due to several factors including incomplete extraction, product volatility, or degradation during the workup process.
Solutions:
-
Check Aqueous Layer for Product: Before discarding any aqueous layers, it's prudent to take a small sample, neutralize it if necessary, and extract it with a small amount of a clean organic solvent. Run a TLC or LCMS of this extract to check for the presence of your product.[1] This is especially important if the reaction conditions could have led to the formation of a water-soluble salt of your pyrazole.
-
Back-Extraction: Perform multiple extractions (e.g., 3x with smaller volumes of solvent) rather than a single extraction with a large volume. This is a more efficient method for recovering the product from the aqueous phase.
-
pH Adjustment: As mentioned in FAQ 2, the N-H proton of the pyrazole ring is weakly acidic. If the aqueous layer is basic, your product may be deprotonated and more soluble in water. A careful adjustment of the aqueous layer's pH to slightly acidic (pH ~5-6) with a dilute acid like 1M HCl can protonate the pyrazole, making it less water-soluble and easier to extract into the organic phase.
-
Temperature Control: If your product is volatile, ensure that all concentration steps are performed at a reduced temperature on the rotary evaporator.
Problem 3: Suspected Hydrolysis of the Trifluoromethyl Group
Causality: The C-F bonds in a trifluoromethyl group are strong, but the carbon atom is highly electrophilic. Under basic conditions, particularly with heating, nucleophilic attack by hydroxide can lead to a stepwise hydrolysis, ultimately forming a carboxylic acid.[4][5]
Preventative Measures & Workup Adjustments:
-
Avoid Strong Bases: During the workup, avoid using strong bases like sodium hydroxide or potassium hydroxide. Opt for milder bases like saturated sodium bicarbonate or potassium carbonate solutions for quenching acids.
-
Control Temperature: Perform the aqueous workup at room temperature or below. If the reaction was heated, ensure it is fully cooled before starting the workup.
-
Minimize Contact Time: Do not let the reaction mixture sit in contact with basic aqueous solutions for extended periods. Proceed with extraction promptly after quenching.
-
Acidic Workup as an Alternative: If the reaction conditions permit, an acidic workup can be considered. For example, quenching with a dilute solution of ammonium chloride (NH₄Cl) or dilute HCl can avoid the basic conditions that promote hydrolysis.
Experimental Protocol: Workup for a Reaction Sensitive to Basic Hydrolysis
-
Cool the completed reaction mixture to 0-5 °C in an ice bath.
-
Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction. Monitor the pH to ensure it remains neutral or slightly acidic.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2x) and then brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a bath temperature not exceeding 40 °C.
Logical Flow for Workup Strategy Selection:
Caption: Decision tree for selecting an appropriate quenching strategy.
References
minimizing byproduct formation in 5-chloro-3-(trifluoromethyl)-1H-pyrazole synthesis
Welcome to the technical support center for the synthesis of 5-chloro-3-(trifluoromethyl)-1H-pyrazole. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-proven insights to help you minimize byproduct formation and optimize your synthetic protocols.
Introduction
The synthesis of this compound, a valuable building block in the pharmaceutical and agrochemical industries, is primarily achieved through the cyclocondensation of a suitable 1,3-dicarbonyl compound with hydrazine. While the reaction appears straightforward, the presence of two distinct electrophilic centers in the dicarbonyl precursor often leads to the formation of a significant byproduct: the regioisomeric 3-chloro-5-(trifluoromethyl)-1H-pyrazole. Controlling the regioselectivity of this reaction is paramount to achieving high yields and purity of the desired product. This guide provides a comprehensive overview of the underlying principles, troubleshooting strategies, and optimized protocols to address this key challenge.
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in the synthesis of this compound, and why does it form?
A1: The most prevalent byproduct is the regioisomer, 3-chloro-5-(trifluoromethyl)-1H-pyrazole. This occurs because the cyclocondensation reaction between an unsymmetrical 1,3-dicarbonyl precursor and hydrazine can proceed via two different pathways, leading to the formation of two distinct pyrazole products. The electronic and steric properties of the starting materials, as well as the reaction conditions, dictate the ratio of these isomers.
Q2: How can I confirm the identity and quantity of the 3-chloro-5-(trifluoromethyl)-1H-pyrazole byproduct in my reaction mixture?
A2: A combination of analytical techniques is recommended for unambiguous identification and quantification. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is the most powerful tool for structural elucidation, as the chemical shifts of the pyrazole ring protons and the trifluoromethyl group will differ significantly between the two isomers. For quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., FID or MS) is highly effective.
Q3: Is it possible to completely eliminate the formation of the regioisomeric byproduct?
A3: While complete elimination may be challenging to achieve in all scenarios, it is possible to significantly suppress the formation of the undesired isomer by carefully controlling the reaction parameters. Factors such as solvent, temperature, pH, and the form of the hydrazine reactant (free base vs. salt) all play a crucial role in directing the regioselectivity of the reaction.
Q4: What are the best methods for purifying this compound from its regioisomer?
A4: Fractional distillation under reduced pressure can be an effective method for separation on a larger scale, provided there is a sufficient difference in the boiling points of the two isomers. For smaller scales or to achieve very high purity, column chromatography on silica gel is the preferred method. The choice of eluent system will need to be optimized to achieve good separation.
Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired this compound | - Suboptimal reaction temperature.- Incorrect stoichiometry of reactants.- Inefficient cyclization. | - Optimize the reaction temperature. Start with room temperature and gradually increase if the reaction is sluggish.- Ensure the use of a slight excess of hydrazine (1.1-1.2 equivalents).- Consider the use of a catalytic amount of a protic or Lewis acid to promote cyclization. |
| High percentage of the 3-chloro-5-(trifluoromethyl)-1H-pyrazole isomer | - Reaction conditions favoring the formation of the undesired regioisomer. | - Solvent Modification: Switch to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), which have been shown to improve regioselectivity in similar syntheses.[1]- pH Adjustment: Experiment with acidic or basic conditions. An acidic medium can sometimes favor the formation of one isomer over the other.- Hydrazine Source: Compare the results of using hydrazine hydrate (free base) versus hydrazine hydrochloride (salt). The protonated form can alter the nucleophilicity of the nitrogen atoms and influence the initial point of attack on the dicarbonyl compound.[2] |
| Presence of unreacted starting materials | - Insufficient reaction time.- Low reaction temperature. | - Monitor the reaction progress using TLC or GC. Extend the reaction time until the starting materials are consumed.- If the reaction is slow at room temperature, gently heat the reaction mixture (e.g., to 40-60 °C). |
| Formation of a dark-colored, tarry reaction mixture | - High reaction temperature leading to decomposition.- Presence of impurities in the starting materials. | - Avoid excessive heating. If heating is necessary, do so gradually and monitor the reaction closely.- Ensure the purity of the 1,3-dicarbonyl precursor and hydrazine before starting the reaction. |
| Difficulty in separating the two regioisomers by column chromatography | - Inappropriate solvent system for elution. | - Perform a systematic screening of solvent systems with varying polarities. A gradient elution may be necessary to achieve optimal separation.- Consider using a different stationary phase if silica gel does not provide adequate resolution. |
Experimental Protocols
Optimized Synthesis of this compound
This protocol is designed to favor the formation of the desired 5-chloro isomer.
Materials:
-
1,1,1-Trifluoro-4-chloro-2,4-butanedione
-
Hydrazine hydrate
-
2,2,2-Trifluoroethanol (TFE)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated aqueous solution)
-
Magnesium sulfate (anhydrous)
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,1,1-trifluoro-4-chloro-2,4-butanedione (1.0 eq) in 2,2,2-trifluoroethanol (5 mL per gram of diketone).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add hydrazine hydrate (1.1 eq) dropwise to the cooled solution over 15 minutes, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the progress of the reaction by TLC or GC-MS.
-
Once the reaction is complete, carefully add 1 M hydrochloric acid to adjust the pH to ~2.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (1 x 15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by fractional distillation or column chromatography (silica gel, hexanes:ethyl acetate gradient) to isolate the pure this compound.
Analytical Method for Isomer Quantification by GC-MS
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (GC-MS)
-
Capillary column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
Carrier Gas: Helium, constant flow of 1.0 mL/min
-
Injection Volume: 1 µL (split mode, 50:1)
MS Conditions:
-
Ionization Mode: Electron Impact (EI)
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: 40-300 m/z
Procedure:
-
Prepare a standard solution of the purified this compound and, if available, the 3-chloro-5-(trifluoromethyl)-1H-pyrazole isomer in a suitable solvent (e.g., ethyl acetate).
-
Prepare a dilute solution of the crude reaction mixture in the same solvent.
-
Inject the standard and sample solutions into the GC-MS system.
-
Identify the peaks corresponding to the two isomers based on their retention times and mass spectra.
-
Quantify the relative amounts of each isomer by integrating the peak areas in the total ion chromatogram (TIC).
Visualizing Reaction Pathways and Troubleshooting
Byproduct Formation Pathway
Caption: Regioselectivity in pyrazole synthesis.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Validation & Comparative
A Comparative Efficacy Analysis of 5-chloro-3-(trifluoromethyl)-1H-pyrazole and its Congeners in Applied Chemistry
This guide provides an in-depth comparison of the biological efficacy of 5-chloro-3-(trifluoromethyl)-1H-pyrazole derivatives against other classes of pyrazole compounds. The pyrazole ring is a foundational scaffold in modern drug discovery and agrochemical development, owing to its metabolic stability and versatile biological activities.[1][2][3][4] The introduction of specific substituents, such as a trifluoromethyl (-CF3) group and halogens, can dramatically modulate a molecule's pharmacokinetic and pharmacodynamic properties, including lipophilicity, binding affinity, and metabolic resistance.[5][6] This analysis synthesizes experimental data to provide researchers, scientists, and drug development professionals with a clear, evidence-based understanding of these structure-activity relationships.
The Pyrazole Scaffold: A Privileged Structure
The 1,2-diazole five-membered ring system known as pyrazole is a cornerstone of medicinal and agricultural chemistry.[1] Its derivatives are integral to a wide array of commercial products, from anti-inflammatory drugs like Celecoxib to potent fungicides and insecticides like Fipronil.[3][7] The scaffold's value lies in its structural rigidity and the ability of its two nitrogen atoms to act as hydrogen bond donors or acceptors, facilitating strong interactions with biological targets. The strategic placement of substituents on the pyrazole ring is a key strategy for optimizing efficacy, selectivity, and safety profiles.
This guide focuses specifically on the impact of two powerful electron-withdrawing groups: the chloro group at the 5-position and the trifluoromethyl group at the 3-position. The -CF3 group is particularly notable for enhancing metabolic stability and membrane permeability.[5]
Comparative Fungicidal Efficacy
Pyrazole derivatives are prominent in the development of modern fungicides, primarily through the inhibition of the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain. The introduction of chloro and trifluoromethyl groups has been explored to enhance this activity.
5-Chloro-Pyrazole Derivatives vs. Other SDH Inhibitors
Recent studies have focused on designing novel 5-chloro-pyrazole derivatives. For instance, a series of 5-chloro-pyrazole compounds bearing a phenylhydrazone moiety demonstrated potent and broad-spectrum antifungal activity against several major plant pathogens.[8] The efficacy of these compounds can be directly compared to established pyrazole-based SDH inhibitors like Boscalid.
One study synthesized novel pyrazole-4-carboxamide derivatives and found that compound E1 had superior inhibitory effects against Rhizoctonia solani compared to Boscalid.[9] Similarly, the 5-chloro-pyrazole derivative 8d showed exceptional activity against the same pathogen.[8]
| Compound/Active Ingredient | Target Pathogen | Efficacy Metric (EC₅₀/IC₅₀ in µg/mL) | Mechanism of Action | Reference |
| Compound 7c (5-Chloro-pyrazole derivative) | Fusarium graminearum | 0.74 | Not specified | [8] |
| Compound 7c (5-Chloro-pyrazole derivative) | Botrytis cinerea | 0.68 | Not specified | [8] |
| Compound 8d (5-Chloro-pyrazole derivative) | Rhizoctonia solani | 0.25 | Not specified | [8] |
| Compound E1 (Pyrazole-4-carboxamide) | Rhizoctonia solani | 1.1 (EC₅₀) / 3.3 µM (IC₅₀) | SDH Inhibition | [9] |
| Boscalid (Commercial Fungicide) | Rhizoctonia solani | 2.2 (EC₅₀) / 7.9 µM (IC₅₀) | SDH Inhibition | [9] |
Analysis: The data clearly indicates that specific 5-chloro-pyrazole derivatives (e.g., 8d ) can exhibit significantly higher potency (lower EC₅₀) against pathogens like R. solani than both novel pyrazole-carboxamides and the commercial standard Boscalid.[8][9] This highlights the strategic importance of the 5-chloro substitution in enhancing fungicidal activity. The electron-withdrawing nature of the chlorine atom likely contributes to more favorable interactions within the target enzyme's active site.
Mechanism of Action: Succinate Dehydrogenase (SDH) Inhibition
SDH inhibitors (SDHIs) function by blocking the mitochondrial electron transport chain at Complex II. This disruption prevents ATP production, leading to fungal cell death. The pyrazole-carboxamide moiety is crucial for binding to the ubiquinone-binding site of the SDH enzyme.
Comparative Antibacterial Efficacy
The trifluoromethyl group, particularly when combined with other substitutions, has been shown to produce pyrazole derivatives with potent activity against drug-resistant Gram-positive bacteria.
Trifluoromethyl-Pyrazoles vs. Standard Antibiotics
Research into 3,5-bis(trifluoromethyl)phenyl-substituted pyrazoles has identified compounds with significant inhibitory activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other challenging pathogens.[5] These compounds often outperform conventional antibiotics in in-vitro tests.
| Compound/Active Ingredient | Target Pathogen | Efficacy Metric (MIC in µg/mL) | Reference |
| Compound 2 (4-Isopropyl aniline derivative) | S. aureus (MRSA, USA300) | 1 | [5] |
| Compound 2 (4-Isopropyl aniline derivative) | S. aureus (NRS 100) | 2 | [5] |
| Vancomycin (Standard Antibiotic) | S. aureus (MRSA, USA300) | 1 | [3] |
| Ciprofloxacin (Standard Antibiotic) | S. aureus (MRSA, USA300) | >32 | [3] |
| Compound 21c (Imidazothiadiazole-pyrazole) | Multi-drug resistant strains | 0.25 | [10] |
| Gatifloxacin (Control Antibiotic) | Multi-drug resistant strains | 1 | [10] |
Analysis: The 3,5-bis(trifluoromethyl)phenyl pyrazole derivative 2 demonstrates efficacy comparable to Vancomycin against the highly virulent MRSA USA300 strain and vastly superior to Ciprofloxacin.[3][5] This underscores the power of the bis(trifluoromethyl)phenyl moiety in driving antibacterial potency. Furthermore, other complex pyrazole derivatives, such as compound 21c , can exhibit even greater activity, with MIC values four times lower than control antibiotics like Gatifloxacin against multi-drug resistant strains.[10] While direct data for this compound is limited in this context, the strong performance of related trifluoromethyl pyrazoles suggests this is a highly promising area for further investigation.[11]
Comparative Herbicidal and Insecticidal Efficacy
The pyrazole scaffold is a key component in numerous pesticides. The specific substitutions dictate the mode of action and target pest.
Herbicidal Pyrazoles
Many pyrazole herbicides function by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, crucial for plastoquinone biosynthesis in plants.[12] While specific data for this compound as an herbicide is not prominent, comparisons can be drawn from related structures. For example, novel cyclohexanedione derivatives featuring a pyrazole ring achieved >90% control of certain weeds, a performance comparable to the commercial standard mesotrione.[13] Another series of pyrazole amides showed over 80% inhibition against difficult-to-control grasses at an application rate of 150 g ai/ha.[14]
Insecticidal and Acaricidal Pyrazoles
In the insecticidal domain, trifluoromethyl-containing pyrazoles are highly effective. Fipronil, a phenylpyrazole, acts as a potent antagonist of GABA-gated chloride channels in insects, leading to fatal hyperexcitation.[7] More recently, pyrazole oxime derivatives containing a 5-trifluoromethylpyridyl moiety have demonstrated excellent acaricidal activity. Several compounds in this class achieved 100% inhibition of the carmine spider mite (Tetranychus cinnabarinus) at concentrations as low as 10 µg/mL.[15]
| Compound Class | Target Pest | Efficacy Metric (% Inhibition @ conc.) | Mechanism of Action | Reference |
| Pyrazole Oximes (8e, 8f, 8l, etc.) | Tetranychus cinnabarinus | 100% @ 10 µg/mL | Not specified | [15] |
| Fipronil | Broad-spectrum insects | Not specified | GABA Receptor Antagonist | [7] |
| Flupyrimin Analogs (B2, B3, B4) | Plutella xylostella | >70% @ 25 µg/mL | Not specified | [16] |
Analysis: The trifluoromethyl group is a recurring feature in highly potent pyrazole-based insecticides and acaricides.[7][15] This suggests that the core structure of this compound is well-suited for development in this area, combining the known benefits of the -CF3 group with the lipophilic enhancement of the chloro-substituent.
Experimental Protocols
To ensure the reproducibility and validity of efficacy data, standardized experimental protocols are essential. Below are representative methodologies for antifungal and antibacterial screening.
Protocol: In-Vitro Antifungal Mycelial Growth Assay
This protocol is used to determine the EC₅₀ (Effective Concentration for 50% inhibition) of a compound against filamentous fungi.
Causality: This method directly measures the compound's ability to inhibit the vegetative growth of a fungus, which is a primary indicator of fungicidal or fungistatic activity. Using a serial dilution allows for the precise calculation of an EC₅₀ value.
-
Preparation of Stock Solution: Dissolve the test compound (e.g., a 5-chloro-pyrazole derivative) in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) and autoclave. Allow it to cool to approximately 50-60°C.
-
Serial Dilution: Add appropriate volumes of the stock solution to the molten PDA to achieve a range of final concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).[17] A control plate containing only DMSO (at the same final concentration as the highest test plate) must be prepared.
-
Inoculation: Place a 5 mm mycelial disc, taken from the edge of an actively growing culture of the target fungus (e.g., R. solani), in the center of each plate.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 25°C) in the dark for a period sufficient for the control plate's mycelial growth to nearly cover the plate (e.g., 48-72 hours).
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Calculation: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(DC - DT) / DC] x 100 Where DC is the average diameter of the control colony and DT is the average diameter of the treated colony.
-
EC₅₀ Determination: Use probit analysis or non-linear regression to plot the inhibition percentage against the log of the compound concentration to determine the EC₅₀ value.
Protocol: Antibacterial Minimum Inhibitory Concentration (MIC) Assay
This broth microdilution method is a standard for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.
Causality: This assay quantifies the potency of a compound by identifying the precise concentration at which it becomes bacteriostatic. It is a gold-standard method for comparing the efficacy of novel antibacterial agents.
-
Bacterial Culture: Inoculate a single colony of the test bacterium (e.g., MRSA) into a suitable broth (e.g., Mueller-Hinton Broth) and incubate until it reaches the logarithmic growth phase. Adjust the culture turbidity to a 0.5 McFarland standard.
-
Compound Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth, starting from a high concentration.
-
Inoculation: Add the standardized bacterial suspension to each well, resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth + bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[5]
Conclusion
The inclusion of 5-chloro and 3-trifluoromethyl substituents on the pyrazole scaffold is a validated and highly effective strategy for generating potent biological activity across diverse applications.
-
In Fungicides: 5-chloro-pyrazole derivatives have demonstrated superior efficacy against key plant pathogens compared to both other novel pyrazoles and established commercial products like Boscalid, indicating their potential as next-generation agricultural protectants.[8]
-
In Antibacterials: While not possessing the chloro group, pyrazoles with a 3-(trifluoromethyl)phenyl moiety (often bis-substituted) show potent activity against drug-resistant Gram-positive bacteria, with efficacy on par with last-resort antibiotics like Vancomycin.[5]
-
In Insecticides/Acaricides: The trifluoromethyl group is a critical component of highly active pyrazole pesticides, conferring potent neurotoxicity to target pests.[7][15]
The combined electronic and steric properties of the 5-chloro and 3-trifluoromethyl groups create a pharmacophore with enhanced lipophilicity, metabolic stability, and target-binding potential. Further investigation into this compound and its immediate derivatives is highly warranted, particularly in the development of novel fungicides and potentially as scaffolds for new antibacterial and insecticidal agents.
References
- 1. ijrpr.com [ijrpr.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 5. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Designing Trifluoromethyl Pyrazolones for Selective Molluscicidal Activity Against : Toward Sustainable Land Snail Control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 5-chloro-pyrazole derivatives containing a phenylhydrazone moiety as potent antifungal agents: synthesis, crystal structure, biological evaluation and a 3D-QSAR study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Buy 5-chloro-1-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole | 154357-43-4 [smolecule.com]
- 12. Design, synthesis, and herbicidal activity of pyrazole benzophenone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Structure-Activity Relationships of 5-Chloro-3-(trifluoromethyl)-1H-pyrazole Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The 5-chloro-3-(trifluoromethyl)-1H-pyrazole scaffold is a quintessential example of a "privileged" structure in modern agrochemical and pharmaceutical research. Its unique combination of a halogenated, electron-rich pyrazole core and a strongly electron-withdrawing trifluoromethyl group imparts favorable physicochemical properties, including metabolic stability and enhanced binding affinity to various biological targets. This guide provides an in-depth comparison of the structure-activity relationships (SAR) for this pyrazole class, drawing on experimental data to elucidate how subtle molecular modifications dictate biological function across insecticidal, fungicidal, and herbicidal applications.
The Core Scaffold: Physicochemical Advantages
The foundation of this derivative class is the pyrazole ring, a five-membered heterocycle whose unique properties are often leveraged in drug design. The pyrazole nucleus can act as a bioisostere for other aromatic rings, like benzene, but with significantly lower lipophilicity, potentially improving pharmacokinetic profiles.[1] The introduction of a trifluoromethyl (CF3) group at the C3 position is a critical strategic choice. The CF3 group is highly lipophilic and metabolically stable, and its strong electron-withdrawing nature can profoundly influence the acidity of the N-H proton and the overall electronic distribution of the ring, which is crucial for target interaction.[1] The chlorine atom at the C5 position further modulates the electronic landscape and can serve as a key binding contact or influence the orientation of the molecule within a receptor's active site.
SAR Analysis in Agrochemical Applications
The versatility of the this compound core is most evident in its widespread application in crop protection. The primary points for derivatization are the N1 and C4 positions of the pyrazole ring.
Insecticidal Derivatives: Targeting the Nervous System
Phenylpyrazole insecticides, famously represented by Fipronil, function as potent non-competitive antagonists of the γ-aminobutyric acid (GABA)-gated chloride channel in insects.[2][3] Derivatives of the this compound scaffold have been extensively explored to develop new insecticides with improved potency, spectrum, and safety profiles.
The key structural features for insecticidal activity are:
-
N1-Substitution: Typically, a substituted phenyl ring is essential. For GABA receptor antagonists like Fipronil, a 2,6-dichloro-4-(trifluoromethyl)phenyl group at the N1 position is optimal for high insecticidal potency.[4]
-
C4-Substitution: A small, electron-withdrawing group, such as a trifluoromethylsulfinyl group (as in Fipronil), is critical for activity.[2][3] Modifications at this position can drastically alter potency and metabolic stability.
-
C5-Substitution: The amino group present in Fipronil analogues is often essential, though modifications can yield active compounds.
Comparative Performance of Insecticidal Analogues
The following table summarizes the insecticidal activity of various pyrazole derivatives, highlighting the impact of substitutions.
| Compound ID | Core Scaffold Modification | N1-Substituent | C4-Substituent | Target Pest | Activity Metric (LC50) | Reference |
| Fipronil | 5-amino, 3-cyano | 2,6-dichloro-4-(CF3)phenyl | -S(O)CF3 | Termites | 0.038 µg/mL | [4] |
| Analogue 3f | 5-amino, 3-cyano | 2,6-dichloro-4-(CF3)phenyl | Schiff Base | Termites | 0.001 µg/mL | [4] |
| Analogue 3d | 5-amino, 3-cyano | 2,6-dichloro-4-(CF3)phenyl | Schiff Base | Termites | 0.006 µg/mL | [4] |
| Analogue 6h | 5-amino, 3-carbonyl | 2,6-dichloro-4-(CF3)phenyl | -S(O)CF3 | Locusts | 47.68 µg/mL | [4] |
| Fipronil | 5-amino, 3-cyano | 2,6-dichloro-4-(CF3)phenyl | -S(O)CF3 | Locusts | 63.09 µg/mL | [4] |
Table 1: Comparison of insecticidal activity (LC50) of Fipronil and rationally designed analogues. Lower values indicate higher potency.
The data clearly indicates that modifications to the core pyrazole structure can lead to significantly enhanced potency. For instance, converting the C3-carbonitrile of Fipronil into specific Schiff bases (Analogue 3f) increased anti-termite activity by over 30-fold.[4] Similarly, conjugating an amino acid (glycine) at the C3 position (Analogue 6h) improved activity against locusts compared to Fipronil.[4]
Fungicidal Derivatives: Targeting Cellular Respiration
Another major application for pyrazole derivatives is in fungicides, particularly as inhibitors of the enzyme succinate dehydrogenase (SDH), a key component of the mitochondrial respiratory chain (Complex II). Many commercial fungicides are pyrazole-4-carboxamides.
For this class, the SAR dictates:
-
N1-Substitution: A simple alkyl group, such as methyl, is often preferred.
-
C4-Substitution: A carboxamide moiety is crucial. The nature of the amine substituent is a key determinant of the antifungal spectrum and potency.
-
C3-Substitution: A difluoromethyl or trifluoromethyl group is vital for high activity.
The causal logic is that the pyrazole acid moiety (specifically the 3-CF3 group) anchors the molecule in a specific pocket of the SDH enzyme, while the variable amine portion of the carboxamide explores other regions of the binding site to enhance affinity and confer species selectivity.[5]
Herbicidal Derivatives: Targeting Plant-Specific Pathways
Pyrazole derivatives have also been developed as herbicides that inhibit plant-specific enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD) or phytoene desaturase (PDS). For PDS inhibitors, the this compound scaffold can be effective.
A study on 5-heterocycloxy-pyrazoles revealed that:
-
N1-Substitution: Introducing a 2,2,2-trifluoroethyl group at the N1 position can confer potent herbicidal activity.[1][6]
-
C5-Substitution: The nature of the heterocycle attached via an ether linkage at the C5 position is critical. A 5-chloropyrimidine group, for example, resulted in excellent post-emergence herbicidal effects against specific weeds like Digitaria sanguinalis.[1][6]
This demonstrates that for herbicidal action, the C5 position becomes a critical point of diversification, whereas for many insecticides and fungicides, the focus is on the N1 and C4 positions.
Experimental Protocols
To ensure scientific integrity, the methodologies used to generate SAR data must be robust and reproducible. Below are representative protocols for the synthesis and biological evaluation of these compounds.
General Synthesis of N1-Aryl-5-chloro-3-(trifluoromethyl)-4-carboxamide Pyrazoles
This protocol outlines a common pathway for creating a library of derivatives for SAR studies.
Step-by-Step Methodology:
-
Cyclization: To a solution of ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate in ethanol, add an equimolar amount of the desired substituted phenylhydrazine. Reflux the mixture for 4-6 hours until TLC analysis indicates the consumption of starting material. Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude product is the ethyl pyrazole-4-carboxylate intermediate.
-
Saponification: Dissolve the crude ester in a mixture of tetrahydrofuran (THF) and water. Add 1.2 equivalents of lithium hydroxide (LiOH) and stir at room temperature for 2-4 hours. Monitor the reaction by TLC. Upon completion, acidify the mixture with 1M HCl to a pH of ~2-3. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the pyrazole-4-carboxylic acid.
-
Amide Coupling: Dissolve the carboxylic acid (1 eq.), the desired aniline (1.1 eq.), and a coupling agent like HATU (1.2 eq.) in anhydrous dimethylformamide (DMF). Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2 eq.) and stir the mixture at room temperature for 12-18 hours. Dilute the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. Purify the crude product by column chromatography on silica gel to obtain the final target compound.
In Vitro Insecticidal Bioassay (Example: Diamondback Moth)
This protocol assesses the potency of synthesized compounds against a common lepidopteran pest.
-
Compound Preparation: Prepare stock solutions of test compounds in DMSO at 10 mg/mL. Create a series of dilutions in a 0.1% aqueous Tween-80 solution to achieve final test concentrations (e.g., 200, 50, 10, 2.5, 0.5 µg/mL).
-
Leaf-Dip Method: Cabbage leaf discs (2 cm diameter) are cut and dipped into the respective test solutions for 10-15 seconds.
-
Control Groups: Use a 0.1% Tween-80 solution containing the same concentration of DMSO as the negative control. A commercial insecticide (e.g., Chlorantraniliprole) is used as a positive control.
-
Insect Exposure: Air-dry the treated leaf discs and place them in individual petri dishes lined with moist filter paper. Introduce ten 3rd-instar diamondback moth larvae (Plutella xylostella) into each dish.
-
Incubation: Maintain the petri dishes at 25 ± 1°C with a 16:8 hour light:dark photoperiod.
-
Data Collection: Record larval mortality after 48 and 72 hours. Larvae are considered dead if they do not respond to gentle prodding with a fine brush.
-
Analysis: Calculate the corrected mortality using Abbott's formula. Determine the LC50 (lethal concentration for 50% of the population) values by probit analysis of the concentration-mortality data.
Conclusion and Future Outlook
The this compound scaffold is a remarkably fruitful starting point for the discovery of potent bioactive molecules, particularly in agrochemistry. SAR studies consistently demonstrate that strategic modifications at the N1, C4, and C5 positions are key to tailoring the activity and selectivity of these derivatives. For insecticides targeting the GABA receptor, a complex N1-aryl substituent is paramount. For SDHI fungicides, the focus shifts to the C4-carboxamide moiety. For herbicides, diversification at the C5 position has proven effective.
Future research will likely focus on developing derivatives with novel modes of action to combat growing resistance issues. Furthermore, the exploration of this scaffold in medicinal chemistry, while less mature than its agrochemical applications, remains a promising avenue for discovering new therapeutic agents. By understanding the fundamental structure-activity relationships outlined in this guide, researchers can more effectively design the next generation of pyrazole-based products.
References
- 1. mdpi.com [mdpi.com]
- 2. Phenylpyrazole insecticide photochemistry, metabolism, and GABAergic action: ethiprole compared with fipronil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Regioisomeric Landscape: A Comparative Analysis of the Biological Activity of 5-chloro-3-(trifluoromethyl)-1H-pyrazole and its Isomers
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2] The strategic placement of substituents on the pyrazole ring can dramatically influence the molecule's interaction with biological targets, leading to a wide spectrum of pharmacological activities, including anticancer, antifungal, and anti-inflammatory properties.[3][4][5] This guide delves into a comparative analysis of the biological activity of 5-chloro-3-(trifluoromethyl)-1H-pyrazole and its regioisomers, providing a framework for understanding how subtle changes in molecular architecture can dictate therapeutic potential. While direct comparative studies on these specific regioisomers are not extensively documented, by synthesizing data from structurally related compounds, we can elucidate the probable structure-activity relationships (SAR) and guide future research in this promising area.
The Significance of Regioisomerism in Pyrazole Bioactivity
Regioisomers, constitutional isomers that have the same functional groups but differ in their positions on a parent structure, are a critical consideration in drug design. In the context of this compound, the key regioisomeric variation involves the swapping of the chloro and trifluoromethyl groups between the 3 and 5 positions of the pyrazole ring. This seemingly minor alteration can have profound effects on the molecule's electronic distribution, lipophilicity, and steric profile, all of which are pivotal for target binding and overall biological activity.
Caption: Chemical structures of the two primary regioisomers.
Comparative Analysis of Biological Activities
Based on the existing literature for related pyrazole derivatives, the most promising areas of biological activity for these regioisomers are antifungal and anticancer applications.
Antifungal Activity: A Tale of Two Isomers
The pyrazole nucleus is a well-established pharmacophore in the development of antifungal agents.[4] The presence of a trifluoromethyl group is often associated with enhanced antifungal potency.[6] Furthermore, the introduction of a chlorine atom can significantly contribute to the bioactivity of the molecule.[7]
Hypothesized Activity Profile:
While direct comparative data is unavailable, we can extrapolate from existing research. Studies on 5-chloro-pyrazole derivatives have shown potent antifungal activity against a range of plant pathogenic fungi.[7] Conversely, research on trifluoromethylpyrazole analogues has highlighted the importance of the trifluoromethyl group for fungicidal action.[4]
The relative positioning of the electron-withdrawing trifluoromethyl group and the chloro substituent is likely to influence the acidity of the pyrazole N-H, which can be crucial for binding to fungal enzymes. Furthermore, the steric hindrance presented by each group at either the 3 or 5 position will dictate the molecule's ability to fit into the active site of a target protein.
Table 1: Postulated Antifungal Activity Comparison
| Regioisomer | Postulated Key Feature Influencing Activity | Potential Fungal Targets |
| This compound | The trifluoromethyl group at the 3-position may play a dominant role in target interaction, while the 5-chloro group enhances lipophilicity and membrane permeability. | Succinate dehydrogenase, Cytochrome P450-dependent enzymes |
| 3-chloro-5-(trifluoromethyl)-1H-pyrazole | The trifluoromethyl group at the 5-position could offer a different steric and electronic profile, potentially leading to altered target specificity or potency. | Succinate dehydrogenase, Cytochrome P450-dependent enzymes |
Anticancer Activity: Targeting Cellular Proliferation
Pyrazole derivatives have been extensively investigated as potential anticancer agents, with many demonstrating potent cytotoxicity against various cancer cell lines.[3][8][9] The mechanisms of action are diverse and often involve the inhibition of key signaling pathways that are dysregulated in cancer.[8]
Hypothesized Activity Profile:
The electronic properties of the chloro and trifluoromethyl substituents are critical in the context of anticancer activity. The electron-withdrawing nature of these groups can influence the pyrazole ring's ability to participate in hydrogen bonding and other non-covalent interactions with protein targets such as kinases.
For instance, a chloro-substituted pyrazole has demonstrated significant cytotoxicity against HeLa human cervix carcinoma cell lines.[10] The lipophilic and electron-withdrawing characteristics of the halogen were deemed beneficial for this activity.[10] Separately, trifluoromethyl-substituted pyrazoles have also been a focus of anticancer drug development.[11] The positioning of these groups in the 3 and 5 positions will undoubtedly affect the molecule's electrostatic potential and its ability to interact with the active sites of oncogenic proteins.
Table 2: Postulated Anticancer Activity Comparison
| Regioisomer | Postulated Key Feature Influencing Activity | Potential Anticancer Targets |
| This compound | The specific arrangement of electron-withdrawing groups may favor binding to certain kinase domains or other protein targets involved in cell cycle regulation. | Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR) |
| 3-chloro-5-(trifluoromethyl)-1H-pyrazole | The altered steric and electronic profile could lead to a different kinase inhibition profile or interactions with other anticancer targets. | Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR) |
Experimental Protocols for Biological Evaluation
To empirically determine and compare the biological activities of these regioisomers, the following standardized experimental protocols are recommended.
In Vitro Antifungal Susceptibility Testing
This protocol is designed to determine the minimum inhibitory concentration (MIC) of the compounds against various fungal strains.
References
- 1. benchchem.com [benchchem.com]
- 2. jchr.org [jchr.org]
- 3. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 5-chloro-pyrazole derivatives containing a phenylhydrazone moiety as potent antifungal agents: synthesis, crystal structure, biological evaluation and a 3D-QSAR study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profiling of 5-Chloro-3-(Trifluoromethyl)-1H-Pyrazole Based Inhibitors
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a selective and potent therapeutic agent is fraught with challenges. One of the most critical hurdles is understanding and optimizing the selectivity of a lead compound. The 5-chloro-3-(trifluoromethyl)-1H-pyrazole moiety is a privileged scaffold in medicinal chemistry, known to form the core of numerous kinase inhibitors.[1][2] Its unique electronic and structural properties, conferred by the electron-withdrawing trifluoromethyl group and the chloro substituent, offer a fertile ground for developing potent kinase inhibitors. However, these very features can also lead to off-target activities, necessitating a thorough cross-reactivity profiling to ensure therapeutic efficacy and minimize toxicity.[3]
This guide provides an in-depth technical comparison of the cross-reactivity profiles of hypothetical inhibitors based on the this compound core. We will delve into the causality behind experimental choices for profiling, present illustrative data, and provide detailed protocols for key methodologies, empowering researchers to design and execute their own effective screening campaigns.
The Rationale for Selectivity Profiling: Beyond the Primary Target
Kinases play a pivotal role in regulating a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[4][5] While the primary goal is to design inhibitors that potently engage the target kinase, off-target inhibition can lead to unforeseen side effects or even contribute to the compound's efficacy through polypharmacology.[3] Therefore, a comprehensive understanding of an inhibitor's selectivity across the human kinome is not just a regulatory requirement but a fundamental aspect of preclinical drug development.[6]
Early and comprehensive cross-reactivity profiling allows for:
-
Structure-Activity Relationship (SAR) Elucidation: Understanding how modifications to the inhibitor's structure impact its selectivity profile, guiding medicinal chemistry efforts.[7]
-
Prediction of Potential Toxicities: Identifying off-target interactions that could lead to adverse effects in vivo.
-
Identification of Novel Therapeutic Opportunities: Uncovering unexpected, therapeutically relevant off-targets.
-
Selection of High-Quality Tool Compounds: Ensuring that the biological effects observed in preclinical models are indeed due to the inhibition of the intended target.[8]
Comparative Cross-Reactivity Profiles: An Illustrative Analysis
To illustrate the impact of chemical modifications on the selectivity of this compound based inhibitors, we present hypothetical kinome scan data for three representative compounds: Inhibitor A , Inhibitor B , and Inhibitor C . These compounds share the same core scaffold but differ in their peripheral substitutions, which can significantly influence their interaction with the ATP-binding pocket of various kinases.
The following table summarizes the percentage of inhibition of a panel of selected kinases at a concentration of 1 µM. This single-point screening is a common initial step to identify potential off-targets, which are then typically confirmed with full dose-response curves to determine IC50 values.[9]
| Kinase Target | Inhibitor A (% Inhibition @ 1µM) | Inhibitor B (% Inhibition @ 1µM) | Inhibitor C (% Inhibition @ 1µM) | Kinase Family |
| Primary Target | ||||
| Aurora A | 98 | 95 | 99 | Serine/Threonine Kinase |
| Selected Off-Targets | ||||
| Aurora B | 85 | 45 | 92 | Serine/Threonine Kinase |
| SRC | 75 | 20 | 88 | Tyrosine Kinase |
| ABL1 | 60 | 15 | 75 | Tyrosine Kinase |
| CDK2 | 55 | 10 | 65 | Serine/Threonine Kinase |
| JNK3 | 40 | 5 | 50 | Serine/Threonine Kinase |
| p38α (MAPK14) | 35 | 8 | 45 | Serine/Threonine Kinase |
| VEGFR2 (KDR) | 70 | 25 | 80 | Tyrosine Kinase |
| FLT3 | 65 | 18 | 78 | Tyrosine Kinase |
Analysis of the Illustrative Data:
-
Inhibitor A represents a potent but relatively non-selective compound. While it strongly inhibits the primary target, Aurora A, it also shows significant activity against other kinases from different families, including SRC, ABL1, and VEGFR2. This promiscuity could be due to substitutions that favor interactions with conserved features of the ATP-binding site.
-
Inhibitor B exemplifies a highly selective inhibitor. It maintains high potency against Aurora A while demonstrating minimal inhibition of the other kinases in the panel. This suggests that its peripheral moieties are optimized to exploit unique features of the Aurora A active site, leading to a more favorable selectivity profile.[10]
-
Inhibitor C is a multi-targeted inhibitor, potently inhibiting Aurora A, Aurora B, and several tyrosine kinases. This profile could be therapeutically advantageous in certain cancers where multiple signaling pathways are dysregulated.
This illustrative comparison underscores the critical role that subtle structural modifications play in defining the selectivity of a kinase inhibitor.
Experimental Methodologies for Cross-Reactivity Profiling
A multi-faceted approach is often necessary to build a comprehensive picture of an inhibitor's selectivity. Here, we detail two gold-standard methodologies.
In Vitro Kinome Scanning
This high-throughput method provides a broad overview of an inhibitor's activity against a large panel of purified kinases.
Workflow for a Typical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay):
Caption: Workflow for an in vitro kinase inhibition assay.
Detailed Protocol:
-
Compound Preparation: Prepare serial dilutions of the this compound based test compounds in a suitable solvent, typically DMSO.
-
Kinase Reaction Setup: In a 384-well plate, add the kinase solution, followed by the test compound or vehicle control. Allow for a pre-incubation period (e.g., 15-30 minutes) at room temperature to permit compound binding.
-
Initiation of Kinase Reaction: Initiate the reaction by adding a mixture of the specific substrate and ATP. The ATP concentration is often kept at or near the Km value for each kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Reaction Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Signal Generation: Stop the kinase reaction and measure the amount of ADP produced, which is directly proportional to kinase activity. In the ADP-Glo™ assay, this involves two steps:
-
Addition of the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Addition of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
-
Data Acquisition and Analysis: Measure the luminescence using a plate reader. The signal is inversely proportional to the degree of kinase inhibition. Calculate the percent inhibition for each compound concentration and, for hits, determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method that allows for the assessment of target engagement in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.
Workflow for CETSA:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol:
-
Cell Treatment: Treat cultured cells with the test inhibitor or vehicle (e.g., DMSO) for a specific duration to allow for cell penetration and target binding.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a fixed time (e.g., 3 minutes), followed by cooling.
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or detergents.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Analysis of Soluble Fraction: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein remaining using methods like Western blotting or mass spectrometry-based proteomics.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement and stabilization.
Signaling Pathways and Target Deconvolution
The ultimate biological effect of a kinase inhibitor is determined by the signaling pathways it modulates. For instance, inhibitors targeting kinases in the PI3K/Akt/mTOR pathway can impact cell survival and proliferation.
References
- 1. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-kinetic relationship reveals the mechanism of selectivity of FAK inhibitors over PYK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects [mdpi.com]
- 4. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of pyrazole scaffold inhibitors targeting cyclin-dependent kinase 8 for potential use in pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: Comparing the In Vitro and In Vivo Activity of 5-chloro-3-(trifluoromethyl)-1H-pyrazole
Abstract
The journey of a potential therapeutic agent from a laboratory curiosity to a clinical candidate is a rigorous process of escalating validation. Central to this journey is the critical comparison of a compound's performance in controlled, artificial environments (in vitro) versus its behavior within a complex, living organism (in vivo). This guide provides an in-depth technical comparison of the biological activities of 5-chloro-3-(trifluoromethyl)-1H-pyrazole, a representative member of the pharmacologically significant pyrazole class of heterocyclic compounds. While direct, extensive public data on this specific molecule is limited, we will leverage established principles and data from structurally related pyrazole derivatives to illustrate the core concepts, experimental designs, and the crucial exercise of correlating in vitro potency with in vivo efficacy. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the causality behind experimental choices and the logic of bridging the in vitro-in vivo gap.
Introduction to the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a well-established "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, make it a versatile building block for designing molecules that can interact with a wide array of biological targets.[3]
1.1 Chemical Structure and Properties of the Target Molecule
-
IUPAC Name: this compound
-
Molecular Formula: C₄H₂ClF₃N₂
-
Key Features:
-
Pyrazole Core: A metabolically stable aromatic heterocycle.[1]
-
Trifluoromethyl Group (-CF₃): A common substituent in modern pharmaceuticals, known to enhance metabolic stability, lipophilicity, and binding affinity.
-
Chloro Group (-Cl): A halogen that can modulate electronic properties and participate in halogen bonding, potentially influencing target engagement.
-
The combination of these features suggests that this compound and its derivatives are prime candidates for biological activity screening. Compounds with this scaffold have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antifungal agents.[4][5][6]
1.2 The Significance of the Pyrazole Scaffold in Drug Discovery
The pyrazole core is present in numerous FDA-approved drugs, highlighting its therapeutic importance.[3][7] Notable examples include:
-
Celecoxib: A selective COX-2 inhibitor for treating inflammation.[8]
-
Ruxolitinib: A JAK1/JAK2 inhibitor used in the treatment of myelofibrosis.[2]
-
Sildenafil: A PDE5 inhibitor for erectile dysfunction.[7]
This history of success underscores the rationale for exploring novel pyrazole derivatives like this compound for new therapeutic interventions.
The In Vitro Activity Profile: A Foundational Assessment
In vitro ("in glass") studies are the first step in characterizing the biological activity of a new chemical entity. These experiments are performed in a controlled environment outside of a living organism, such as in a test tube or a microplate well. The primary goals are to determine if the compound interacts with a specific biological target and to assess its effects on cellular functions.
Target-Based Assays: Does it Hit the Target?
The most direct way to assess a compound's activity is to test its effect on a purified, isolated biological target, such as an enzyme or a receptor.
Causality Behind Experimental Choice: A target-based assay is the cleanest method to establish a direct interaction between the compound and its intended target, free from the complexities of a cellular environment (e.g., membrane transport, off-target effects). For pyrazole derivatives, which are frequently designed as kinase inhibitors, an enzyme inhibition assay is a logical starting point.[2][9]
Exemplary Protocol: In Vitro Enzyme Inhibition Assay
This protocol provides a generalized framework for assessing the inhibition of a target enzyme, such as a protein kinase.[10]
Objective: To determine the concentration of the test compound required to inhibit 50% of the target enzyme's activity (the IC₅₀ value).
Materials:
-
Purified target enzyme
-
Enzyme-specific substrate (e.g., a peptide for a kinase)
-
Cofactors (e.g., ATP for a kinase)[10]
-
Test compound (this compound) dissolved in DMSO
-
Assay buffer (optimized for pH and ionic strength)
-
96-well microplates
-
Microplate reader (e.g., spectrophotometer or luminometer)
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound in assay buffer. A typical concentration range might be from 100 µM down to 1 nM. Include a "vehicle control" containing only DMSO at the same concentration used for the compound dilutions.
-
Reaction Setup: To each well of a 96-well plate, add the assay buffer, the diluted test compound (or vehicle), and the purified enzyme.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the compound to bind to the enzyme.[10]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate and any necessary cofactors (e.g., ATP).
-
Reaction Progression & Termination: Allow the reaction to proceed for a set time, ensuring it is within the linear range of the assay (initial velocity conditions).[9] Stop the reaction using a suitable stop solution.
-
Signal Detection: Measure the product formation using a microplate reader. The detection method will depend on the assay format (e.g., absorbance for a colorimetric product, luminescence for an ATP-depletion assay).
-
Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
Cell-Based Assays: Does it Work in a Cell?
After confirming target engagement, the next logical step is to assess the compound's activity in a more complex, biologically relevant system: living cells.
Causality Behind Experimental Choice: Cell-based assays provide crucial information that target-based assays cannot. They help answer questions like: Can the compound cross the cell membrane to reach its target? Is it cytotoxic? Does it engage the target in a cellular context to produce a desired downstream effect? The MTT assay is a widely used, robust method to measure changes in cell viability and metabolic activity.[11][12]
Exemplary Protocol: MTT Cell Viability Assay
This protocol details the steps for evaluating the effect of a compound on the viability of a cancer cell line.[13][14]
Objective: To determine the concentration of the test compound that reduces cell viability by 50% (the GI₅₀ or EC₅₀ value).
Materials:
-
Human cancer cell line (e.g., MCF-7 breast cancer cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[14]
-
96-well cell culture plates
-
Spectrophotometer
Step-by-Step Methodology:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in an incubator (37°C, 5% CO₂).[14]
-
Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test compound. Include vehicle controls (DMSO) and "no cell" blanks.
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[13]
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[15]
-
Absorbance Reading: Shake the plate gently to ensure complete solubilization and measure the absorbance at a wavelength of ~570 nm.
-
Data Analysis: After subtracting the background absorbance, calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot this percentage against the log of the compound concentration to determine the GI₅₀ value.
Data Presentation: Summarizing In Vitro Results
Quantitative data from in vitro assays should be summarized for clear comparison.
| Assay Type | Metric | Representative Value for a Pyrazole Derivative | Source(s) |
| Kinase Inhibition | IC₅₀ | 0.26 µM (against EGFR) | [4] |
| Cell Viability (MCF-7) | GI₅₀ | 0.7 µM | [4] |
| Antifungal (R. solani) | EC₅₀ | 0.25 µg/mL | [5] |
The In Vivo Evaluation: Performance in a Living System
While in vitro data are essential for initial screening, they often fail to predict a compound's ultimate success.[16] In vivo ("within the living") studies, typically conducted in animal models, are indispensable for evaluating a compound's efficacy, safety, and pharmacokinetic profile in the context of a whole organism.
Causality Behind Experimental Choice: An animal model provides the complex physiological environment needed to assess factors that are absent in vitro, such as Absorption, Distribution, Metabolism, and Excretion (ADME). These pharmacokinetic properties determine whether an effective concentration of the drug can reach and be maintained at the target site.[17] Efficacy studies in disease models (e.g., tumor xenografts) are the ultimate preclinical test of a compound's therapeutic potential.[18]
Preclinical Model Selection and Study Design
A robust preclinical study design is critical to obtaining meaningful and reproducible results.[18][19]
Key Considerations:
-
Model Selection: The choice of animal model should be scientifically justified and relevant to the human disease being studied. For an anticancer agent, this is often an immunodeficient mouse bearing a human tumor xenograft.
-
Controls: Appropriate controls are non-negotiable. These must include a vehicle control group and often a positive control group treated with a standard-of-care drug.[17]
-
Blinding and Randomization: To mitigate bias, animals should be randomly assigned to treatment groups, and whenever possible, the researchers assessing the outcomes should be blinded to the treatment allocation.[18]
-
Endpoints: Primary endpoints must be clearly defined before the study begins. For an anticancer study, a common primary endpoint is Tumor Growth Inhibition (TGI). Secondary endpoints may include body weight changes (as a measure of toxicity) and survival.[19]
Workflow for Preclinical Evaluation
The transition from in vitro success to in vivo testing follows a logical progression.
Caption: From In Vitro Screening to In Vivo Validation.
Exemplary Protocol: In Vivo Xenograft Efficacy Study
Objective: To evaluate the antitumor efficacy of this compound in a mouse xenograft model.
Methodology:
-
Model Establishment: Human cancer cells (e.g., MCF-7) are implanted subcutaneously into the flank of immunodeficient mice. Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
-
Group Allocation: Mice are randomized into treatment groups (e.g., n=8-10 mice per group):
-
Group 1: Vehicle Control (e.g., administered orally, daily)
-
Group 2: Test Compound (e.g., 50 mg/kg, administered orally, daily)
-
Group 3: Positive Control (Standard-of-care drug)
-
-
Treatment: Dosing is initiated and continues for a predetermined period (e.g., 21-28 days).
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is typically calculated using the formula: (Length x Width²)/2.
-
Endpoint Analysis: At the end of the study, the primary endpoint of Tumor Growth Inhibition (TGI) is calculated. TGI (%) = (1 - [ΔT/ΔC]) x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.
Data Presentation: Summarizing In Vivo Results
| Study Type | Animal Model | Dosing Regimen | Key Metric | Representative Value | Source(s) |
| Efficacy | Mouse Xenograft | 50 mg/kg, p.o., QD | TGI (%) | 78% | [20] |
| Pharmacokinetics | Rat | 10 mg/kg, p.o. | Cmax (ng/mL) | 1200 | [21] |
| Pharmacokinetics | Rat | 10 mg/kg, p.o. | T₁/₂ (h) | 4.5 | [21] |
Bridging the Gap: Correlating In Vitro and In Vivo Data
The ultimate goal of early-stage drug discovery is to establish a strong In Vitro-In Vivo Correlation (IVIVC).[22] An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property (like potency or dissolution rate) and an in vivo response (like plasma concentration or efficacy).[23][24]
Analysis of Discrepancies: Why Potency Doesn't Always Equal Efficacy
It is common for a compound that is highly potent in an in vitro assay to show poor or no efficacy in an animal model. Understanding the reasons for this disconnect is fundamental to drug development.
Common Factors Leading to Poor IVIVC:
-
Poor Pharmacokinetics (ADME): The compound may not be well absorbed, may be rapidly metabolized by the liver, or may be quickly eliminated from the body. This prevents a sufficient concentration from reaching the target tissue.
-
Low Permeability: The compound may be unable to effectively cross cell membranes to reach its intracellular target.
-
Target Engagement in Vivo: The presence of plasma proteins or other biological molecules can bind to the compound, reducing the free fraction available to interact with the target.
-
Off-Target Toxicity: The compound may have unforeseen toxic effects in the whole organism that are not apparent in isolated cells, limiting the dose that can be safely administered.
Illustrative Pathway: JAK/STAT Signaling
Many pyrazole derivatives function as inhibitors of the Janus Kinase (JAK) family, which are key components of the JAK/STAT signaling pathway.[25] A compound might show potent inhibition of purified JAK2 enzyme (in vitro) but fail to suppress tumor growth in a mouse model where this pathway is constitutively active. This could be because the compound's poor pharmacokinetic properties prevent it from achieving the necessary concentration within the tumor tissue to inhibit JAK2 signaling effectively.
Caption: Inhibition of the JAK/STAT Signaling Pathway.
Conclusion and Future Directions
The analysis of this compound and its structural relatives demonstrates the essential, multi-stage process of drug candidate evaluation. Strong in vitro potency in both target- and cell-based assays is a prerequisite for advancing a compound. However, only through carefully designed and rigorously executed in vivo studies can its true therapeutic potential be assessed. Discrepancies between in vitro and in vivo results are not failures, but rather critical data points that guide the next cycle of chemical optimization, leading to compounds with improved pharmacokinetic properties and a higher probability of clinical success. The pyrazole scaffold continues to be a fertile ground for the discovery of new medicines, and a disciplined approach to correlating in vitro and in vivo data remains the cornerstone of that effort.[1][3]
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Novel 5-chloro-pyrazole derivatives containing a phenylhydrazone moiety as potent antifungal agents: synthesis, crystal structure, biological evaluation and a 3D-QSAR study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. superchemistryclasses.com [superchemistryclasses.com]
- 11. clyte.tech [clyte.tech]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. atcc.org [atcc.org]
- 14. protocols.io [protocols.io]
- 15. broadpharm.com [broadpharm.com]
- 16. Threats to Validity in the Design and Conduct of Preclinical Efficacy Studies: A Systematic Review of Guidelines for In Vivo Animal Experiments - CureDuchenne [cureduchenne.org]
- 17. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. How to design robust preclinical efficacy studies that make a difference [jax.org]
- 19. mdpi.com [mdpi.com]
- 20. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
- 24. walshmedicalmedia.com [walshmedicalmedia.com]
- 25. Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Journey: From Precursors to the Privileged Scaffold of 5-Chloro-3-(trifluoromethyl)-1H-pyrazole
An in-depth guide for researchers and drug development professionals on the spectroscopic signatures that define the synthesis of a key pharmaceutical building block.
In the landscape of modern medicinal chemistry, pyrazole heterocycles stand as privileged scaffolds, forming the core of numerous therapeutic agents. Among these, 5-chloro-3-(trifluoromethyl)-1H-pyrazole is a particularly valuable building block, prized for the unique electronic properties conferred by its trifluoromethyl and chloro substituents. These groups can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making this pyrazole a sought-after component in the design of novel pharmaceuticals.
This guide provides a detailed spectroscopic comparison of this compound with its key precursors. By understanding the distinct spectral changes that occur at each synthetic step, researchers can gain deeper insights into the chemical transformations, confirm the identity and purity of their intermediates and final product, and troubleshoot synthetic challenges.
The Synthetic Pathway: A Spectroscopic Roadmap
The most common and efficient synthesis of the pyrazole core involves the condensation of a 1,3-dicarbonyl compound with hydrazine, a classic reaction known as the Knorr pyrazole synthesis. For our target molecule, the journey begins with 1,1,1-trifluoroacetylacetone and hydrazine, which cyclize to form 3-(trifluoromethyl)-1H-pyrazole. Subsequent chlorination at the 5-position yields the final product.
Figure 1: A diagram illustrating the synthetic route from precursors to this compound.
This guide will dissect the spectroscopic transformations—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that characterize this synthetic pathway.
Spectroscopic Deep Dive: From Precursor to Product
A thorough analysis of the spectroscopic data at each stage of the synthesis is crucial for reaction monitoring and product confirmation. The following sections detail the expected spectral features of the starting materials, intermediate, and the final chlorinated pyrazole.
The Starting Point: 1,1,1-Trifluoroacetylacetone
This β-diketone is the foundation of our pyrazole ring. A key characteristic of 1,1,1-trifluoroacetylacetone is its existence in a keto-enol tautomeric equilibrium. Proton NMR spectroscopy reveals that it predominantly exists as the enol form in solution[1][2]. This is a critical mechanistic insight, as the enol is the reactive species in the condensation reaction with hydrazine.
Experimental Protocol: 1H NMR Spectroscopy
-
Dissolve a 5-10 mg sample of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a standard 5 mm NMR tube.
-
Acquire the 1H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Reference the spectrum to the residual solvent peak.
-
Integrate the signals to determine the relative proton ratios.
The Intermediate: 3-(Trifluoromethyl)-1H-pyrazole
The reaction of 1,1,1-trifluoroacetylacetone with hydrazine yields the pyrazole ring. The formation of this aromatic heterocycle is accompanied by significant changes in the spectroscopic data.
The Final Product: this compound
Comparative Spectroscopic Analysis: A Summary
The transformation from precursors to the final product is clearly delineated by the changes in their respective spectra. The following table summarizes the key expected spectroscopic data for each compound in the synthetic pathway.
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Key IR Absorptions (cm-1) | Mass Spectrometry (m/z) |
| 1,1,1-Trifluoroacetylacetone | ~2.2 (s, 3H, CH3), ~5.9 (s, 1H, CH), ~14.0 (br s, 1H, OH) | ~25 (CH3), ~95 (CH), ~155 (C=O), ~175 (q, 2JCF, C-CF3), ~118 (q, 1JCF, CF3) | 3200-2500 (br, O-H), ~1600 (C=O), 1300-1100 (C-F) | [M]+• = 154 |
| 3-(Trifluoromethyl)-1H-pyrazole | ~6.6 (d, 1H, H4), ~7.8 (d, 1H, H5), ~13.5 (br s, 1H, NH) | ~105 (C4), ~130 (C5), ~145 (q, 2JCF, C3), ~122 (q, 1JCF, CF3) | 3300-3100 (N-H), ~1570 (C=N), 1300-1100 (C-F) | [M]+• = 136 |
| This compound | ~6.7 (s, 1H, H4), ~13.8 (br s, 1H, NH) | ~106 (C4), ~135 (C5), ~146 (q, 2JCF, C3), ~121 (q, 1JCF, CF3) | 3300-3100 (N-H), ~1580 (C=N), 1300-1100 (C-F), ~800 (C-Cl) | [M]+• = 170/172 (isotope pattern) |
Note: The chemical shifts (δ) in NMR spectra are dependent on the solvent and spectrometer frequency. The values presented here are approximate and for comparative purposes.
In-Depth Spectroscopic Interpretation
1H NMR Spectroscopy: A Tale of Aromaticity and Substitution
The most dramatic change in the 1H NMR spectrum occurs upon the formation of the pyrazole ring.
-
Disappearance of Enol Protons: The broad singlet of the enolic hydroxyl group (~14.0 ppm) and the singlet of the methine proton (~5.9 ppm) in 1,1,1-trifluoroacetylacetone disappear.
-
Appearance of Aromatic Protons: Two new signals in the aromatic region appear for 3-(trifluoromethyl)-1H-pyrazole, corresponding to the protons at the 4- and 5-positions of the pyrazole ring. These typically appear as doublets due to coupling with each other.
-
Effect of Chlorination: Upon chlorination at the 5-position, the signal corresponding to the H5 proton vanishes. The remaining H4 proton now appears as a singlet, as it no longer has an adjacent proton to couple with. The N-H proton signal will also be present, typically as a broad singlet at a downfield chemical shift.
Figure 2: A workflow diagram illustrating the key changes observed in the 1H NMR spectra during the synthesis.
13C NMR Spectroscopy: Tracking Carbon Skeleton Transformations
The 13C NMR spectra provide a detailed map of the carbon framework's evolution.
-
From Diketone to Heterocycle: The carbonyl carbons of the starting diketone are replaced by the sp2-hybridized carbons of the pyrazole ring. The carbon bearing the trifluoromethyl group (C3) will appear as a quartet due to coupling with the three fluorine atoms (2JCF). The trifluoromethyl carbon itself will also be a quartet with a larger coupling constant (1JCF).
-
Influence of the Chloro Substituent: The introduction of the chlorine atom at C5 will cause a downfield shift of this carbon's signal due to the electronegativity of chlorine. The other carbon signals in the ring will also experience minor shifts.
Infrared Spectroscopy: The Vibrational Fingerprints of Functional Groups
IR spectroscopy is particularly useful for identifying the presence and disappearance of key functional groups.
-
Formation of the N-H Bond: The most significant change is the appearance of a characteristic N-H stretching vibration in the region of 3300-3100 cm-1 for both the intermediate and final pyrazole products.
-
Loss of the Carbonyl Group: The strong C=O stretching absorption of the diketone precursor around 1600 cm-1 will be absent in the pyrazole products.
-
Characteristic Ring Vibrations: The pyrazole ring itself will exhibit a series of characteristic stretching and bending vibrations. The C=N stretching vibration is typically observed around 1570-1580 cm-1.
-
C-F and C-Cl Bonds: The strong C-F stretching absorptions in the 1300-1100 cm-1 region will be present in all three compounds. The final product will also show a C-Cl stretching vibration, typically in the fingerprint region around 800 cm-1.
Mass Spectrometry: Confirming Molecular Weight and Halogen Presence
Mass spectrometry provides crucial information about the molecular weight and elemental composition of the compounds.
-
Stepwise Increase in Molecular Weight: The molecular ion peak ([M]+•) will increase from 154 for 1,1,1-trifluoroacetylacetone to 136 for 3-(trifluoromethyl)-1H-pyrazole (due to the loss of a water molecule and the addition of two nitrogen atoms, with a net loss of CH2O), and finally to 170 for the chloro-derivative.
-
The Isotopic Signature of Chlorine: A key confirmatory feature for this compound is the presence of a characteristic isotopic pattern for the molecular ion. Due to the natural abundance of the 35Cl and 37Cl isotopes, the mass spectrum will show two molecular ion peaks, [M]+• and [M+2]+•, in an approximate 3:1 intensity ratio.
Conclusion
The spectroscopic comparison of this compound and its precursors provides a clear and detailed picture of the chemical transformations involved in its synthesis. By carefully analyzing the 1H NMR, 13C NMR, IR, and mass spectra at each stage, researchers can confidently track the progress of their reaction, verify the structure of their products, and ensure the high purity required for applications in drug discovery and development. The distinct spectral shifts and the appearance/disappearance of key signals serve as reliable signposts on the synthetic journey to this valuable pharmaceutical intermediate.
References
The Metabolic Fortitude of 5-chloro-3-(trifluoromethyl)-1H-pyrazole: A Comparative Guide to In Vitro Stability Assessment
For Researchers, Scientists, and Drug Development Professionals.
In the relentless pursuit of clinically successful therapeutics, a molecule's metabolic stability is a critical determinant of its fate. A compound that rapidly succumbs to the body's metabolic machinery will likely suffer from poor bioavailability and an inadequate half-life, rendering it ineffective. This guide offers an in-depth, comparative analysis of the metabolic stability of 5-chloro-3-(trifluoromethyl)-1H-pyrazole, a heterocyclic scaffold of significant interest in medicinal chemistry. We will dissect the structural attributes that predict its metabolic resilience, provide detailed protocols for its empirical validation, and contextualize its performance against a well-established therapeutic agent, Celecoxib.
The Structural Rationale: Why this compound is Poised for Stability
The structure of this compound inherently suggests a high degree of metabolic stability. This prediction is rooted in the strategic placement of two key functional groups: the trifluoromethyl (CF₃) group and the chloro (Cl) substituent on the pyrazole core.
The pyrazole ring itself is a common motif in many approved drugs, valued for its chemical robustness.[1] However, it is the strategic halogenation that sets this compound apart. The trifluoromethyl group is a widely employed tool in medicinal chemistry to enhance metabolic stability.[2][3] The carbon-fluorine bond is exceptionally strong, making it highly resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily.[2] By replacing a metabolically susceptible methyl group with a CF₃ group, a primary route of oxidative metabolism can be effectively blocked.[2] This "metabolic switching" can lead to a longer half-life and a more predictable pharmacokinetic profile.[2]
Furthermore, the presence of the chloro group at the 5-position of the pyrazole ring also contributes to metabolic stability. Halogenation can shield the ring from enzymatic attack and alter the electronic properties of the molecule, making it a less favorable substrate for metabolic enzymes.[4]
A Tale of Two Pyrazoles: A Comparative Look at Celecoxib
To provide a tangible benchmark for the metabolic stability of this compound, we will compare its predicted profile with that of Celecoxib. Celecoxib, a selective COX-2 inhibitor, also features a pyrazole ring substituted with a trifluoromethyl group.[5][6] Its metabolism is well-documented and primarily mediated by CYP2C9, which catalyzes the oxidation of the methyl group on the adjacent phenyl ring to a hydroxymethyl and then a carboxylic acid metabolite.[5][6] These metabolites are pharmacologically inactive.[5] The trifluoromethyl group on the pyrazole ring of celecoxib remains untouched, highlighting its role in protecting that part of the molecule from metabolism.
Given that this compound lacks the metabolically labile methyl group found on Celecoxib, it is hypothesized to exhibit even greater intrinsic metabolic stability.
Experimental Validation: In Vitro Metabolic Stability Assays
To move from prediction to empirical evidence, two primary in vitro assays are indispensable: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay. These assays provide quantitative data on a compound's susceptibility to metabolism.[7]
Liver Microsomal Stability Assay
This assay is a high-throughput method to assess the intrinsic clearance of a compound by Phase I metabolic enzymes, predominantly cytochrome P450s, which are abundant in liver microsomes.[8][9][10]
-
Preparation of Reagents:
-
Thaw pooled human liver microsomes on ice and dilute to a final concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).
-
Prepare a 2X NADPH regenerating system solution containing 2.6 mM NADP+, 6.6 mM glucose-6-phosphate, 6.6 mM MgCl₂, and 0.8 U/mL glucose-6-phosphate dehydrogenase in 0.1 M phosphate buffer.
-
Prepare a 2 µM working solution of this compound and comparator compounds (e.g., Celecoxib, and a known rapidly metabolized compound like Verapamil) in 0.1 M phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add 50 µL of the 2 µM test compound working solution.
-
Add 25 µL of the diluted liver microsome solution to each well.
-
Pre-incubate the plate at 37°C for 10 minutes with shaking.
-
Initiate the metabolic reaction by adding 25 µL of the 2X NADPH regenerating system solution to each well.
-
-
Time-Point Sampling and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding 100 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
-
Sample Processing and Analysis:
The percentage of the remaining parent compound is plotted against time. The natural logarithm of the percentage remaining versus time is then plotted, and the slope of the linear regression gives the elimination rate constant (k). From this, the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) can be calculated.
-
t₁/₂ (min) = 0.693 / k
-
CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) / (mg/mL microsomal protein)
Experimental Workflow for Liver Microsomal Stability Assay
Caption: Workflow for the in vitro liver microsomal stability assay.
Hepatocyte Stability Assay
To obtain a more comprehensive metabolic profile, the hepatocyte stability assay is employed. Hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors, providing a more physiologically relevant model.[13][14][15][16]
-
Cell Preparation:
-
Thaw cryopreserved human hepatocytes according to the supplier's protocol and determine cell viability and density.
-
Resuspend the hepatocytes in incubation medium (e.g., Williams' Medium E) to a final density of 1 x 10⁶ viable cells/mL.
-
-
Incubation:
-
In a 96-well plate, add 50 µL of the hepatocyte suspension to each well.
-
Add 50 µL of a 2 µM working solution of the test compounds (prepared in incubation medium).
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ with gentle shaking.
-
-
Time-Point Sampling and Reaction Termination:
-
At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), terminate the reaction by adding 100 µL of ice-cold acetonitrile with an internal standard to the respective wells.
-
-
Sample Processing and Analysis:
-
Follow the same procedure as the microsomal stability assay for protein precipitation and LC-MS/MS analysis.
-
The data analysis is similar to the microsomal stability assay, allowing for the calculation of t₁/₂ and CLᵢₙₜ.
Comparative Data Summary
The following table presents the predicted metabolic stability parameters for this compound in comparison to established data for Celecoxib and a control compound.
| Compound | Predicted/Known Metabolic Stability | Predicted/Known Primary Metabolic Pathway | Predicted In Vitro Half-life (t₁/₂) in HLM | Predicted Intrinsic Clearance (CLᵢₙₜ) in HLM |
| This compound | High | Minimal (potential for minor hydroxylation or glucuronidation) | > 60 min | Low |
| Celecoxib | Moderate | CYP2C9-mediated oxidation of the methyl group[5][6] | 30 - 60 min | Moderate |
| Verapamil (Control) | Low | Extensive CYP3A4-mediated N-dealkylation | < 15 min | High |
Predicted Metabolic Pathways
Based on its structure, the primary metabolic pathways for this compound are expected to be minor. While the pyrazole ring is generally stable, minor oxidative metabolism (hydroxylation) on the ring or direct Phase II conjugation (glucuronidation) at the pyrazole nitrogen are possibilities. The trifluoromethyl and chloro groups are anticipated to be highly resistant to metabolism.
Predicted Metabolic Fate of this compound
Caption: Predicted minor metabolic pathways for the title compound.
Conclusion
The structural features of this compound, specifically the presence of a trifluoromethyl group and a chloro substituent on the pyrazole core, strongly predict a high degree of metabolic stability. This is in favorable comparison to the established drug Celecoxib, which relies on its trifluoromethyl group to protect a portion of the molecule from extensive metabolism. The provided detailed protocols for in vitro liver microsomal and hepatocyte stability assays offer a robust framework for the empirical validation of this prediction. The anticipated low intrinsic clearance and long in vitro half-life would position this compound as a promising scaffold for the development of new therapeutic agents with favorable pharmacokinetic properties.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Halogenated Pyrazolines as Selective Monoamine Oxidase-B Inhibitors: Deciphering via Molecular Dynamics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 9. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. In-vitro metabolism of celecoxib, a cyclooxygenase-2 inhibitor, by allelic variant forms of human liver microsomal cytochrome P450 2C9: correlation with CYP2C9 genotype and in-vivo pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 13. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 14. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 16. creative-bioarray.com [creative-bioarray.com]
A Researcher's Guide to Validating the Mechanism of Action of 5-chloro-3-(trifluoromethyl)-1H-pyrazole: A Comparative Approach
For drug development professionals and researchers, the journey from a promising small molecule to a validated therapeutic candidate is both complex and critical. The pyrazole scaffold is a well-established pharmacophore, with derivatives exhibiting a wide spectrum of biological activities including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] This guide provides a comprehensive framework for validating the hypothesized mechanism of action of a novel pyrazole derivative, 5-chloro-3-(trifluoromethyl)-1H-pyrazole. We will use a comparative approach, benchmarking its performance against a well-characterized alternative, to ensure scientific rigor and provide actionable insights.
The presence of a trifluoromethyl group on the pyrazole ring is often associated with enhanced biological activity.[4][5] Given the known activities of similar pyrazole-containing compounds, a plausible hypothesis is that this compound functions as an enzyme inhibitor. This guide will specifically focus on the validation of its potential as a selective cyclooxygenase-2 (COX-2) inhibitor, a common mechanism for anti-inflammatory pyrazole derivatives.[1]
Foundational Hypothesis: Selective COX-2 Inhibition
Our primary hypothesis is that this compound exerts its biological effects through the selective inhibition of the COX-2 enzyme. To rigorously test this, we will perform a head-to-head comparison with Celecoxib , a well-established and clinically approved selective COX-2 inhibitor that also features a pyrazole core.
This comparative analysis will allow us to not only determine if our compound of interest inhibits COX enzymes but also to quantify its potency and selectivity relative to a known standard.
Experimental Roadmap for Mechanism of Action Validation
The following experimental workflow is designed to systematically test our hypothesis, moving from broad biological screening to specific target engagement.
Caption: A stepwise experimental workflow for validating the mechanism of action.
Detailed Experimental Protocols
In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This initial enzymatic assay is crucial for determining the direct inhibitory effect of this compound on both COX isoforms.
Protocol:
-
Reagents and Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Colorimetric COX inhibitor screening assay kit
-
This compound (test compound)
-
Celecoxib (positive control)
-
DMSO (vehicle control)
-
96-well microplates
-
-
Procedure:
-
Prepare a series of dilutions for the test compound and Celecoxib in DMSO.
-
In a 96-well plate, add the enzyme (either COX-1 or COX-2) to each well.
-
Add the test compound, Celecoxib, or DMSO vehicle to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Allow the reaction to proceed for a specified time (e.g., 10 minutes) at 37°C.
-
Stop the reaction and measure the product formation using a plate reader according to the assay kit instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value for both COX-1 and COX-2.
-
Cell-Based Prostaglandin E2 (PGE2) Production Assay
This assay validates the enzymatic inhibition data in a more physiologically relevant cellular context by measuring the downstream product of COX-2 activity.
Protocol:
-
Cell Culture:
-
Use a suitable cell line that expresses COX-2 upon stimulation, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
Culture the cells to approximately 80% confluency.
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound, Celecoxib, or DMSO for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) to induce COX-2 expression and activity for 24 hours.
-
Collect the cell culture supernatant.
-
-
PGE2 Measurement:
-
Quantify the concentration of PGE2 in the supernatant using a commercially available PGE2 ELISA kit.
-
-
Data Analysis:
-
Calculate the inhibition of PGE2 production for each treatment condition compared to the LPS-stimulated vehicle control.
-
Determine the IC₅₀ value for the inhibition of PGE2 production.
-
Comparative Data Summary
The following tables provide a template for summarizing the quantitative data obtained from the proposed experiments, allowing for a direct comparison between this compound and Celecoxib.
Table 1: In Vitro COX Enzyme Inhibition
| Compound | COX-1 IC₅₀ (nM) | COX-2 IC₅₀ (nM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| This compound | Experimental Value | Experimental Value | Calculated Value |
| Celecoxib | Experimental Value | Experimental Value | Calculated Value |
Table 2: Cell-Based Inhibition of PGE2 Production
| Compound | IC₅₀ for PGE2 Inhibition (nM) |
| This compound | Experimental Value |
| Celecoxib | Experimental Value |
Visualizing the Hypothesized Signaling Pathway
The following diagram illustrates the proposed mechanism of action within the arachidonic acid signaling cascade.
Caption: Hypothesized selective inhibition of COX-2 by the test compound.
Trustworthiness Through Self-Validating Systems
The experimental design incorporates several layers of validation:
-
Positive Control: The inclusion of Celecoxib provides a benchmark for potency and selectivity, ensuring the assays are performing as expected.
-
Orthogonal Assays: By combining direct enzyme inhibition assays with cell-based functional assays, we can be more confident that the observed effects are due to the intended mechanism.[6]
-
Selectivity Profiling: A crucial next step, not detailed in the protocol but essential for a complete validation, would be to screen this compound against a panel of other enzymes (e.g., kinases) to ensure its selectivity for COX-2 and identify potential off-target effects.
Conclusion and Future Directions
This guide outlines a systematic and comparative approach to validate the hypothesized mechanism of action of this compound as a selective COX-2 inhibitor. By following these detailed protocols and analytical frameworks, researchers can generate robust and reliable data to support or refute the initial hypothesis.
Positive results from these studies would provide a strong foundation for further preclinical development, including pharmacokinetic and in vivo efficacy studies. Conversely, a lack of COX-2 inhibition would prompt a broader screening campaign to identify the true molecular target of this promising pyrazole derivative. The principles of biophysical assays and structured drug discovery pipelines are instrumental in this process of hit identification and validation.[6][7]
References
- 1. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchr.org [jchr.org]
- 4. Buy 5-chloro-1-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole | 154357-43-4 [smolecule.com]
- 5. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 6. criver.com [criver.com]
- 7. youtube.com [youtube.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-chloro-3-(trifluoromethyl)-1H-pyrazole
This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 5-chloro-3-(trifluoromethyl)-1H-pyrazole (CAS No. 1003320-19-1). As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. The structural characteristics of this compound—specifically, the presence of both chlorine and fluorine atoms—necessitate its classification and handling as a halogenated organic hazardous waste .[1][2] Adherence to the procedures outlined below is critical for ensuring personnel safety, regulatory compliance, and the protection of our environment.
Part 1: Core Principles and Hazard Assessment
Before handling waste, it is crucial to understand the rationale behind the required procedures. The molecular structure of this compound dictates its chemical properties and, consequently, its disposal pathway.
-
Hazard Identification : While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally analogous trifluoromethylated and chlorinated pyrazoles indicate that it should be treated as a potentially hazardous substance.[3] Potential hazards include skin irritation, serious eye irritation, and respiratory tract irritation.[4][5][6] It may also be harmful if swallowed, inhaled, or absorbed through the skin.[4]
-
Waste Classification : Due to the carbon-halogen bonds (C-Cl and C-F), this compound falls under the category of halogenated organic waste .[2][7] This is the single most important classification for its disposal. Mixing halogenated wastes with non-halogenated solvent streams makes the entire volume unsuitable for less expensive disposal methods like solvent recovery, thereby significantly increasing disposal costs and complexity.[7]
-
Primary Disposal Pathway : The accepted and regulated disposal method for halogenated organic waste is high-temperature incineration at a licensed hazardous waste treatment facility.[2][8] Under no circumstances should this compound or materials contaminated with it be disposed of in standard trash or discharged into the sewer system.[1][9][10]
Table 1: Chemical Profile and Disposal Classification
| Property | Value / Classification | Rationale & Source(s) |
| Chemical Name | This compound | IUPAC Nomenclature |
| CAS Number | 1003320-19-1 | Chemical Abstracts Service Registry Number.[3] |
| Molecular Formula | C₄H₂ClF₃N₂ | Defines the elemental composition.[3] |
| Waste Category | Halogenated Organic Waste | Contains chlorine and fluorine atoms.[1][2][7] |
| EPA Regulation | Regulated under 40 CFR Part 268 | Halogenated Organic Compounds (HOCs) are subject to specific land disposal restrictions.[11] |
| Primary Disposal | Hazardous Waste Incineration | Ensures complete destruction of halogenated organic compounds.[2][8] |
| Incompatible Materials | Strong Oxidizing Agents | To be segregated during storage to prevent hazardous reactions.[9] |
Part 2: Personal Protective Equipment (PPE) and Safe Handling
Before beginning any waste consolidation or disposal procedure, ensuring adequate personal protection is paramount. The following PPE is mandatory when handling this compound in either pure form or in solution.
-
Eye and Face Protection : Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][9]
-
Skin Protection :
-
Respiratory Protection : All handling and preparation of waste should be conducted within a certified chemical fume hood to prevent the inhalation of any dust or vapors.[12]
-
Workstation Safety : An eyewash station and safety shower must be readily accessible in the immediate work area.[4][12]
Part 3: Step-by-Step Disposal Protocol
This protocol ensures that this compound waste is collected, stored, and disposed of in a manner that is safe, compliant, and logical.
Step 1: Waste Segregation
This is the critical first step. Maintain separate waste streams to ensure proper disposal and control costs.
-
Action : Designate a specific waste container solely for "Halogenated Organic Waste." [13]
-
Causality : Do not mix this waste with non-halogenated organic solvents (e.g., acetone, methanol, hexane).[7] Doing so contaminates the entire volume, forcing it all to be treated as more expensive halogenated waste.
Step 2: Containerization
The integrity of the waste container is essential for preventing leaks and ensuring safe transport.
-
Action : Select a container that is in good condition, constructed of a chemically compatible material (e.g., polyethylene for solvents), and equipped with a secure, tight-fitting screw cap.[1][10]
-
Causality : The container must be vapor-tight and spill-proof to prevent the release of fumes into the laboratory and to contain the contents in case of a mishap.[13] Your institution's Environmental Health & Safety (EHS) department can typically provide appropriate, UN-certified containers.[14]
Step 3: Labeling
Accurate labeling is a legal requirement and is crucial for the safety of all personnel who will handle the container.
-
Action : Affix a "Hazardous Waste" label to the container before adding any waste. Fill out the label completely and legibly with the following information:
-
Causality : This information is required by the EPA and ensures the disposal facility knows the exact contents, allowing them to handle it safely and appropriately.
Step 4: Waste Accumulation
Follow best practices when adding waste to the container.
-
Action :
-
Perform all transfers inside a chemical fume hood.
-
Use a funnel to prevent spills on the exterior of the container.
-
Keep the container closed with the cap securely fastened at all times, except when actively adding waste.[13]
-
Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[15]
-
-
Causality : Keeping the container closed minimizes the release of volatile organic compounds (VOCs) into the lab environment. Leaving adequate headspace prevents pressure buildup and potential rupture of the container due to temperature fluctuations.[15]
Step 5: Temporary Storage in the Laboratory
Proper storage within a satellite accumulation area prevents accidents.
-
Action :
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area within your laboratory.[1]
-
Utilize secondary containment, such as a chemical-resistant tray or tub. The secondary container must be able to hold 110% of the volume of the primary container.[1]
-
Segregate the halogenated waste container from incompatible materials, particularly strong oxidizing agents.[9]
-
-
Causality : Secondary containment ensures that any potential leak from the primary container is captured, preventing a large-scale spill and environmental contamination.
Step 6: Arranging for Final Disposal
Hazardous waste must be handled by trained professionals.
-
Action : Follow your institution's specific procedures for requesting a waste pickup from the EHS department or a licensed chemical waste contractor.[10] Provide them with an accurate inventory of the waste.
-
Causality : EHS professionals are trained to handle, transport, and document hazardous waste in compliance with all federal, state, and local regulations, ensuring a complete and compliant chain of custody.
Part 4: Emergency Procedures
In the event of an accidental release or exposure, immediate and correct action is vital.
Table 2: Spill and Exposure Response
| Incident | Procedure |
| Small Spill (<100 mL in a fume hood) | 1. Alert personnel in the immediate area. 2. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[12] 3. Sweep or scoop the absorbed material into a suitable container for disposal as hazardous waste.[9] 4. Clean the spill area thoroughly. |
| Large Spill (>100 mL or outside a fume hood) | 1. Evacuate the immediate area. 2. Alert others and activate the fire alarm if necessary to evacuate the building.[13] 3. Call your institution's emergency number or 911 and report the chemical spill.[13] |
| Skin Contact | 1. Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5] 2. Seek medical attention if irritation develops or persists.[4] |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5] 2. Remove contact lenses if present and easy to do. Continue rinsing.[12] 3. Seek immediate medical attention.[12] |
| Inhalation | 1. Move the affected person to fresh air.[5] 2. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. 3. Seek immediate medical attention.[4] |
Part 5: Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound.
Conclusion
The proper management of hazardous chemical waste like this compound is a non-negotiable aspect of professional laboratory practice. By correctly identifying this compound as a halogenated organic waste and adhering to a strict protocol of segregation, safe handling, and compliant storage, we uphold our responsibility to protect ourselves, our colleagues, and the environment. Always consult your institution's specific EHS guidelines, as they are the final authority on waste disposal procedures in your facility.
References
- 1. benchchem.com [benchchem.com]
- 2. bucknell.edu [bucknell.edu]
- 3. Page loading... [guidechem.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. aksci.com [aksci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 12. aksci.com [aksci.com]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. rug.nl [rug.nl]
- 15. ethz.ch [ethz.ch]
Mastering the Protocol: A Guide to Personal Protective Equipment for Handling 5-chloro-3-(trifluoromethyl)-1H-pyrazole
This guide provides essential, field-proven safety and logistical information for the handling and disposal of 5-chloro-3-(trifluoromethyl)-1H-pyrazole. Developed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a deep understanding of the "why" behind each procedural step. Our objective is to build a foundation of trust and become your preferred source for laboratory safety and chemical handling information by delivering value that extends beyond the product itself.
The Foundational Principle: Understanding the Hazard Profile
Before any container is opened, a comprehensive understanding of the chemical's intrinsic hazards is non-negotiable. This proactive knowledge forms the basis of a sound risk assessment and dictates the necessary protective measures. This compound presents a specific combination of hazards that require a multi-layered defense.
Key Hazard Classifications:
-
Acute Oral Toxicity: The compound is harmful if ingested.
-
Skin Irritation: Direct contact can cause significant skin irritation.
-
Serious Eye Irritation: The chemical poses a serious risk of eye damage upon contact.
-
Respiratory Irritation: Inhalation of dust or powder may lead to respiratory tract irritation.
This hazard profile demands a holistic safety approach that addresses all potential routes of exposure: ingestion, skin contact, eye contact, and inhalation.
The Hierarchy of Controls: A Self-Validating Safety System
Personal Protective Equipment (PPE) is the final, and crucial, line of defense. However, its effectiveness is maximized when integrated into a broader safety framework known as the Hierarchy of Controls. This model prioritizes the most effective control measures to create a self-validating system of safety.
Caption: The Hierarchy of Controls prioritizes safer work systems over reliance on individual actions.
All handling of this compound should occur within a certified chemical fume hood. This primary engineering control is the most effective way to minimize inhalation exposure by capturing dust and vapors at the source.
The Core PPE Ensemble: Your Last Line of Defense
The following PPE is mandatory for all personnel handling this compound. Each component is selected to counteract a specific hazard identified in the chemical's profile.
Eye and Face Protection: Preventing Irreversible Damage
-
Requirement: Chemical splash goggles are the minimum standard.
-
Causality: Standard safety glasses have gaps around the lenses, leaving the eyes vulnerable to splashes, dust, and vapors.[1] Chemical splash goggles create a 360-degree seal around the eyes, providing robust protection against these hazards.[1][2]
-
Best Practice: When transferring larger volumes or conducting reactions with a higher risk of splashing, a face shield must be worn in addition to chemical splash goggles. The goggles provide the primary seal, while the face shield protects the entire face.
Hand Protection: The Critical Barrier
-
Requirement: Nitrile gloves.
-
Causality: Nitrile is a versatile glove material that provides excellent resistance to a wide range of chemicals, including oils, greases, and many solvents, making it a reliable choice for this compound.[3][4] It is also a suitable alternative for individuals with latex allergies.
-
Best Practice: Double-Gloving. For any task involving this compound, wearing two pairs of nitrile gloves is highly recommended. This practice provides a critical layer of redundancy; if the outer glove is compromised, the inner glove continues to offer protection. It is imperative to inspect gloves for any signs of degradation or punctures before each use.
Protective Clothing: Shielding the Body
-
Requirement: A flame-resistant laboratory coat.
-
Causality: The lab coat serves as a removable barrier, protecting your skin and personal clothing from contamination. It should be kept fully fastened with the sleeves rolled down to ensure maximum coverage.
Respiratory Protection: When Engineering Controls Are Not Enough
-
Requirement: A NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates is necessary if the compound must be handled outside of a fume hood (e.g., during a large spill cleanup).
-
Causality: Since the compound can cause respiratory irritation, a respirator is essential to prevent the inhalation of airborne particles. All personnel who may require a respirator must undergo formal training and a fit test to ensure a proper seal and effective protection.
Operational Plan: From Set-up to Disposal
A safe experiment is a well-planned one. This step-by-step workflow integrates the use of PPE into the entire handling process.
Caption: A procedural workflow for safely handling the compound from start to finish.
Disposal Plan: Managing Halogenated Waste
This compound is a halogenated organic compound. This classification is critical for proper waste management, as mixing halogenated and non-halogenated waste streams can create complex and expensive disposal challenges.
Step-by-Step Disposal Protocol:
-
Segregation is Key: All waste contaminated with this compound must be collected in a designated "Halogenated Organic Waste" container.[5][6] This includes:
-
Excess or unreacted compound.
-
The first rinse of any glassware used.
-
Contaminated disposable materials (e.g., weighing paper, pipette tips).
-
All used PPE (gloves, disposable lab coats, etc.).
-
-
Container Requirements: Use only approved, chemically compatible hazardous waste containers with a secure, vapor-tight lid. The container must remain closed at all times except when actively adding waste.[5]
-
Proper Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and a full list of its chemical contents, including "this compound".[5] Do not use abbreviations or chemical formulas.
-
Institutional Protocol: Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health & Safety (EHS) department. Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.
Emergency Procedures: Immediate and Corrective Actions
In the event of an exposure or spill, a swift and appropriate response is crucial.
| Exposure Type | First Aid Response |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing while continuing to flush. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. Wearing your full PPE ensemble, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the material using non-sparking tools and place it in your designated halogenated waste container for disposal. |
By adhering to these comprehensive guidelines, you establish a robust safety culture that protects yourself, your colleagues, and the integrity of your research.
References
- 1. Select the correct PPE to protect against eye hazards | UW Environmental Health & Safety [ehs.washington.edu]
- 2. What Should I Wear? Safety Glasses vs. Safety Goggles vs. Face Shields | Ergodyne [ergodyne.com]
- 3. southland.com.au [southland.com.au]
- 4. esafetysupplies.com [esafetysupplies.com]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. bucknell.edu [bucknell.edu]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
